molecular formula C5H6N2<br>C5H6N2<br>NH2C5H4N B7761127 2-Aminopyridine CAS No. 24843-39-8

2-Aminopyridine

Cat. No.: B7761127
CAS No.: 24843-39-8
M. Wt: 94.11 g/mol
InChI Key: ICSNLGPSRYBMBD-UHFFFAOYSA-N
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Description

2-aminopyridine appears as white powder or crystals or light brown solid. (NTP, 1992)
Aminopyridine is a white or clear colored crystalline solid. It is soluble in water and alcohol. It is toxic by ingestion and by inhalation of the dust. It is used to make pharmaceuticals and dyes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-2-amine
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InChI

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)
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InChI Key

ICSNLGPSRYBMBD-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)N
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Molecular Formula

C5H6N2, Array
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Related CAS

83784-84-3, Array
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DSSTOX Substance ID

DTXSID0024505
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Molecular Weight

94.11 g/mol
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Physical Description

2-aminopyridine appears as white powder or crystals or light brown solid. (NTP, 1992), Aminopyridine is a white or clear colored crystalline solid. It is soluble in water and alcohol. It is toxic by ingestion and by inhalation of the dust. It is used to make pharmaceuticals and dyes., White powder, leaflets, or crystals with a characteristic odor; [NIOSH], COLOURLESS OR WHITE POWDER OR CRYSTALS WITH CHARACTERISTIC ODOUR., White powder, leaflets, or crystals with a characteristic odor.
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Boiling Point

399 to 410 °F at 760 mmHg (NTP, 1992), 210.6 °C, Boiling point: 104-106 °C @ 20 mm Hg, 211 °C, 411 °F
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Flash Point

198 °F (NTP, 1992), 198 ° F, 68 °C, 154 °F (closed cup), 68 °C c.c., 198 °F, 154 °F
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Solubility

10 to 50 mg/mL at 66 °F (NTP, 1992), Soluble in alcohol, benzene, ether, and hot petrol ether, >100 g/100 g water @ 20 °C, Soluble in ethanol, ethyl ether, and acetone, Water solubility: >100g/100mL at 20 °C, Solubility in water: very good, >100%
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Density

1.065 @ 20 °C/4 °C
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Vapor Density

3.25 (Air= 1), Relative vapor density (air = 1): 3.2
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Vapor Pressure

0.8 mmHg at 77 °F (NIOSH, 2023), 0.09 [mmHg], Vapor pressure, kPa at 25 °C: 0.8, 0.8 mmHg at 77 °F, (77 °F): 0.8 mmHg
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Color/Form

White leaflets or large colorless crystals, WHITE POWDER OR CRYSTALS, White powder, leaflets, or crystals., Leaflets, or large crystals

CAS No.

504-29-0, 26445-05-6, 24843-39-8
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Record name Pyridine, 2-amino-
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Melting Point

138 to 140 °F (NTP, 1992), 58.1 °C, 58 °C, 137 °F
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminopyridine (B139424) (CAS 504-29-0)

Introduction

This compound (IUPAC name: Pyridin-2-amine) is a foundational heterocyclic amine that serves as a critical building block in medicinal chemistry and materials science.[1][2] With a molecular formula of C₅H₆N₂ and a CAS number of 504-29-0, this colorless to light brown crystalline solid is recognized for its versatile reactivity and its presence as a core scaffold in numerous biologically active compounds.[3][4] The this compound moiety is a privileged pharmacophore, meaning it is a molecular framework that frequently appears in drugs and is capable of binding to various biological targets.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties.[5]

This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis and reaction protocols, applications in drug development, mechanism of action, and safety data.

Physicochemical and Safety Data

This compound is a combustible solid that is soluble in water, alcohol, and benzene.[4][6] It is crucial to handle this compound with appropriate safety measures due to its toxicity.

Physicochemical Properties
PropertyValueReference
CAS Number 504-29-0[3][4][7]
Molecular Formula C₅H₆N₂[3][4]
Molecular Weight 94.117 g/mol [3][4]
Appearance White to light brown crystalline solid/powder[3][6][7]
Odor Characteristic, pyridine-like[3][6]
Melting Point 58.1 °C (136.6 °F; 331.2 K)[6][8]
Boiling Point 210 °C (410 °F; 483 K)[4]
Solubility Soluble in water, alcohol, ether, acetone[3][6]
Flash Point 92 °C (198 °F)[3]
pH 9.4 (at 890 g/L in water, 20°C)[6]
XLogP3 0.5[3]
Safety and Toxicity

This compound is classified as toxic if swallowed and harmful in contact with skin. It causes skin and serious eye irritation.[6][8][9]

Hazard InformationValueReference
GHS Pictograms GHS06 (Toxic), GHS09 (Environmental Hazard)[4][6]
Signal Word Danger[4][6]
Hazard Statements H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects)[4][6]
LD₅₀ (Oral, Rat) 200 mg/kg[4]
LD₅₀ (Oral, Mouse) 50 mg/kg[4]
UN Number 2671[4][7]

Handling and First Aid:

  • Precautions: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.[6][9]

  • First Aid (Ingestion): IF SWALLOWED, immediately call a POISON CENTER or doctor. Rinse mouth.[6][9]

  • First Aid (Skin Contact): IF ON SKIN, wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[6]

  • First Aid (Eye Contact): IF IN EYES, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, ranging from classic named reactions to modern, milder protocols.

Chichibabin Reaction

The most traditional method is the Chichibabin reaction , first reported in 1914.[10] This reaction involves the direct amination of pyridine (B92270) with sodium amide (NaNH₂) in an aprotic solvent like xylene or toluene, proceeding through a nucleophilic substitution of a hydride ion (H⁻).[10][11][12]

Experimental Protocol: Chichibabin-type C2 Amination of Pyridine

This protocol is a modern variant using primary alkyl amines mediated by sodium hydride and lithium iodide.[13]

  • Materials:

    • Pyridine (1 equiv)

    • n-Butylamine (2 equiv)

    • Sodium hydride (NaH, 60% dispersion in oil, 3 equiv)

    • Lithium iodide (LiI, 2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

    • Ethyl acetate (B1210297)

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, add NaH (3.0 g, 75 mmol, 3 equiv) and LiI (6.7 g, 50 mmol, 2 equiv).

    • Add anhydrous THF (50 mL) to the flask.

    • Add n-butylamine (4.9 mL, 50 mmol, 2 equiv) to the stirred suspension at room temperature.

    • Add pyridine (2.0 mL, 25 mmol, 1 equiv) to the mixture.

    • Heat the reaction mixture to reflux (66 °C) and stir for 24 hours.

    • Cool the mixture to 0 °C using an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to yield the 2-(butylamino)pyridine product.

Alternative Synthetic Routes

Modern synthetic chemistry has introduced several alternative methods to overcome the often harsh conditions of the Chichibabin reaction.

  • From Pyridine N-Oxides (Zincke Reaction): This method provides a mild and regioselective route. Pyridine N-oxides are converted to N-(2-Pyridyl)pyridinium salts (Katritzky salts), which are then hydrolyzed via a Zincke reaction using reagents like hydrazine (B178648) or ethanolamine (B43304) to yield 2-aminopyridines.[1]

  • Multicomponent Reactions (MCRs): One-pot MCRs offer an efficient and atom-economical approach. For example, a three-component reaction of enaminones, malononitrile, and a primary amine under solvent-free conditions can produce a variety of substituted this compound derivatives.[14]

  • From 2,4-Pentadienenitriles: A formal [5C+1N] annulation of readily available 2,4-pentadienenitriles with hydroxylamine (B1172632) (NH₂OH) provides a facile route to multi-substituted 2-aminopyridines under mild conditions.[15]

G General Synthesis Workflow for this compound Derivatives (MCR) cluster_reactants Reactants Enaminone Enaminone OnePot One-Pot Reaction (Solvent-free, 80°C) Enaminone->OnePot Malononitrile Malononitrile Malononitrile->OnePot PrimaryAmine Primary Amine PrimaryAmine->OnePot IntermediateI Knoevenagel Intermediate (I) OnePot->IntermediateI Knoevenagel Reaction IntermediateII Nucleophilic Addition Intermediate (II) IntermediateI->IntermediateII Addition of Primary Amine IntermediateIII Cyclized Intermediate (III) IntermediateII->IntermediateIII Intramolecular Cyclization Product 2-Amino-3-cyanopyridine Derivative (VI) IntermediateIII->Product Aromatization

Multicomponent Reaction (MCR) workflow for synthesizing this compound derivatives.[14]

Key Reactions and Applications in Drug Development

This compound is a versatile precursor for a vast array of pharmaceuticals due to the reactivity of both its exocyclic amino group and the ring nitrogen.[14]

Notable Reactions
  • Diazotization: The amino group can undergo diazotization followed by substitution, a key step in synthesizing compounds like Pirfenidone (B1678446). The reaction with sodium nitrite (B80452) (NaNO₂) in an acidic medium converts the amino group into a diazonium salt, which can then be displaced.[16]

  • N-Arylation/N-Alkylation: The amino group readily participates in coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, to form more complex derivatives.[17]

  • Coordination Chemistry: this compound acts as a bidentate or monodentate ligand, forming stable complexes with various metal ions, which is relevant for catalyst design and bioinorganic chemistry.[5][18]

Experimental Protocol: Diazotization of this compound

This protocol describes the first step in a common synthesis of Pirfenidone derivatives.[16]

  • Materials:

    • This compound

    • Sodium nitrite (NaNO₂)

    • Hydrobromic acid (HBr, 40%)

    • Ice

  • Procedure:

    • Dissolve this compound (1 equiv) in 40% HBr.

    • Cool the solution to 0 °C in an ice-salt bath.

    • Slowly add a solution of NaNO₂ (1.2 equiv) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 1 hour after the addition is complete.

    • The resulting solution containing the diazonium salt is then typically used immediately in a subsequent reaction (e.g., Sandmeyer reaction) to yield 2-halopyridine, a precursor to Pirfenidone.

Role in Approved Drugs

The this compound scaffold is present in numerous commercially available drugs, highlighting its therapeutic importance.[5][19]

Drug NameTherapeutic Class
Piroxicam Non-steroidal anti-inflammatory drug (NSAID)
Tenoxicam Non-steroidal anti-inflammatory drug (NSAID)
Sulfapyridine Antibacterial (sulfonamide)
Tripelennamine Antihistamine (H1 antagonist)
Amifampridine Potassium channel blocker (for Lambert-Eaton myasthenic syndrome)
Delavirdine Antiviral (non-nucleoside reverse transcriptase inhibitor)
Pirfenidone Anti-fibrotic and anti-inflammatory agent (for idiopathic pulmonary fibrosis)
Application in Drug Discovery

The unique structural and electronic properties of the this compound ring enable it to interact with a wide range of enzymes and receptors.[19]

  • Potassium Channel Blockade: Aminopyridines are known to function by blocking voltage-gated potassium channels. This action prolongs the action potential, enhances neurotransmitter release at the neuromuscular junction, and is the primary mechanism for drugs like Amifampridine.[19]

  • Enzyme Inhibition: Derivatives have been developed as potent and selective inhibitors for various enzyme classes. Recent research has focused on creating dual inhibitors, such as compounds that target both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) for cancer therapy.[20] For example, compound 8e , a this compound derivative, showed potent inhibitory activity against CDK9 (IC₅₀ = 88.4 nM) and HDAC1 (IC₅₀ = 168.9 nM), leading to apoptosis in tumor cells.[20]

G Mechanism of CDK9/HDAC Dual Inhibitor cluster_targets Cellular Targets cluster_effects Downstream Effects AP_Deriv This compound Derivative (e.g., Compound 8e) CDK9 CDK9 AP_Deriv->CDK9 Inhibits HDAC1 HDAC1 AP_Deriv->HDAC1 Inhibits p_RNA_Pol_II Phosphorylation of RNA Pol II ↓ AP_Deriv->p_RNA_Pol_II Histone_Ac Histone Acetylation ↑ AP_Deriv->Histone_Ac Promotes CDK9->p_RNA_Pol_II HDAC1->Histone_Ac Mcl1 Mcl-1 Expression ↓ p_RNA_Pol_II->Mcl1 Cell_Cycle_Arrest Cell Cycle Arrest (S Phase) p_RNA_Pol_II->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Mcl1->Apoptosis Anti-apoptotic effect blocked Gene_Expr Tumor Suppressor Gene Expression ↑ Histone_Ac->Gene_Expr Histone_Ac->Apoptosis Gene_Expr->Apoptosis Cell_Cycle_Arrest->Apoptosis

Signaling pathway of a this compound-based dual CDK9/HDAC1 inhibitor in cancer cells.[20]

Analytical Methods

Accurate analysis of this compound and its derivatives is essential for quality control, reaction monitoring, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

HPLC Method for Analysis

This method uses a mixed-mode column for the effective retention and analysis of this compound.[21]

ParameterValue
Column Chromni™, 4.6 x 150 mm, 3 µm, 100 Å
Mobile Phase Acetonitrile (MeCN) – 70%
Buffer Ammonium Formate – 10 mM
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Method Type Isocratic

This method is also used for the purification of this compound derivatives of oligosaccharides, where cation-exchange chromatography can efficiently remove excess this compound from reaction mixtures.[22]

References

A Technical Overview of 2-Aminopyridine: Core Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides a concise summary of the core molecular characteristics of 2-Aminopyridine (B139424), a versatile building block in the synthesis of various pharmaceuticals.

This compound is an organic compound that features an amino group at the second position of a pyridine (B92270) ring.[1] It presents as a colorless to light yellow crystalline solid and is soluble in water and alcohol.[2][3] This compound is a crucial intermediate in the production of several drugs, including the anti-inflammatory piroxicam (B610120) and the antihistamine tripelennamine.[4]

Core Molecular Data

The fundamental molecular attributes of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

ParameterValueReferences
Chemical Formula C₅H₆N₂[3][5][6][7][8][9]
(also represented as H₂NC₅H₄N)[4]
Molecular Weight 94.11 g/mol [3][6][7][9]
(more precisely 94.1145 g/mol )[5]

Logical Relationship of Molecular Properties

The molecular formula of a compound directly determines its molecular weight. The diagram below illustrates this fundamental relationship for this compound.

A Molecular Formula C₅H₆N₂ C Molecular Weight ~94.11 g/mol A->C determines B Atomic Weights C: ~12.01 H: ~1.01 N: ~14.01 B->C calculated from

Caption: Relationship between molecular formula and molecular weight.

References

The Chichibabin Reaction: A Technical Guide to 2-Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-aminopyridine (B139424) and its derivatives is a cornerstone of heterocyclic chemistry, with broad applications in the pharmaceutical and agrochemical industries. The Chichibabin reaction, first reported by Aleksei Chichibabin in 1914, remains a fundamental and direct method for the amination of pyridine (B92270) rings.[1] This technical guide provides an in-depth analysis of the classical Chichibabin reaction and a modern, milder variant, offering detailed experimental protocols, comparative data, and mechanistic insights.

Core Concepts and Mechanism

The Chichibabin reaction is a nucleophilic aromatic substitution that installs an amino group at the 2-position (or in some cases, the 4-position) of pyridine and related azines.[1] The reaction traditionally employs sodium amide (NaNH₂) in a high-boiling inert solvent, such as xylene or toluene, at elevated temperatures.[1]

The widely accepted mechanism is an addition-elimination pathway.[2] The reaction commences with the nucleophilic attack of the amide anion (NH₂⁻) on the electron-deficient C2 carbon of the pyridine ring. This forms a negatively charged σ-complex (a Meisenheimer-like intermediate), which is stabilized by the sodium cation.[2] Aromaticity is subsequently restored through the elimination of a hydride ion (H⁻). The evolved hydrogen gas is a key indicator of reaction progress.[2]

Classical Chichibabin Reaction vs. Modern NaH-Iodide Composite Method

While the classical Chichibabin reaction is effective, its harsh conditions (high temperatures and the use of the hazardous sodium amide) have prompted the development of milder alternatives. A notable modern variation utilizes a sodium hydride-iodide composite to mediate the amination with primary amines under significantly gentler conditions.[3]

ParameterClassical Chichibabin ReactionModern NaH-Iodide Composite Method
Aminating Agent Sodium Amide (NaNH₂)Primary Amine (e.g., n-butylamine)
Base/Promoter Sodium Amide (acts as both)Sodium Hydride (NaH) with Lithium Iodide (LiI)
Solvent Toluene, Xylene, or liquid AmmoniaTetrahydrofuran (THF)
Temperature 100–130°C65–85°C
Typical Yield 70–85% for unsubstituted pyridineUp to 95% for N-alkyl-2-aminopyridines
Key Side Reactions 2,6-Diaminopyridine formation, DimerizationSubstrate-dependent

Experimental Protocols

Classical Chichibabin Synthesis of this compound

WARNING: Sodium amide is a highly reactive and moisture-sensitive reagent. This procedure should be carried out by trained personnel under an inert atmosphere.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.

  • Under a positive pressure of nitrogen, carefully add sodium amide to the toluene.

  • Heat the suspension to reflux (approximately 110°C).

  • Slowly add pyridine dropwise to the refluxing mixture over 1 hour. The reaction mixture will typically develop a deep red or brown color, and hydrogen gas will evolve.

  • Continue to heat the reaction at reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature and then carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by distillation or recrystallization.

Modern Synthesis of N-Butylpyridin-2-amine via NaH-Iodide Composite

This protocol is adapted from a reported procedure and offers a milder alternative to the classical method.[3]

Materials:

  • Pyridine

  • n-Butylamine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Lithium iodide (LiI)

  • Tetrahydrofuran (THF, anhydrous)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a 10 mL sealed tube under a nitrogen atmosphere, add pyridine (0.492 mmol), sodium hydride (1.54 mmol), and lithium iodide (1.02 mmol) in anhydrous THF (500 µL).[3]

  • Add n-butylamine (1.00 mmol) to the mixture at room temperature.[3]

  • Seal the tube and stir the reaction mixture at 85°C (bath temperature) for 7 hours.[3]

  • After cooling to 0°C in an ice bath, quench the reaction with ice-cold water.[3]

  • Extract the organic materials with dichloromethane (3x).[3]

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.[3]

  • Purify the resulting crude material by flash column chromatography to yield N-butylpyridin-2-amine.[3]

Mechanistic and Workflow Diagrams

Chichibabin_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination & Aromatization cluster_step3 Step 3: Workup Pyridine Pyridine SigmaComplex σ-Complex Intermediate Pyridine->SigmaComplex + NH₂⁻ Amide NH₂⁻ AminopyridineAnion This compound Anion SigmaComplex->AminopyridineAnion - H⁻ HydrideElimination Hydride Elimination H2 H₂ Gas AminopyridineAnion->H2 + H⁺ (from NH₃ or product) FinalProduct This compound AminopyridineAnion->FinalProduct H₂O Workup Aqueous Workup

Caption: The reaction mechanism of the Chichibabin synthesis of this compound.

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) ReagentAddition Addition of Pyridine and Amine Source Start->ReagentAddition Reaction Heating under Reflux (Monitoring Progress) ReagentAddition->Reaction Quenching Cooling and Quenching (e.g., with NH₄Cl or H₂O) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase (e.g., with MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification FinalProduct Isolated this compound Purification->FinalProduct

Caption: A general experimental workflow for the Chichibabin reaction.

Side Reactions and Considerations

The primary side reaction in the classical Chichibabin synthesis is the formation of 2,6-diaminopyridine, which can occur if an excess of sodium amide is used or at higher temperatures.[1] Dimerization of the pyridine substrate can also be a competing pathway.[2] The purity of the sodium amide has been noted to affect the reaction yield, with less pure sodium amide sometimes giving better results, possibly due to the catalytic effect of impurities.[4]

The modern NaH-iodide method avoids the use of sodium amide but may not be suitable for all substrates, such as anilines and their derivatives.[5]

Conclusion

The Chichibabin reaction remains a powerful tool for the direct amination of pyridines. While the classical method is robust, the development of modern variations offers milder and often more efficient routes to this compound derivatives. The choice of method will depend on the specific substrate, desired product, and available laboratory capabilities. This guide provides the foundational knowledge for researchers to effectively apply this important reaction in their synthetic endeavors.

References

2-Aminopyridine Tautomerism and Resonance: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the tautomeric and resonance characteristics of 2-aminopyridine (B139424), a crucial scaffold in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its structural dynamics, supported by quantitative data, detailed experimental protocols, and logical workflows.

This compound and its derivatives are foundational components in a multitude of pharmaceutical agents, contributing to treatments for a wide array of conditions.[1][2] Their efficacy is profoundly influenced by their structural characteristics, particularly tautomerism and resonance. A thorough understanding of these phenomena is paramount for rational drug design, enabling the prediction of molecular interactions, metabolic stability, and overall pharmacological profiles.[3][4]

The Tautomeric Equilibrium of this compound

This compound primarily exists in a dynamic equilibrium between two tautomeric forms: the amino form and the imino form. The amino tautomer is generally the more stable and, therefore, the predominant species under standard conditions.[5] However, the equilibrium can be influenced by various factors, including solvent polarity, pH, and photo-irradiation.[5][6]

The interconversion between the amino and imino tautomers involves an intramolecular proton transfer. Computational studies on 2-amino-4-methylpyridine, a closely related derivative, indicate a significant energy barrier for this proton transfer, calculated to be 44.81 kcal/mol in the gas phase.[7][8][9] This high activation energy underscores the stability of the individual tautomers.

Visualizing the Tautomeric Equilibrium

The equilibrium between the amino and imino tautomers of this compound can be represented as follows:

Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Stability

Computational chemistry provides valuable insights into the relative stabilities of tautomers. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods for these calculations.[7][8][9] The table below summarizes the calculated relative energies for the tautomers of 2-amino-4-methylpyridine, which serves as a relevant model for this compound.

TautomerComputational MethodBasis SetRelative Energy (kcal/mol)Reference
Amino (Canonical)DFT (B3LYP)6-311++G(d,p)0.00[7][8]
Imino (trans)DFT (B3LYP)6-311++G(d,p)13.60[7][8]
Imino (cis)DFT (B3LYP)6-311++G(d,p)16.36[7]
Activation Energy (Amino → Imino) DFT (B3LYP) 6-311++G(d,p) 44.81 [7][8]

Resonance Structures

The electronic distribution in this compound and its tautomers can be depicted through various resonance structures. These structures are crucial for understanding the molecule's reactivity and its ability to engage in intermolecular interactions, such as hydrogen bonding with biological targets.

Visualizing Resonance Structures

The resonance contributors for the amino and imino tautomers illustrate the delocalization of electron density within the pyridine (B92270) ring and the exocyclic amino/imino group.

Resonance structures of this compound tautomers.

Experimental Protocols for Tautomer Analysis

The experimental investigation of tautomerism in this compound relies on various spectroscopic techniques. Each method provides unique information about the molecular structure and the equilibrium between the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution and for determining their relative concentrations.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a concentration of approximately 10-20 mg/mL in an NMR tube.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum at a controlled temperature.

    • Ensure a sufficient relaxation delay (D1) to allow for complete magnetization recovery for accurate integration.

    • Acquire spectra at different temperatures to investigate the effect of temperature on the tautomeric equilibrium.

  • Data Analysis:

    • Identify the distinct signals corresponding to the protons of the amino and imino tautomers.

    • Integrate the areas of well-resolved signals for each tautomer.

    • Calculate the tautomeric equilibrium constant (KT) from the ratio of the integrated signal areas.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in each tautomer, providing evidence for the existence of the tautomeric equilibrium.

Methodology:

  • Sample Preparation:

    • Solid State: Prepare a KBr pellet or a Nujol mull of the this compound sample.

    • Solution Phase: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl4, CH2Cl2) and place it in a liquid IR cell.

    • Gas Phase: Heat the sample in a gas cell to obtain the vapor phase spectrum.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

  • Data Analysis:

    • Identify the characteristic vibrational bands for each tautomer. Key bands include N-H stretching and bending frequencies for the amino group and C=N and N-H stretching for the imino group.

    • Compare the spectra obtained in different phases to understand the influence of intermolecular interactions on the tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the two tautomers will have different electronic absorption spectra.

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of this compound in different solvents of varying polarity.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Deconvolute the overlapping absorption bands corresponding to the amino and imino tautomers.

    • Use the Beer-Lambert law to determine the concentration of each tautomer and calculate the equilibrium constant in different solvents.

Significance in Drug Discovery and Development

The tautomeric state of a this compound-containing drug molecule can have a profound impact on its biological activity. The different tautomers possess distinct shapes, hydrogen bonding capabilities, and lipophilicity, which in turn affect their binding affinity to target receptors, membrane permeability, and metabolic stability.[3][4] Therefore, a thorough understanding and characterization of the tautomeric behavior of a drug candidate is a critical step in the drug discovery and development process.

Logical Workflow for Tautomerism in Drug Design

The following workflow illustrates the key considerations and steps for addressing tautomerism in a drug design project.

DrugDiscoveryWorkflow cluster_design Computational Design & Screening cluster_synthesis Synthesis & Characterization cluster_testing In Vitro & In Vivo Testing cluster_optimization Lead Optimization A Identify Lead Compound with this compound Scaffold B Enumerate Possible Tautomers A->B C Predict Relative Tautomer Stabilities (Quantum Mechanics) B->C D Virtual Screening of Dominant Tautomers C->D E Synthesize Lead Compound and Analogs D->E F Experimental Tautomer Analysis (NMR, IR, UV-Vis) E->F G Assess Receptor Binding Affinity F->G H Determine ADME Properties (Absorption, Distribution, Metabolism, Excretion) G->H I Evaluate Pharmacological Activity H->I J Correlate Tautomeric Form with Biological Activity I->J K Modify Scaffold to Favor Active Tautomer J->K L Iterate Design-Synthesize-Test Cycle K->L L->A Feedback Loop

Workflow for considering tautomerism in drug design.

References

Spectroscopic Profile of 2-Aminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-aminopyridine (B139424), a crucial heterocyclic building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, complete with data presented in clear, tabular formats and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR data are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound reveals the chemical environment of its hydrogen atoms. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Proton Chemical Shift (δ) in ppm Solvent
H-6~8.10CDCl₃
H-4~7.40CDCl₃
H-5~6.60CDCl₃
H-3~6.50CDCl₃
-NH₂~4.70 (broad)CDCl₃

Note: The chemical shift of the -NH₂ protons can be variable and appear as a broad singlet due to proton exchange.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the this compound molecule.

Carbon Chemical Shift (δ) in ppm Solvent
C-2158.5CDCl₃
C-6148.2CDCl₃
C-4137.8CDCl₃
C-5113.7CDCl₃
C-3108.9CDCl₃
Experimental Protocol for NMR Spectroscopy

The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), inside an NMR tube. The concentration is usually in the range of 5-25 mg/0.5-1.0 mL.

  • Instrumentation: The NMR spectra are recorded on a spectrometer, such as a Bruker AC-300 or equivalent, operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 300 MHz for ¹H and 75 MHz for ¹³C).[1]

  • Data Acquisition: The sample is placed in the spectrometer's magnetic field.[2][3] For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, similar pulse sequences are used, often with proton decoupling to simplify the spectrum.

  • Data Processing: The FID is converted into a spectrum using a mathematical process called Fourier transform.[2] The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The key IR absorption bands for this compound are summarized in the table below. Frequencies are given in wavenumbers (cm⁻¹).

Vibrational Mode Frequency (cm⁻¹) (KBr disc)
N-H stretching (asymmetric)3442
N-H stretching (symmetric)3300
C-H stretching (aromatic)3050-3000
N-H scissoring1617
C=C and C=N ring stretching1600-1450
C-N stretching1328
C-H in-plane bending1250-950
C-H out-of-plane bending900-650

Source: Data compiled from multiple spectroscopic databases and literature.[4][5]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.

  • Sample Preparation: A small amount of finely ground this compound (1-2 mg) is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then compressed under high pressure to form a transparent or translucent pellet.[6]

  • Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

  • Data Acquisition: An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber.[6] A background spectrum (of the empty spectrometer) is typically recorded first and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is converted into an IR spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Absorption Data

This compound exhibits characteristic absorption maxima (λ_max) in the UV region.

Solvent λ_max (nm) log ε
Ethanol234, 2974.1, 3.6
Sulfuric Acid (1M)~310-

Source: Data from PubChem and other spectroscopic resources.[1][7]

Experimental Protocol for UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is typically recorded in solution.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, sulfuric acid).[8] The concentration is adjusted to ensure that the absorbance falls within the optimal range of the instrument (typically 0.1-1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.[9][10]

  • Data Acquisition: The instrument scans a range of UV and visible wavelengths (e.g., 200-400 nm), and the absorbance of the sample is recorded at each wavelength.[10]

  • Data Processing: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λ_max) are identified.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr and Press Pellet Sample->Prep_IR Prep_UV Dissolve in UV-Transparent Solvent Sample->Prep_UV NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec UV_Spec UV-Vis Spectrophotometer Prep_UV->UV_Spec Acquire_FID Acquire FID NMR_Spec->Acquire_FID Acquire_Interferogram Acquire Interferogram IR_Spec->Acquire_Interferogram Acquire_Absorbance Acquire Absorbance Spectrum UV_Spec->Acquire_Absorbance Process_FT_NMR Fourier Transform (NMR) Acquire_FID->Process_FT_NMR Process_FT_IR Fourier Transform (IR) Acquire_Interferogram->Process_FT_IR Process_UV Plot Absorbance vs. Wavelength Acquire_Absorbance->Process_UV Interpret_NMR ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) Process_FT_NMR->Interpret_NMR Interpret_IR IR Spectrum (Functional Groups) Process_FT_IR->Interpret_IR Interpret_UV UV-Vis Spectrum (λ_max, Electronic Transitions) Process_UV->Interpret_UV

References

Unveiling the Solid State of 2-Aminopyridine: A Technical Guide to its Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyridine (B139424), a versatile heterocyclic amine, is a cornerstone in the synthesis of numerous pharmaceuticals and functional materials. Its efficacy and behavior in the solid state are intrinsically linked to its crystal structure. This in-depth technical guide delves into the crystallographic characteristics of this compound, providing a comprehensive overview of its molecular arrangement, intermolecular interactions, and the experimental methodologies employed for its characterization. While polymorphism is a critical consideration in drug development, extensive research has predominantly identified a single stable crystalline form of pure this compound under standard conditions. This guide will focus on the detailed analysis of this known crystal structure.

Crystal Structure of this compound

The crystal structure of this compound has been elucidated through single-crystal X-ray diffraction. The molecule crystallizes in a well-defined arrangement, primarily governed by hydrogen bonding and π-π stacking interactions.

Crystallographic Data

The crystallographic parameters for the known form of this compound are summarized in the table below. These data provide the fundamental geometric information of the unit cell, which is the basic repeating unit of the crystal lattice.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.281
b (Å)5.410
c (Å)14.898
α (°)90
β (°)90
γ (°)90
Volume (ų)425.64
Z4
Molecular Geometry

Within the crystal, the this compound molecule adopts a planar conformation. The pyridine (B92270) ring and the exocyclic amino group lie in the same plane, facilitating efficient packing and intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The stability and properties of the this compound crystal are dictated by a network of non-covalent interactions. Hydrogen bonding plays a pivotal role in the supramolecular assembly.

Hydrogen Bonding

The primary intermolecular interaction is the formation of hydrogen bonds between the amino group of one molecule and the pyridinic nitrogen of a neighboring molecule. This N-H···N hydrogen bond is a recurring motif in the crystal structures of aminopyridines and their derivatives. These interactions link the molecules into chains or more complex networks, contributing significantly to the cohesion of the crystal lattice.

Hydrogen bonding in this compound.
π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules contribute to the overall stability of the crystal structure. The planar molecules stack in an offset fashion, maximizing attractive forces and minimizing repulsion.

Polymorphism of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry, particularly in the pharmaceutical industry. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability, which can impact the bioavailability and shelf-life of a drug product.

Despite its importance, there is a notable lack of comprehensive studies dedicated to the polymorphism of pure this compound in the scientific literature. Investigations into the solubility of this compound in various solvents have shown no evidence of polymorphic transformations under the experimental conditions.[2] Similarly, thermal analysis studies have focused on thermal stability rather than the identification of different crystalline forms.[3]

The absence of reported polymorphs may suggest that this compound has a strong thermodynamic preference for a single crystalline form under a wide range of conditions. However, the possibility of discovering new polymorphs under different crystallization conditions (e.g., high pressure, rapid cooling, or crystallization from a wider range of solvents) cannot be entirely ruled out.

Experimental Protocols

The characterization of the crystal structure of this compound and the investigation of its potential polymorphism rely on a suite of analytical techniques.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be grown by various methods, including:

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, water) is allowed to evaporate slowly at a constant temperature.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

  • Vapor Diffusion: A solution of this compound is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility and promotes crystal growth.

Crystallization_Workflow cluster_prep Solution Preparation cluster_methods Crystallization Methods cluster_analysis Crystal Analysis Prepare saturated solution of this compound Prepare saturated solution of this compound Slow Evaporation Slow Evaporation Prepare saturated solution of this compound->Slow Evaporation Cooling Crystallization Cooling Crystallization Prepare saturated solution of this compound->Cooling Crystallization Vapor Diffusion Vapor Diffusion Prepare saturated solution of this compound->Vapor Diffusion Single Crystal X-ray Diffraction Single Crystal X-ray Diffraction Slow Evaporation->Single Crystal X-ray Diffraction Cooling Crystallization->Single Crystal X-ray Diffraction Vapor Diffusion->Single Crystal X-ray Diffraction

General workflow for crystallization.
Characterization Techniques

The primary techniques used to characterize the solid state of this compound are:

  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure, providing precise information about bond lengths, bond angles, and the arrangement of molecules in the unit cell.

  • Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and to check for the presence of different polymorphs in a bulk sample.

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that can detect phase transitions, including melting and solid-solid transitions between polymorphs, by measuring the heat flow into or out of a sample as a function of temperature.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to probe the vibrational modes of the molecule, which can be sensitive to the crystalline environment and hydrogen bonding, thus helping to distinguish between different polymorphs.

Conclusion

This compound presents a fascinating case study in solid-state chemistry. While it is a fundamental building block in medicinal chemistry, its polymorphic landscape appears to be dominated by a single, stable crystalline form. The crystal structure of this form is well-defined by a network of N-H···N hydrogen bonds and π-π stacking interactions. For drug development professionals, the apparent lack of polymorphism simplifies solid-form screening and development, reducing the risk of unexpected phase transformations during manufacturing and storage. However, the potential for discovering new polymorphs under non-standard conditions remains an area for future investigation. A thorough understanding of the crystal engineering principles governing the solid state of this compound is crucial for the rational design of new materials and pharmaceutical co-crystals with tailored properties.

References

Solubility of 2-Aminopyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-aminopyridine (B139424) in various organic solvents. Understanding the solubility of this crucial chemical intermediate is paramount for process design, optimization of crystallization processes, and the development of pharmaceutical formulations. This compound serves as a fundamental building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its solubility characteristics directly influence reaction kinetics, product yield, and purity in these synthetic routes.[2]

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in a range of organic solvents across different temperatures. The data, expressed in mole fraction (x), is summarized in the tables below for clear comparison. In general, the solubility of this compound increases with rising temperature in all tested solvents.[2]

Table 1: Mole Fraction Solubility (x) of this compound in Alcohols and Polar Aprotic Solvents. [2]

Temperature (K)Methanol (B129727)Ethanol (B145695)n-PropanolIsopropanol (B130326)n-ButanolIsobutanolNMP¹DMF²Acetonitrile (B52724)
273.150.30150.23110.19890.12010.17650.11120.50110.45120.0987
278.150.33560.26340.22540.13890.20110.12870.54320.49870.1154
283.150.37210.29870.25430.15980.22760.14810.58760.54890.1341
288.150.41120.33710.28590.18210.25630.16950.63450.60120.1549
293.150.45310.37890.32010.20650.28710.19210.68310.65540.1778
298.150.49790.42410.35720.23310.32020.21670.73320.71120.2021
303.150.54510.47290.39740.26190.35580.24330.78510.76810.2285
308.150.59520.52550.44090.29310.39390.27190.83820.82590.2569
313.150.64830.58210.48790.32680.43480.30250.89210.88410.2874

¹N-methyl-2-pyrrolidone, ²N,N-dimethylformamide

Table 2: Mole Fraction Solubility (x) of this compound in Esters, Ketones, and Non-polar Solvents.

Temperature (K)n-Propyl Acetate[2]Amyl Acetate[2]Ethyl Acetate[3][4]Acetone[3][4]Chloroform[3]n-Hexane[2]Cyclohexane[2]
273.150.15430.1432---0.00980.0087
278.150.17870.1665---0.01150.0102
283.150.20540.1921---0.01340.0119
288.150.23480.22030.50140.45230.48990.01560.0138
293.150.26710.25110.54320.49880.53210.01810.0160
298.150.30240.28470.58760.54870.57650.02090.0185
303.150.34110.32130.63450.60110.62320.02410.0213
308.150.38320.36090.68310.65530.67210.02770.0245
313.150.42890.40370.73320.71110.72330.03180.0281
318.15--0.7851-0.7768--
323.15--0.8382----

The solubility of this compound follows the decreasing order across the tested solvents: NMP > DMF > methanol > ethanol > n-propanol > n-butanol > n-propyl acetate (B1210297) > amyl acetate > isopropanol > isobutanol > acetonitrile > n-hexane > cyclohexane.[2]

Experimental Protocols

The quantitative data presented was primarily determined using the isothermal shake-flask method or a similar static analytical method, which are standard procedures for solubility measurement.[2][3][4]

Key Experimental Method: Isothermal Shake-Flask Method

This gravimetric method is a reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.

  • Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed vessel, typically a jacketed glass flask, to create a supersaturated solution.[2]

  • Equilibration: The vessel is placed in a thermostatic shaker or a constant-temperature bath.[2] The mixture is agitated at a constant temperature for a sufficient duration to ensure solid-liquid equilibrium is achieved. The time required for equilibration is determined empirically by taking measurements at different time intervals until the concentration of the solute in the solution remains constant.

  • Phase Separation: After reaching equilibrium, agitation is stopped, and the mixture is left undisturbed to allow the excess solid to settle. This phase separation is critical to ensure that only the saturated liquid phase is sampled.

  • Sampling and Analysis: A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature change that might cause precipitation or dissolution. The syringe is often fitted with a filter (e.g., 0.45 µm) to remove any fine solid particles.

  • Quantification: The concentration of this compound in the sampled solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method.[2] For instance, a mobile phase consisting of a methanol and potassium dihydrogen phosphate (B84403) buffer mixture (e.g., 4:6 v/v) can be used with UV detection at a wavelength of 318 nm.[2] Alternatively, UV-Vis spectrometry has also been employed for concentration analysis.[3][4]

  • Data Calculation: The mole fraction solubility is calculated from the measured concentration and the known masses of the solute and solvent. The experiment is typically repeated multiple times at each temperature to ensure reproducibility and accuracy.[2]

Visualization of Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_data Data Processing A Add excess this compound to known mass of solvent B Agitate in thermostatic shaker at constant temperature (T) A->B C Allow solid phase to settle B->C D Withdraw filtered aliquot of saturated supernatant C->D Sampling E Analyze concentration via HPLC-UV or UV-Vis D->E F Calculate mole fraction solubility (x) E->F G Correlate data with thermodynamic models (e.g., Apelblat, Wilson) F->G

Caption: Workflow for experimental solubility determination.

Thermodynamic Modeling

To enhance the utility of the experimental data, various thermodynamic models are often employed to correlate the solubility of this compound with temperature. Commonly used models include the modified Apelblat equation, the λh (Buchowski) equation, the Wilson model, and the NRTL model.[2] These models are invaluable for interpolating solubility at temperatures not experimentally measured and for calculating thermodynamic properties of the solution process, such as mixing enthalpy and entropy. The modified Apelblat equation, in particular, has been shown to provide a good correlation for the solubility of this compound in several organic solvents.[2]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Acidity and Basicity of 2-Aminopyridine (B139424) (pKa)

This technical guide provides a comprehensive overview of the acidic and basic properties of this compound, a crucial scaffold in medicinal chemistry. Understanding the pKa values of this molecule is fundamental to predicting its behavior in physiological environments and designing effective therapeutic agents. This compound is a versatile building block used in the synthesis of numerous drugs, including piroxicam, sulfapyridine, and tenoxicam[1]. Its simple, low molecular weight structure is advantageous in drug discovery, allowing for the creation of diverse molecules with minimal side reactions[2].

Acidity and Basicity of this compound

This compound possesses two nitrogen atoms, each contributing to the molecule's acid-base properties. The primary focus is typically on the basicity of the molecule, which is determined by the protonation of the pyridine (B92270) ring nitrogen. The exocyclic amino group also has acidic properties, though it is a much weaker acid.

The basicity of the ring nitrogen is influenced by the electron-donating amino group, which increases the electron density on the ring nitrogen through resonance, making it more available for protonation. However, the position of the amino group at the 2-position also allows for potential intramolecular hydrogen bonding, which can stabilize the lone pair on the ring nitrogen and slightly lower its basicity compared to the 4-amino isomer[3].

Quantitative pKa Data

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a base like this compound, the pKa value typically refers to the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.

CompoundpKa of Conjugate AcidReference
This compound 6.71 - 6.86[3][4][5][6]
3-Aminopyridine6.03[7]
4-Aminopyridine9.11 - 9.17[3][4][5]
Pyridine5.2 - 5.5[3][4]
Aniline4.6[3][4]

The data clearly shows that this compound is a significantly stronger base than pyridine and aniline, a direct result of the electron-donating effect of the amino group. It is, however, a weaker base than 4-aminopyridine, where the resonance effect is more pronounced and not complicated by potential steric hindrance or intramolecular hydrogen bonding[3].

Protonation Equilibrium

The primary equilibrium for this compound in an acidic solution involves the protonation of the endocyclic (ring) nitrogen atom. This is because the lone pair of electrons on the ring nitrogen is located in an sp2 orbital and does not participate in the aromatic π-system, making it more available for protonation[3].

Figure 1. Protonation equilibrium of this compound.

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental procedure. The values cited for this compound have been historically determined using methods such as potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a classic and reliable method for determining pKa values.

  • Preparation : A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water or a suitable solvent system.

  • Titration Setup : The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration : A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

  • Data Collection : The pH of the solution is recorded after each addition of the titrant.

  • Analysis : A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.

UV-Vis Spectrophotometry

This method is particularly useful for compounds whose chromophores change upon protonation.

  • Buffer Preparation : A series of buffer solutions with a range of known pH values bracketing the expected pKa are prepared.

  • Sample Preparation : A stock solution of this compound is prepared. A small, constant volume of this stock solution is added to each buffer solution to create a series of samples with constant total drug concentration but varying pH.

  • Spectral Measurement : The UV-Vis absorbance spectrum of each sample is recorded. The wavelength of maximum absorbance (λmax) for both the neutral and protonated species is identified.

  • Data Analysis : The absorbance at a chosen wavelength is plotted against pH. The resulting sigmoidal curve is analyzed using the Henderson-Hasselbalch equation. The inflection point of this curve corresponds to the pKa.

TitrationWorkflow cluster_workflow Workflow for pKa Determination by Potentiometric Titration prep Prepare this compound Solution (Known Conc.) setup Calibrate pH Electrode & Set Up Titration Cell prep->setup titrate Titrate with Standardized Strong Acid (e.g., HCl) setup->titrate record Record pH after Each Titrant Addition titrate->record record->titrate Repeat until past equivalence plot Plot Titration Curve (pH vs. Volume) record->plot analyze Determine pKa from Half-Equivalence Point plot->analyze

Figure 2. Experimental workflow for pKa determination.

Relevance in Drug Development

The acid-base properties of a molecule are fundamental to its drug action[8]. The pKa of this compound directly influences its:

  • Solubility : The protonated form is generally more water-soluble, which affects formulation and bioavailability.

  • Permeability : The charge of the molecule at physiological pH (around 7.4) dictates its ability to cross biological membranes. With a pKa of ~6.8, this compound will exist as a mixture of neutral and protonated forms, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Target Binding : The ionization state can be critical for interacting with the target receptor or enzyme. For instance, many aminopyridine derivatives exert their biological activity in the protonated form[7].

  • Toxicity : Attenuating the basicity of drug candidates is a common strategy to avoid off-target effects and safety risks like hERG channel inhibition or phospholipidosis[8].

The this compound moiety provides a balance of properties: its two nitrogen atoms offer hydrogen bond accepting and donating capabilities while maintaining a relatively low clogP, which can improve metabolic stability and permeability compared to less polar analogues[9].

Conclusion

This compound is a weakly basic compound with a conjugate acid pKa of approximately 6.8. This value is a result of the electronic influence of the amino group on the pyridine ring. Its pKa is a critical parameter in drug design, profoundly affecting the pharmacokinetic and pharmacodynamic properties of any therapeutic agent containing this scaffold. Accurate determination and a thorough understanding of this value are essential for the successful development of novel drugs.

References

Thermochemical properties of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermochemical Properties of 2-Aminopyridine (B139424)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of this compound (C₅H₆N₂), a vital heterocyclic amine used as a building block in the synthesis of various pharmaceuticals and specialty chemicals.[1][2][3] Understanding its thermodynamic stability and phase change energetics is crucial for process development, safety analysis, and molecular modeling in drug discovery and materials science.

Core Thermochemical Data

The thermochemical properties of this compound have been determined through various experimental techniques. The following tables summarize the key quantitative data available in the literature.

Table 1: Enthalpies of Formation and Combustion

PropertyStateValue (kJ/mol)MethodReference
Standard Molar Enthalpy of Formation (ΔfH°)Solid39.4 ± 0.8Combustion Calorimetry (Ccb)Bickerton, Pilcher, et al., 1984[4]
Standard Molar Enthalpy of Formation (ΔfH°)Gas118.1 ± 1.1Combustion Calorimetry (Ccb)Bickerton, Pilcher, et al., 1984[5]
Standard Molar Enthalpy of Combustion (ΔcH°)Solid-2864.4 ± 0.5Combustion Calorimetry (Ccb)Bickerton, Pilcher, et al., 1984[4]

Table 2: Enthalpies of Phase Change

PropertyValue (kJ/mol)Temperature (K)MethodReference
Enthalpy of Sublimation (ΔsubH°)78.7 ± 0.8298.15 (Standard Conditions)Combination of MethodsBickerton, Pilcher, et al., 1984[6]
Enthalpy of Fusion (ΔfusH)15.3331.5ACSabbah and da Silva Eusébio, 1998[6][7]

Table 3: Physical Properties

PropertyValueReference
Molecular Weight94.1145 g/mol [4][5][7]
Melting Point54-58 °C (327.15-331.15 K)
Boiling Point204-210 °C (477.15-483.15 K)[1]

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric and analytical techniques. The methodologies for the key experiments are detailed below.

Combustion Calorimetry

This technique is used to determine the enthalpy of combustion, from which the enthalpy of formation can be derived. The constant-volume energy of combustion is measured using an oxygen-bomb calorimeter.[8][9]

Methodology:

  • Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire is positioned in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

  • Calculation: The heat released by the combustion reaction (q) is absorbed by the calorimeter and the water. It is calculated using the formula: q = -CΔT, where C is the total heat capacity of the calorimeter system and ΔT is the measured temperature change.[9] The standard enthalpy of combustion is then calculated from the energy of combustion, accounting for thermodynamic corrections.

G Workflow for Combustion Calorimetry cluster_prep Sample Preparation cluster_calorimeter Calorimeter Setup cluster_exp Experiment Execution cluster_analysis Data Analysis A Weigh this compound Sample B Place Sample in Crucible A->B C Attach Fuse Wire B->C D Seal Sample in Oxygen Bomb C->D E Pressurize with O2 D->E F Submerge Bomb in Water E->F G Measure Initial Temperature (T_initial) F->G H Ignite Sample via Fuse G->H I Monitor & Record Temperature H->I J Measure Final Temperature (T_final) I->J K Calculate ΔT = T_final - T_initial J->K L Calculate Heat Released (q) K->L M Determine Enthalpy of Combustion (ΔcH°) L->M N Derive Enthalpy of Formation (ΔfH°) M->N

Workflow for Combustion Calorimetry
Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. It is particularly useful for determining the melting point and enthalpy of fusion.[10][11][12]

Methodology:

  • Sample Encapsulation: A small, accurately weighed amount of this compound (typically a few milligrams) is sealed in an aluminum pan. An identical empty pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which usually involves heating at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[10]

  • Heating and Measurement: As the temperature increases linearly, the instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.[11][13]

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature. An endothermic peak represents the melting process. The onset of the peak corresponds to the melting point, and the area under the peak is directly proportional to the enthalpy of fusion (ΔHfus).[10][13]

G Workflow for Differential Scanning Calorimetry (DSC) cluster_prep Preparation cluster_run DSC Analysis cluster_analysis Data Interpretation A Weigh this compound Sample B Seal Sample in Pan A->B D Place Sample & Reference Pans in DSC Cell B->D C Prepare Empty Reference Pan C->D E Program Temperature Ramp (e.g., 10°C/min) D->E F Measure Differential Heat Flow vs. Temperature E->F G Generate Thermogram (Heat Flow vs. T) F->G H Identify Endothermic Melting Peak G->H I Determine Melting Point (T_fus) from Peak Onset H->I J Calculate Enthalpy of Fusion (ΔH_fus) from Peak Area H->J

Workflow for Differential Scanning Calorimetry (DSC)
Sublimation Enthalpy Determination

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature. The Knudsen effusion method is a common technique for this purpose with substances having low vapor pressures.[14][15]

Methodology:

  • Cell Loading: The this compound sample is placed inside a Knudsen cell, a small container with a precisely calibrated, small orifice. The cell is weighed accurately.

  • Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a constant, known temperature.[16][17]

  • Effusion: Under high vacuum, molecules from the sample sublime and effuse through the orifice. The mean free path of the vapor molecules is much larger than the orifice diameter, ensuring molecular flow.[17]

  • Mass Loss Measurement: The rate of mass loss from the cell is measured over a period of time. This can be done gravimetrically by weighing the cell before and after the experiment or continuously using a sensitive electrobalance.[16][17]

  • Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen-Hertz equation: P = (dm/dt) * (1/A) * sqrt(2πRT/M), where A is the orifice area, R is the gas constant, T is the absolute temperature, and M is the molar mass of the effusing gas.[14]

  • Enthalpy of Sublimation: The experiment is repeated at several different temperatures. The enthalpy of sublimation (ΔHsub) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[15]

G Workflow for Knudsen Effusion Method cluster_prep Setup cluster_exp Measurement at Temperature T1 cluster_analysis Analysis A Load this compound into Knudsen Cell B Measure Initial Mass (m_initial) A->B C Place Cell in High-Vacuum Chamber B->C D Heat Cell to Constant Temperature (T1) C->D E Allow Sample to Effuse for Time (t) D->E F Measure Final Mass (m_final) E->F G Repeat for T2, T3... F->G H Calculate Mass Loss Rate (dm/dt) F->H G->D New Temp I Calculate Vapor Pressure (P) at each T H->I J Plot ln(P) vs. 1/T I->J K Determine ΔH_sub from Slope of Plot J->K

Workflow for Knudsen Effusion Method

References

The Enduring Legacy of 2-Aminopyridine: From a Century-Old Reaction to a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyridine (B139424), a seemingly simple heterocyclic amine, holds a remarkable position in the landscape of organic chemistry and medicinal science. First synthesized over a century ago, its journey from a laboratory curiosity to a pivotal building block in numerous pharmaceuticals is a testament to its versatile reactivity and profound impact on human health. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of this compound, with a particular focus on its role in drug development. We will delve into the seminal Chichibabin reaction, explore modern synthetic methodologies, and examine the signaling pathways modulated by its derivatives.

Discovery and History: The Chichibabin Reaction

The story of this compound is inextricably linked to the groundbreaking work of Russian chemist Aleksei Chichibabin. In 1914, he reported a novel method for the direct amination of pyridine (B92270) by reacting it with sodium amide in an inert solvent like xylene or toluene (B28343).[1][2] This reaction, now famously known as the Chichibabin reaction, provided the first practical route to this compound and its derivatives.[1][3]

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring.[3][4] This is followed by the elimination of a hydride ion (H⁻), which then reacts with an available proton source to liberate hydrogen gas, driving the reaction to completion.[3] The initial product is the sodium salt of this compound, which is then hydrolyzed to yield the final product.[3]

The Chichibabin reaction was a significant advancement in heterocyclic chemistry, opening the door to a wide range of pyridine-containing compounds that were previously inaccessible.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.

PropertyValueReference
Molecular Formula C₅H₆N₂[5]
Molar Mass 94.117 g/mol [2]
Appearance White to light brown crystalline solid[5]
Melting Point 59-60 °C[2]
Boiling Point 210 °C[2]
Solubility in Water 1-5 g/100 mL at 19 °C[1]
pKa 6.86
¹H NMR (CDCl₃, ppm) δ 8.05 (ddd, J=5.0, 2.0, 0.8 Hz, 1H), 7.39 (ddd, J=8.4, 7.2, 2.0 Hz, 1H), 6.62 (ddd, J=8.4, 5.0, 0.8 Hz, 1H), 6.51 (dt, J=7.2, 0.8 Hz, 1H), 4.5 (br s, 2H)[6]
¹³C NMR (CDCl₃, ppm) δ 158.4, 148.1, 137.8, 113.8, 108.7
IR (KBr, cm⁻¹) 3440, 3300, 1630, 1570, 1480, 1440, 1320, 1150, 990, 770[7][8]
Mass Spectrum (EI, m/z) 94 (M⁺), 67, 40[9]

Experimental Protocols

Classical Chichibabin Reaction for the Synthesis of this compound

This protocol is a generalized representation of the original method.

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Anhydrous toluene or xylene

  • Ammonium (B1175870) chloride solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add freshly pulverized sodium amide to anhydrous toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add a solution of pyridine in anhydrous toluene to the refluxing mixture over a period of 1-2 hours. The reaction mixture will typically turn dark red or brown, and hydrogen gas will evolve.

  • Continue refluxing for an additional 4-6 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and then carefully quench by the slow addition of water, followed by a saturated solution of ammonium chloride to hydrolyze the sodium salt of the product.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane (B92381) or a mixture of benzene (B151609) and petroleum ether).

Modern, Milder Synthesis of this compound Derivatives

Recent advancements have led to milder and more versatile methods for the synthesis of 2-aminopyridines. One such method utilizes sodium hydride in the presence of lithium iodide.[10][11]

Materials:

  • Pyridine or substituted pyridine

  • Primary amine (e.g., n-butylamine)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Lithium iodide (LiI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Deionized water

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a sealed tube under a nitrogen atmosphere, add sodium hydride and lithium iodide.

  • Add anhydrous THF, followed by the pyridine substrate and the primary amine at room temperature.[10]

  • Seal the tube and heat the reaction mixture to 85 °C for 7-18 hours.[10]

  • Cool the reaction to 0 °C and carefully quench with ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Applications in Drug Discovery and Signaling Pathways

This compound is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in a wide array of therapeutic agents.[12][13] Its ability to form hydrogen bonds and participate in various chemical transformations makes it an ideal starting point for the synthesis of complex, biologically active molecules.[14]

A number of marketed drugs incorporate the this compound moiety, including:

  • Piroxicam and Tenoxicam: Non-steroidal anti-inflammatory drugs (NSAIDs).[12]

  • Sulfapyridine: An antibacterial sulfonamide.[12]

  • Tripelennamine: An antihistamine.[12]

  • Delavirdine: A non-nucleoside reverse transcriptase inhibitor used to treat HIV.[12]

The following diagrams illustrate some of the signaling pathways and biological processes targeted by this compound derivatives.

chichibabin_reaction pyridine Pyridine intermediate σ-complex (Meisenheimer adduct) pyridine->intermediate + NaNH₂ NaNH2 NaNH₂ product_salt Sodium 2-aminopyridide intermediate->product_salt - H⁻ H2 H₂ intermediate->H2 releases H₂ product This compound product_salt->product + H₂O H2O H₂O (workup)

Caption: The Chichibabin reaction mechanism for the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants Reactants: Pyridine, NaNH₂, Toluene reaction Reaction: Reflux, 4-6h reactants->reaction workup Workup: Quench with H₂O/NH₄Cl Extract with Ether reaction->workup crude Crude Product workup->crude purification Purification: Vacuum Distillation or Recrystallization crude->purification final_product Pure this compound purification->final_product

Caption: A generalized experimental workflow for the Chichibabin synthesis.

Recent research has highlighted the potential of this compound derivatives in targeting specific signaling pathways implicated in various diseases.

Inhibition of the Glyoxylate (B1226380) Shunt in Pseudomonas aeruginosa

Certain this compound analogs have been identified as inhibitors of two key enzymes in the glyoxylate shunt of Pseudomonas aeruginosa: isocitrate lyase (ICL) and malate (B86768) synthase (MS).[15] This metabolic pathway is crucial for the survival of the bacterium under specific conditions, making these inhibitors promising candidates for novel antibacterial agents.[15]

glyoxylate_shunt_inhibition Isocitrate Isocitrate Glyoxylate Glyoxylate Isocitrate->Glyoxylate ICL Succinate Succinate Isocitrate->Succinate ICL Malate Malate Glyoxylate->Malate MS + Acetyl-CoA Acetyl_CoA Acetyl-CoA ICL Isocitrate Lyase (ICL) MS Malate Synthase (MS) inhibitor This compound Derivative inhibitor->ICL inhibits inhibitor->MS inhibits

Caption: Inhibition of the glyoxylate shunt in P. aeruginosa by this compound derivatives.

Modulation of Kinase and Nitric Oxide Synthase Activity

This compound derivatives have also been developed as potent inhibitors of various kinases and nitric oxide synthases (NOS), which are critical regulators of cellular processes.

  • Janus Kinase 2 (JAK2) Inhibition: The JAK-STAT signaling pathway is often dysregulated in cancers and inflammatory diseases. This compound-based compounds have been investigated as inhibitors of JAK2.

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases. Selective inhibitors based on the this compound scaffold have been designed to target nNOS.[16]

  • CDK/HDAC Dual Inhibition: More recently, novel this compound derivatives have been discovered as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), showing promise in the treatment of refractory solid tumors and hematological malignancies.[17]

kinase_inhibition_pathway cluster_JAK_STAT JAK-STAT Pathway cluster_nNOS nNOS Pathway Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates Gene_Expression Gene Expression STAT->Gene_Expression regulates L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO nNOS nNOS nNOS inhibitor This compound Derivative inhibitor->JAK2 inhibits inhibitor->nNOS inhibits

Caption: this compound derivatives as inhibitors of key signaling pathways.

Conclusion

From its discovery through a classic named reaction to its current status as a cornerstone of modern drug discovery, this compound has proven to be a molecule of immense significance. Its straightforward synthesis, coupled with its versatile chemical properties, has enabled the development of a vast library of derivatives with a broad spectrum of biological activities. For researchers and scientists in the field of drug development, a deep understanding of the history, synthesis, and biological applications of this compound is not just a matter of historical appreciation but a crucial tool for designing the next generation of therapeutic agents. The journey of this "unsung hero" is far from over, and its continued exploration promises to unlock new avenues for treating human diseases.[13]

References

The 2-Aminopyridine Scaffold: A Privileged Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine (B139424) moiety, a seemingly simple heterocyclic amine, has emerged as a powerhouse in medicinal chemistry, earning the designation of a "privileged scaffold." Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its role as a fundamental building block in the design and development of novel therapeutics. This technical guide delves into the profound biological significance of the this compound core, offering a comprehensive overview of its applications, mechanisms of action, and the experimental methodologies used to evaluate its derivatives.

The unique electronic properties of the this compound ring, characterized by its hydrogen bond donor and acceptor capabilities, allow it to form crucial interactions within the active sites of various enzymes and receptors.[1] This inherent binding potential has been exploited to develop potent and selective modulators of diverse protein families, leading to clinical candidates and approved drugs for a spectrum of diseases, from cancer to neurological disorders.[1][2]

A Versatile Pharmacophore Across Diverse Target Classes

The broad utility of the this compound scaffold is evident in the sheer number of biological targets it has been successfully used to address. Its derivatives have shown significant activity as kinase inhibitors, ion channel modulators, enzyme inhibitors, and receptor antagonists.

Kinase Inhibition: A Dominant Application

The this compound scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[3] Its ability to form key hydrogen bonds with the kinase hinge region provides a stable anchor for the inhibitor, enabling further modifications to achieve high potency and selectivity.

A notable example is the development of dual inhibitors targeting both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs). For instance, compound 8e , a novel CDK9/HDAC1 dual inhibitor, demonstrated potent enzymatic inhibition with IC50 values of 88.4 nM and 168.9 nM, respectively.[4] Another compound, 9e , was identified as a potent FLT3/HDAC dual inhibitor with IC50 values of 30.4 nM (FLT3), 52.4 nM (HDAC1), and 14.7 nM (HDAC3).[4]

The scaffold has also been instrumental in the design of inhibitors for Anaplastic Lymphoma Kinase (ALK). Compound 18d showed excellent potency against wild-type ALK (IC50 = 19 nM) and, crucially, against the crizotinib-resistant mutants ALKL1196M (IC50 = 45 nM) and ALKG1202R (IC50 = 22 nM).[5]

Furthermore, this compound derivatives have been developed as potent and selective Janus Kinase 2 (JAK2) inhibitors. Compounds 12k and 12l exhibited high inhibitory activity against JAK2 with IC50 values of 6 nM and 3 nM, respectively, and showed significant selectivity over other JAK family members.[6] Compound 21b also displayed potent JAK2 inhibition (IC50 = 9 nM) with high selectivity against JAK1 and JAK3.[6]

Table 1: Inhibitory Activity of this compound-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Reference(s)
8eCDK988.4[4]
HDAC1168.9[4]
9eFLT330.4[4]
HDAC152.4[4]
HDAC314.7[4]
18dALK (wild-type)19[5]
ALKL1196M45[5]
ALKG1202R22[5]
ROS12.3[5]
12kJAK26[6]
12lJAK23[6]
21bJAK29[6]
Modulation of Ion Channels

Aminopyridines are well-documented modulators of voltage-gated potassium (Kv) channels.[7][8] 4-aminopyridine (B3432731) (4-AP) and 3,4-diaminopyridine (B372788) (3,4-DAP) are known to block these channels, thereby prolonging action potentials.[7][8][9] This mechanism of action is the basis for their therapeutic use in neurological conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome.[7][8] The inhibitory concentration (IC50) of 4-AP on Kv1.1 channels has been reported to be in the micromolar range and is voltage-dependent.[10][11][12] For instance, the IC50 for 4-AP against Kv1.1 channels was found to be 89 µM at +40 mV.[10]

Table 2: Inhibitory Activity of Aminopyridines on Voltage-Gated Potassium Channels

CompoundChannelIC50ConditionsReference(s)
4-AminopyridineKv1.189 µM+40 mV, pH 7.2[10]
4-AminopyridineKv1.1~242 µM-[12]
3-AminopyridineKv1.12.2 mM+40 mV, pH 7.2[10]
3-AminopyridineKv1.1290 µM+40 mV, pH 6.0[10]
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

The this compound scaffold has been successfully employed to develop potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a key enzyme in neurotransmission whose overactivity is implicated in neurodegenerative diseases.[13] Extensive structure-activity relationship (SAR) studies have led to the discovery of inhibitors with low nanomolar potency and high selectivity over endothelial (eNOS) and inducible (iNOS) isoforms.

Compound 14j , for example, is a highly potent human nNOS inhibitor with a Ki of 13 nM and exhibits 1761-fold selectivity over human eNOS.[13][14] Another promising inhibitor, 19c , shows Ki values of 24 nM and 55 nM for rat and human nNOS, respectively, with excellent selectivity over iNOS (153-fold) and eNOS (1040-fold).[15]

Table 3: Inhibitory Potency and Selectivity of this compound-Based nNOS Inhibitors

CompoundTargetKi (nM)Selectivity (n/e)Selectivity (n/i)Reference(s)
14j rat nNOS16828118[13][14]
human nNOS131761-[13][14]
19c rat nNOS241040153[15]
human nNOS55--[15]
17 rat nNOS15-115[16]
human nNOS191075-[16]
Targeting Sigma Receptors

More recently, the this compound scaffold has been explored for the development of sigma (σ) receptor ligands.[17][18] Specifically, derivatives have been designed as potential σ2 receptor antagonists. By replacing a lipophilic tetralin nucleus in a known σ2 agonist with a this compound moiety, researchers have developed high-affinity σ ligands with σ2 antagonist and σ1 agonist properties.[17][18]

Experimental Protocols: A Guide to Evaluation

The biological evaluation of this compound derivatives relies on a variety of well-established in vitro assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase, often utilizing a luminescence-based ADP detection assay.[19][20][21]

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compounds serially diluted in Dimethyl sulfoxide (B87167) (DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare a solution of the target kinase and its substrate in kinase assay buffer. Prepare the ATP solution in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound solution or DMSO (as a vehicle control).

  • Initiate Kinase Reaction: Add the kinase/substrate mixture to each well, followed by the ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Compound_Dilution Compound Dilution Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Kinase_Substrate_Mix Kinase/Substrate Mix Add_Kinase_Substrate Add Kinase/Substrate Kinase_Substrate_Mix->Add_Kinase_Substrate ATP_Solution ATP Solution Add_ATP Add ATP (Initiate) ATP_Solution->Add_ATP Add_Compound->Add_Kinase_Substrate Add_Kinase_Substrate->Add_ATP Incubate_Reaction Incubate Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction (Add ADP-Glo) Incubate_Reaction->Stop_Reaction Generate_Signal Generate Signal (Add Detection Reagent) Stop_Reaction->Generate_Signal Read_Plate Read Luminescence Generate_Signal->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for an In Vitro Kinase Inhibition Assay.
Radioligand Binding Assay for Sigma Receptors

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for σ1 and σ2 receptors using radiolabeled ligands.[22][23][24][25][26]

Materials:

  • Membrane preparations from tissues or cells expressing sigma receptors (e.g., guinea pig brain for σ1, rat liver for σ2)

  • Radioligand: --INVALID-LINK---pentazocine for σ1, [3H]DTG for σ2

  • Non-labeled competing ligand for non-specific binding determination (e.g., haloperidol)

  • Test compounds at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (near its KD), and the test compound at varying concentrations. For determining non-specific binding, a high concentration of a non-labeled ligand is used instead of the test compound.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_binding Binding Reaction cluster_separation Separation & Washing cluster_quantification Quantification & Analysis Membrane_Prep Membrane Prep Combine Combine in Plate Membrane_Prep->Combine Radioligand Radioligand Radioligand->Combine Test_Compound Test Compound Test_Compound->Combine Incubate Incubate Combine->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki Count->Analyze G cluster_reaction Enzymatic Reaction cluster_detection Nitrite Detection cluster_analysis Data Analysis Enzyme_Mix nNOS Enzyme, Substrate, Cofactors Reaction Incubate at 37°C Enzyme_Mix->Reaction Test_Compound Test Compound Test_Compound->Reaction Add_Griess Add Griess Reagent Reaction->Add_Griess Measure_Absorbance Measure Absorbance Add_Griess->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 Standard_Curve Generate Standard Curve Standard_Curve->Calculate_IC50 G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 activates STAT STAT Receptor->STAT recruits JAK2->Receptor phosphorylates JAK2->STAT phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Inhibitor This compound JAK2 Inhibitor Inhibitor->JAK2 inhibits

References

The Versatile 2-Aminopyridine Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine (B139424) moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its unique structural and electronic properties, including its ability to act as a bioisostere for other functional groups and its capacity for hydrogen bonding, make it a valuable building block in modern drug discovery.[1] This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on their role as kinase inhibitors in oncology and their potential in treating neurodegenerative disorders.

Quantitative Data Summary

The following tables summarize the in vitro activities of representative this compound derivatives against various biological targets. This data highlights the potency and, in some cases, the selectivity of these compounds.

Table 1: Inhibitory Activity of this compound Derivatives against Kinases

Compound IDTarget Kinase(s)IC50 (nM)Reference(s)
Oncology Targets
Compound 29CDK846[2]
8eCDK9 / HDAC188.4 / 168.9[2]
9eFLT3 / HDAC1 / HDAC330.4 / 52.4 / 14.7[2]
21bJAK29[3]
16m-(R)JAK23
26VRK1150[4]
4b (PD-089828)PDGFr, FGFr, EGFr, c-src1110, 130, 450, 220[5]
4eFGFr60[5]
MR3278PI3Kδ30[6]
Neurodegenerative Disease Targets
Compound 20rat nNOS / human nNOS46 / 48 (Ki)[7]
19crat nNOS / human nNOS24 / 55 (Ki)[7]

Table 2: Antiproliferative Activity of this compound Derivatives

Compound IDCell LineIC50 (µM)Reference(s)
S3cA2780 (ovarian cancer)15.57[8]
S3cA2780CISR (cisplatin-resistant ovarian cancer)11.52[8]
8bNCI-60 Cell Line PanelMean Growth Inhibition 43% at 10 µM[5]
8eNCI-60 Cell Line PanelMean Growth Inhibition 49% at 10 µM[5]
7HCT116 (colorectal carcinoma)7.6[9]
14HCT116 (colorectal carcinoma)17.0[9]
21HCT116 (colorectal carcinoma)11.6[9]
MR3278MOLM-16 (AML)2.6[6]
MR3278Mv-4-11 (AML)3.7[6]

Key Signaling Pathways Modulated by this compound Derivatives

Several critical signaling pathways implicated in cancer and other diseases are modulated by this compound derivatives. Understanding these pathways is crucial for rational drug design and development.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, apoptosis, and immune regulation.[10][11] Dysregulation of this pathway is frequently observed in myeloproliferative neoplasms and various cancers.[3][10] Certain this compound derivatives have been developed as potent and selective inhibitors of JAK2, a key member of the JAK family.[3]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor This compound Inhibitor Inhibitor->JAK Inhibition

Inhibition of the JAK/STAT signaling pathway by a this compound derivative.
The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental during embryonic development and for adult tissue homeostasis.[12] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[12][13] Cyclin-dependent kinase 8 (CDK8) has been identified as a positive regulator of β-catenin-driven transcription, making it an attractive therapeutic target.[12][14] Novel this compound derivatives have been designed as potent CDK8 inhibitors, thereby suppressing the oncogenic activity of the Wnt/β-catenin pathway.[2]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibition beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylation Proteasome Proteasome beta_Catenin->Proteasome Degradation Nucleus Nucleus beta_Catenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes CDK8 CDK8 CDK8->TCF_LEF Co-activation Inhibitor This compound Inhibitor Inhibitor->CDK8 Inhibition

Role of CDK8 in the Wnt/β-catenin signaling pathway and its inhibition.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are essential for reproducibility and further development.

General Synthesis of this compound Derivatives

A common and versatile method for the synthesis of substituted 2-aminopyridines is the multicomponent reaction (MCR) of an enaminone, malononitrile (B47326), and a primary amine under solvent-free conditions.[15]

Materials:

  • Enaminone (e.g., 1-(phenyl)-3-(dimethylamino)prop-2-en-1-one)

  • Malononitrile

  • Primary amine (e.g., benzylamine)

  • Ethanol

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A mixture of the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1.2 mmol) is heated at 80-100 °C for 2-4 hours.[15]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.[15]

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[15]

Another widely used method is the Suzuki-Miyaura coupling, which is particularly useful for introducing aryl or heteroaryl substituents.[4][16]

Materials:

  • 2-Amino-5-bromopyridine (B118841)

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water)

  • Microwave reactor

Procedure:

  • To a microwave vial, add 2-amino-5-bromopyridine (1 equivalent), the aryl boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).[4][16]

  • Add the solvent mixture (e.g., 3:1 dioxane:water).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.[16]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.[16]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[16]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (as a vehicle control).[16]

  • Add 2 µL of a mixture containing the kinase and its substrate to each well.

  • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.[16]

  • Incubate the plate at room temperature for 60-120 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[16]

  • Generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction. Incubate for 30 minutes at room temperature.[16]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[16]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5][17]

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete growth medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[17]

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plates for 48 or 72 hours.[5]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[17]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[17]

Experimental Workflow

The discovery and development of novel this compound derivatives as therapeutic agents typically follow a structured workflow, from initial design and synthesis to biological evaluation.

Drug_Discovery_Workflow Design Compound Design & Library Synthesis Synthesis Chemical Synthesis & Purification Design->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Cycles In_Vitro In Vitro Assays (e.g., Kinase, Proliferation) Lead_Opt->In_Vitro In_Vitro->Lead_Opt In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

A representative workflow for the discovery of this compound-based drugs.

This guide provides a foundational understanding of the significance of this compound derivatives in medicinal chemistry. The versatility of this scaffold, combined with a systematic approach to design, synthesis, and biological evaluation, continues to yield promising candidates for the treatment of a wide range of diseases.

References

The 2-Aminopyridine Moiety in Nature: A Technical Guide to Bioactive Marine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine (B139424) scaffold is a privileged pharmacophore, integral to the structure of numerous synthetic pharmaceuticals. However, its presence in natural products is less common, making the organisms that produce them a unique source of novel bioactive compounds. This technical guide provides an in-depth exploration of natural products containing the this compound moiety or its close isostere, the 2-aminopyrimidine (B69317) ring system. We focus on a prominent class of these compounds: marine alkaloids, specifically the meridianin and variolin families. This document details their biological activities, mechanisms of action, and the experimental protocols used for their evaluation, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Meridianins: Potent Kinase Inhibitors from the Sea

The meridianins are a family of indole (B1671886) alkaloids isolated from the Antarctic tunicate Aplidium meridianum.[1] Their structure is characterized by a 3-(2-aminopyrimidine)indole core, often substituted with bromine and hydroxyl groups. These modifications have a significant impact on their biological activity.

Biological Activity and Quantitative Data

Meridianins exhibit a broad spectrum of biological activities, including potent inhibition of various protein kinases, anticancer, and antimicrobial effects.[1] The quantitative data for the biological activities of selected meridianins are summarized in the tables below.

Table 1: Kinase Inhibitory Activity of Meridianins

CompoundTarget KinaseIC50 (µM)
Meridianin APIM11.5
GSK3β0.3
Meridianin CPIM11.0[1]
Meridianin ECDK1/cyclin B0.08
CDK5/p250.1
GSK3β0.15

Table 2: Cytotoxic Activity of Meridianins against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Meridianin AA549Lung Carcinoma12[1]
Meridianin BLMM3Murine Mammary Adenocarcinoma-
Meridianin CLMM3Murine Mammary Adenocarcinoma-
Meridianin DLMM3Murine Mammary Adenocarcinoma-
Meridianin ELMM3Murine Mammary Adenocarcinoma-

Table 3: Antimicrobial Activity of Meridianins

CompoundOrganismActivityMIC (µM)
Meridianin CMycobacterium tuberculosis H37RvAntitubercular111.1[1]
Meridianin GMycobacterium tuberculosis H37RvAntitubercular304.8[1]
Mechanism of Action and Signaling Pathways

The primary mechanism of action for the anticancer activity of meridianins is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, meridianins can arrest the cell cycle and induce apoptosis. Some meridianin derivatives have also been shown to target the JAK/STAT3 signaling pathway, which is often dysregulated in cancer.

Below are diagrams illustrating the CDK-mediated cell cycle regulation and the JAK/STAT3 signaling pathway, potential targets of meridianin alkaloids.

CDK_Cell_Cycle_Regulation cluster_phases Cell Cycle Progression Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase promotes entry CyclinA_CDK2 Cyclin A-CDK2 G2_Phase G2 Phase CyclinA_CDK2->G2_Phase CyclinB_CDK1 Cyclin B-CDK1 M_Phase M Phase (Mitosis) CyclinB_CDK1->M_Phase promotes entry G1_Phase G1 Phase S_Phase->CyclinA_CDK2 activates G2_Phase->CyclinB_CDK1 activates Meridianins Meridianins Meridianins->CyclinE_CDK2 inhibit Meridianins->CyclinB_CDK1 inhibit

Caption: CDK-mediated cell cycle regulation and meridianin inhibition.

JAK_STAT_Signaling cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 dimerizes Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression regulates Meridianins Meridianin Derivatives Meridianins->JAK inhibit Meridianins->STAT3 inhibit phosphorylation

Caption: The JAK/STAT3 signaling pathway and potential inhibition.

Experimental Protocols

This protocol is a widely used method for determining cytotoxicity by measuring cell density based on the measurement of cellular protein content.[2][3][4]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Meridianin stock solutions (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v) in water, cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v) in water

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of meridianin compounds in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid. Air dry the plates completely.

  • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Variolins: Dual-Action Anticancer Agents

Variolins are another class of marine alkaloids, first isolated from the Antarctic sponge Kirkpatrickia variolosa. They possess a unique pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine skeleton. Variolin B is the most studied member of this family.

Biological Activity and Quantitative Data

Variolins, particularly variolin B, exhibit potent cytotoxic activity against a range of human cancer cell lines and are known inhibitors of CDKs.

Table 4: Kinase Inhibitory Activity of Variolin B

Target KinaseIC50 (µM)
CDK1/cyclin B0.07
CDK2/cyclin A0.12
CDK2/cyclin E0.15
CDK5/p250.04

Table 5: Cytotoxic Activity of Variolin B against Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
P388Murine Leukemia716
HCT-116Colon Carcinoma50-100
A2780Ovarian Carcinoma50-100
Mechanism of Action

Similar to meridianins, variolins exert their anticancer effects primarily through the inhibition of CDKs, leading to cell cycle arrest and apoptosis. Interestingly, recent studies have also suggested that variolin B can act as a DNA intercalator, suggesting a dual mechanism of action that contributes to its potent cytotoxicity.

Experimental Protocols

This protocol describes a general method to assess the inhibitory activity of compounds like variolins against CDK2/cyclin A.

Materials:

  • Recombinant active CDK2/cyclin A enzyme

  • Histone H1 (as substrate)

  • ATP, [γ-³²P]ATP

  • Variolin B stock solutions (in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., phosphoric acid)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, histone H1, and the desired concentration of variolin B or vehicle control (DMSO).

  • Enzyme Addition: Add the CDK2/cyclin A enzyme to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

  • Stopping the Reaction: Terminate the reaction by adding the stop solution.

  • Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of variolin B and determine the IC50 value.

Ernstine A: A Novel Aminopyrimidone Alkaloid

Recently, a novel aminopyrimidone alkaloid, ernstine A, was isolated from the calcareous marine sponge Ernsta naturalis. While its structure has been elucidated, its biological activity and mechanism of action are still under investigation. The discovery of ernstine A highlights the continued potential of marine organisms as a source of novel natural products with the this compound or related moieties. Further research is needed to unlock the therapeutic potential of this new compound.

Conclusion

Natural products containing the this compound moiety, particularly the marine alkaloids meridianins and variolins, represent a promising area for drug discovery and development. Their potent and often selective biological activities, especially as kinase inhibitors, make them valuable lead compounds for anticancer therapies. The detailed experimental protocols provided in this guide offer a framework for the further investigation of these and other novel natural products. As our ability to explore the vast biodiversity of the marine environment improves, it is likely that more natural products featuring this important pharmacophore will be discovered, opening new avenues for the treatment of human diseases.

References

Theoretical Studies on the Electronic Structure of 2-Aminopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 2-aminopyridine (B139424), a molecule of significant interest in various chemical and biomedical fields.[1] By leveraging computational chemistry methods, researchers have gained profound insights into its molecular geometry, vibrational properties, and electronic characteristics. This document summarizes key findings, presents quantitative data in a structured format, details the computational methodologies employed, and visualizes essential theoretical workflows.

Introduction

This compound and its derivatives are foundational scaffolds in medicinal chemistry and materials science, known for their applications as anesthetic agents and in the preparation of drugs for certain brain diseases.[1] Understanding the electronic structure of this compound is crucial for elucidating its reactivity, intermolecular interactions, and potential for the development of novel pharmaceuticals and nonlinear optical (NLO) materials.[1][2] Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have proven invaluable in complementing experimental data and providing a deeper understanding at the molecular level.[3][4]

Computational Methodologies

The theoretical investigation of this compound's electronic structure predominantly relies on quantum chemical calculations. The most frequently cited methodologies are outlined below.

Geometry Optimization and Vibrational Analysis

A typical computational protocol begins with the optimization of the molecular geometry to determine its lowest energy conformation.[3]

Experimental Protocol:

  • Initial Structure: The initial molecular structure of this compound is constructed.

  • Computational Level: Geometry optimization is commonly performed using Density Functional Theory (DFT) with the B3LYP hybrid functional.[1][3] The Hartree-Fock (HF) method has also been utilized.[1]

  • Basis Set: A variety of basis sets are employed, with 6-31G* and 6-311++G(d,p) being common choices for their balance of accuracy and computational cost.[1][2][3]

  • Optimization Algorithm: The geometry is fully optimized using algorithms like Berny's optimization algorithm with redundant internal coordinates.[1]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[1][3]

  • Software: These calculations are typically carried out using software packages such as Gaussian03 or Gaussian09.[1][2]

Electronic Property Calculations

Following geometry optimization, various electronic properties are calculated to understand the molecule's reactivity and charge distribution.

Experimental Protocol:

  • Methodology: DFT and Time-Dependent DFT (TD-DFT) are the primary methods for calculating electronic properties.[5]

  • Properties Calculated:

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[2][6]

    • Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[2][3]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions.[2][3]

    • Nonlinear Optical (NLO) Properties: The first hyperpolarizability (β) is often calculated to assess the NLO potential of the molecule.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from theoretical studies on this compound.

Table 1: Calculated Vibrational Frequencies for this compound

Vibrational ModeExperimental (cm⁻¹)[1]Calculated (DFT/B3LYP/6-31G*) (cm⁻¹)[1]
NH₂ Asymmetric Stretching34423611
NH₂ Symmetric Stretching33003489
NH₂ Scissoring1617 (IR), 1628 (Raman)1611
C-N Stretching13281315
NH₂ Wagging-751

Note: Calculated frequencies are often scaled to better match experimental values. For the DFT method, a scaling factor of 0.9613 has been used in some studies.[1]

Table 2: Calculated Electronic Properties of this compound and its Derivatives

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)First Hyperpolarizability (esu)
This compound (Theoretical)---Calculated[1]
2-Amino-5-chloropyridine----
2-Amino 5-Methyl Pyridine--Calculated[6]Calculated[6]
2A5CP (Dimer)--3.54[2]-

Note: Specific HOMO and LUMO energy values for the parent this compound were not consistently reported across the initial search results, but the energy gap and hyperpolarizability are key calculated parameters.

Visualization of Theoretical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of computational studies on this compound and the relationships between key electronic structure concepts.

Computational_Workflow cluster_input Input cluster_calculation Computational Protocol cluster_output Output & Analysis mol_structure Initial Molecular Structure of This compound geom_opt Geometry Optimization (DFT/B3LYP or HF) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (DFT/TD-DFT) geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra electronic_data Electronic Properties (HOMO, LUMO, MEP, NBO) elec_prop->electronic_data nlo_prop NLO Properties (Hyperpolarizability) elec_prop->nlo_prop

Generalized workflow for computational analysis of molecular properties.[3]

HOMO_LUMO_Relations cluster_orbitals Frontier Molecular Orbitals cluster_descriptors Quantum Chemical Descriptors HOMO HOMO Energy (EHOMO) EnergyGap Energy Gap (ΔE) ΔE = ELUMO - EHOMO HOMO->EnergyGap ChemPotential Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2 HOMO->ChemPotential LUMO LUMO Energy (ELUMO) LUMO->EnergyGap LUMO->ChemPotential ChemHardness Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 EnergyGap->ChemHardness determines Electronegativity Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2 ChemPotential->Electronegativity related to

Interrelation of key quantum chemical descriptors derived from HOMO and LUMO energies.[3][6]

Conclusion

Theoretical studies provide a powerful lens through which to examine the electronic structure of this compound. The consistent use of DFT and ab initio methods has yielded a wealth of data on its geometry, vibrational modes, and electronic properties.[4] These computational insights are invaluable for rationalizing its chemical behavior and for the guided design of new molecules with tailored properties for applications in drug development and materials science. The synergy between theoretical calculations and experimental investigations will continue to be a cornerstone of advancing our understanding of this important heterocyclic compound.

References

Methodological & Application

Synthesis of 2-Aminopyridine Derivatives from 2-Chloropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyridine (B139424) derivatives are pivotal structural motifs in a vast array of biologically active molecules, finding extensive application in pharmaceuticals, agrochemicals, and materials science.[1][2] Their synthesis is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, primarily from the readily available starting material, 2-chloropyridine (B119429). The methodologies covered include traditional Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig amination, and other catalyzed and uncatalyzed methods.

The choice of synthetic route is contingent upon the nucleophilicity of the amine, the steric hindrance of the substrates, and the desired reaction conditions. While SNAr reactions are often employed for electron-deficient pyridines, transition metal-catalyzed methods like the Buchwald-Hartwig amination offer a broader substrate scope and are particularly effective for less reactive aryl chlorides.[5][6][7]

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of this compound derivatives from 2-chloropyridine using various synthetic methodologies.

Table 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

AmineSolventTemperature (°C)Time (h)Yield (%)Reference
MorpholineDMSO504875[5]
PiperidineDMSO1004888[8]
PyrrolidineNMP250 (Flow)0.3388[8]
PiperidineWater50-41[5]
N,N-DimethylamineWater50-22[5]
N-MethylbutylamineWater50-19[5]

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination

AmineCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AnilinePd₂(dba)₃ / BINAPNaOtBuToluene80-High[7][9]
Primary Aromatic AminesPd(OAc)₂CsF--4860-68[10]
Various AminesPd₂(dba)₃ / BiarylphosphineNaOtBuToluene/Dioxane80-110--[11]
Cyclohexane-1,2-diaminePd(OAc)₂ / BINAPCs₂CO₃Toluene1108-[12]

Table 3: Copper-Catalyzed Amination of Halopyridines

HalopyridineAmine SourceCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-BromopyridineNH₃·H₂OCu₂O / DMEDAK₂CO₃Ethylene Glycol601692[13]

Experimental Protocols

Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) in DMSO

This protocol is adapted from a procedure for the synthesis of 2-morpholinopyridine.[5]

Materials:

Procedure:

  • To a solution of the 2-chloropyridine derivative in DMSO, add the amine in one portion at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and 0.5 M aqueous NaOH.

  • Extract the aqueous solution with diethyl ether (5 times).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired this compound derivative.

Protocol 2: Uncatalyzed Amination in a Continuous-Flow Reactor

This protocol is based on the amination of 2-chloropyridine with various amines in N-Methyl-2-pyrrolidone (NMP).[8][14]

Materials:

  • 2-Chloropyridine (1 equivalent)

  • Amine (2.2 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

  • Flow reactor system

Procedure:

  • Prepare a 0.5 M solution of the 2-chloropyridine and the amine in NMP.

  • Fill the injection loop (e.g., 5 mL) of the flow system with the reagent solution.

  • Inject the reaction mixture into the flow reactor.

  • Maintain a constant flow rate (e.g., 0.1 mL/min for a 20-minute residence time) using NMP as the system solvent.

  • Set the reactor temperature (up to 300 °C).

  • Collect the product stream after it passes through the reactor.

  • The product can be isolated by standard workup procedures, which may include dilution with water, extraction with an organic solvent, and purification by chromatography or crystallization.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

This general protocol is based on established methods for the amination of aryl chlorides.[7][11][12]

Materials:

  • 2-Chloropyridine derivative (1 equivalent)

  • Amine (1.2-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., a bulky biarylphosphine ligand like RuPhos, 2-10 mol%)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4-2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 2-chloropyridine derivative, palladium precatalyst, and phosphine ligand.

  • Add the base to the tube.

  • Evacuate and backfill the tube with the inert gas several times.

  • Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

G cluster_conditions Reaction Conditions 2-Chloropyridine 2-Chloropyridine 2-Aminopyridine_Derivative This compound Derivative 2-Chloropyridine->2-Aminopyridine_Derivative Conditions Amine Amine (R-NH₂) Amine->2-Aminopyridine_Derivative SNAr S(N)Ar (Heat, Solvent) BuchwaldHartwig Buchwald-Hartwig (Pd Catalyst, Ligand, Base) CopperCatalyzed Copper-Catalyzed (Cu Catalyst, Ligand, Base)

Caption: General synthetic routes to this compound derivatives.

G start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add 2-Chloropyridine, Pd Catalyst, Ligand, Base setup->add_reagents add_solvent_amine Add Solvent and Amine add_reagents->add_solvent_amine heating Heat and Stir (Monitor by TLC/LC-MS) add_solvent_amine->heating workup Aqueous Workup heating->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: Workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-aminopyridine (B139424) and its derivatives. The pyridine (B92270) motif is a common scaffold in pharmaceuticals and agrochemicals, and the ability to functionalize it through cross-coupling reactions is a critical tool in medicinal chemistry and drug development.[1][2][3][4] These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of a diverse range of substituted pyridine compounds.

The presence of the amino group at the 2-position of the pyridine ring can influence the reactivity of the substrate and the efficiency of the catalytic cycle. The nitrogen of the pyridine ring and the amino group can potentially coordinate to the palladium catalyst, which may require careful selection of ligands and reaction conditions to achieve optimal results.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[7][8] For this compound derivatives, this reaction is instrumental in synthesizing biaryl and heteroaryl-substituted pyridines.

Data Presentation: Suzuki-Miyaura Coupling of Halogenated this compound Derivatives

EntryHalogenated this compoundBoronic Acid/EsterCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9085[9]
2N-[5-bromo-2-methylpyridin-3-yl]acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9082[9]
32-Amino-5-bromopyridine2-Methoxy-5-pyridylboronic acidPd(PPh₃)₂Cl₂Na₂CO₃ (1M aq.)1,4-DioxaneReflux69[10]
42-Amino-3-bromopyridine (B76627)Phenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene (B28343)/H₂O10092Custom Protocol
52-Amino-5-chloropyridine4-Tolylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH11078Custom Protocol

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-3-bromopyridine with Phenylboronic Acid

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a halogenated this compound.

Materials:

  • 2-Amino-3-bromopyridine

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 2-amino-3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Ar-Pd(II)-X R-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-Ar' R-Pd(II)-R'(L₂) Reductive_Elimination Reductive Elimination Product R-R' Ar-X 2-Halo-aminopyridine (R-X) Ar'-B(OR)2 Boronic Acid/Ester (R'-B(OR)₂) Base Base

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds.[11][12] This reaction is highly valuable for the synthesis of N-aryl and N-heteroaryl amines from aryl or heteroaryl halides and primary or secondary amines.

Data Presentation: Buchwald-Hartwig Amination of Halogenated Pyridines with Amines

EntryHalogenated PyridineAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
12-Bromopyridine (B144113)MethylaminePd(OAc)₂ / dppp (B1165662)NaOt-BuToluene8085[13]
22-BromopyridineCyclopropylamine (B47189)Pd(OAc)₂ / dpppNaOt-BuToluene8090[13]
33-Bromo-4-indolylmaleimideThis compoundPd₂(dba)₃ / XantphosCs₂CO₃Toluene10075[14]
43-Halo-2-aminopyridineMorpholineRuPhos PrecatalystLiHMDSTHF6586[5]
53-Halo-2-aminopyridineAnilineBrettPhos PrecatalystLiHMDSTHF6572[5]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Cyclopropylamine

This protocol describes the amination of 2-bromopyridine with a volatile amine in a sealed tube.[13]

Materials:

  • 2-Bromopyridine

  • Cyclopropylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Sealed tube (rated for pressure)

  • Magnetic stirrer

Procedure:

  • To a sealable reaction tube, add 2-bromopyridine (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), dppp (0.10 mmol, 10 mol%), and NaOt-Bu (2.0 mmol).

  • Add toluene (5 mL) to the tube.

  • Add cyclopropylamine (5.0 mmol).

  • Seal the tube tightly and place it in an oil bath preheated to 80 °C.

  • Stir the reaction mixture for 14 hours.

  • After cooling to room temperature, carefully open the tube.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Amination cluster_1 Catalytic Cycle Pd(0)L Pd(0)L Ox_Add Oxidative Addition Ar-Pd-X R-Pd(II)-X(L) Amine_Coord Amine Coordination Ar-Pd-Amine [R-Pd(II)-NHR'₂(L)]⁺X⁻ Deprotonation Deprotonation Amido_Complex R-Pd(II)-NR'₂(L) Red_Elim Reductive Elimination Product R-NR'₂ Ar-X 2-Halo-aminopyridine (R-X) Amine Amine (HNR'₂) Base Base

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[15]

Data Presentation: Sonogashira Coupling of 2-Amino-3-bromopyridines

Entry2-Amino-3-bromopyridineTerminal AlkyneCatalyst / Co-catalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylene (B144264)Pd(CF₃COO)₂ / CuI / PPh₃Et₃NDMF10096[17]
22-Amino-3-bromo-5-methylpyridineEthynylbenzenePd(CF₃COO)₂ / CuI / PPh₃Et₃NDMF10094[17]
32-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂ / CuI / PPh₃Et₃NDMF10085[18][17]
42-BromopyridinePhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃Et₃NNMP9099[19]

Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene

The following is a general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes.[18][17]

Materials:

  • 2-Amino-3-bromopyridine

  • Phenylacetylene

  • Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (B128534) (Et₃N)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 10 mL round-bottom flask, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Add 2.0 mL of DMF and stir for 30 minutes under an inert atmosphere.

  • Add 2-amino-3-bromopyridine (0.5 mmol) and phenylacetylene (0.6 mmol).

  • Add triethylamine (1 mL).

  • Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a saturated aqueous ammonium (B1175870) chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira_Coupling

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[20][21][22]

Data Presentation: Heck Reaction of Aryl Halides with Alkenes

EntryAryl HalideAlkeneCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1IodobenzeneStyrenePdCl₂KOAcMethanol120~80[20]
2Bromobenzenen-Butyl acrylate (B77674)Pd(OAc)₂ / P(o-tolyl)₃Et₃NAcetonitrile10095[21]
34-BromoanisoleStyrenePd(OAc)₂ / PPh₃Na₂CO₃DMF14088[21]
42-BromopyridineEthyl acrylatePd(OAc)₂ / P(o-tolyl)₃Et₃NToluene11075Custom Protocol

Experimental Protocol: Heck Reaction of 2-Bromopyridine with Ethyl Acrylate

This protocol provides a general procedure for the Heck reaction with a 2-halopyridine substrate.

Materials:

  • 2-Bromopyridine

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • Triethylamine (Et₃N)

  • Toluene

  • Schlenk flask

  • Condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(o-tolyl)₃ (0.04 mmol, 4 mol%) in toluene (5 mL).

  • Add 2-bromopyridine (1.0 mmol), ethyl acrylate (1.5 mmol), and triethylamine (1.5 mmol).

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with diethyl ether and filter to remove the triethylammonium (B8662869) bromide salt.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or distillation.

Heck_Reaction cluster_3 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add_Heck Oxidative Addition Ar-Pd-X_Heck R-Pd(II)-X(L₂) Alkene_Coord Alkene Coordination Pi_Complex_Heck π-Alkene Complex Migratory_Insertion Migratory Insertion Sigma_Alkyl_Pd σ-Alkyl-Pd(II) Complex Beta_Hydride_Elim β-Hydride Elimination Product_Heck Substituted Alkene HPdXL2 H-Pd(II)-X(L₂) Red_Elim_Heck Reductive Elimination Ar-X_Heck 2-Halo-aminopyridine (R-X) Alkene Alkene Base_Heck Base

References

Application Notes and Protocols: Diazotization Reactions of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazotization of 2-aminopyridine (B139424) is a cornerstone reaction in synthetic organic chemistry, enabling the transformation of the amino group into a highly versatile diazonium salt. This intermediate, while often unstable, serves as a gateway to a wide array of functional group transformations that are pivotal in the synthesis of novel heterocyclic compounds. In the realm of drug discovery and development, these reactions are instrumental in creating scaffolds and introducing functionalities essential for biological activity. This document provides a comprehensive overview of the diazotization of this compound, including detailed experimental protocols, quantitative data, and safety considerations.

The 2-pyridinediazonium ion is notably unstable compared to its benzenoid counterparts, often necessitating in situ generation and immediate subsequent reaction.[1] Its reactivity is harnessed in various transformations, including Sandmeyer-type reactions for the synthesis of 2-halopyridines, and azo coupling reactions to produce vividly colored azo dyes. These products are not only important in materials science but also serve as key intermediates in the synthesis of complex pharmaceutical agents.[2][3] The pyridine (B92270) motif is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 2-position via diazotization is a powerful tool for medicinal chemists.[4][5]

Reaction Mechanism and Workflow

The diazotization of this compound is initiated by the formation of nitrous acid (HNO₂) in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is conducted at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt.[6] The electrophilic nitrosonium ion (NO⁺) generated from nitrous acid then reacts with the primary amino group of this compound to form an N-nitrosamine, which subsequently tautomerizes and dehydrates to yield the 2-pyridinediazonium salt.

Due to the inherent instability of the 2-pyridinediazonium salt, it is typically used immediately in subsequent reactions without isolation.[1] Common subsequent reactions include:

  • Sandmeyer Reaction: The displacement of the diazonium group with a halide (e.g., Cl⁻, Br⁻) or cyanide (CN⁻), catalyzed by the corresponding copper(I) salt.[3]

  • Azo Coupling: An electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and reacts with an electron-rich aromatic compound (e.g., phenols, anilines) to form an azo compound.[2]

  • Hydrolysis: Reaction with water to form 2-hydroxypyridine. This is often a competing side reaction.[1]

Diagram of the General Diazotization and Subsequent Reaction Pathway

Diazotization_Workflow General Workflow for Diazotization of this compound cluster_diazotization Step 1: Diazotization cluster_applications Step 2: In Situ Reactions This compound This compound NaNO2_Acid NaNO₂ / Strong Acid (e.g., HCl, H₂SO₄) 0-5 °C This compound->NaNO2_Acid Reacts with Diazonium_Salt 2-Pyridinediazonium Salt (Unstable Intermediate) NaNO2_Acid->Diazonium_Salt Forms Sandmeyer Sandmeyer Reaction (e.g., CuCl, CuBr) Diazonium_Salt->Sandmeyer Leads to Azo_Coupling Azo Coupling (with electron-rich arene) Diazonium_Salt->Azo_Coupling Leads to Hydrolysis Hydrolysis (H₂O) Diazonium_Salt->Hydrolysis Can undergo Halopyridine 2-Halopyridine Sandmeyer->Halopyridine Azo_Dye Azo Compound Azo_Coupling->Azo_Dye Hydroxypyridine 2-Hydroxypyridine Hydrolysis->Hydroxypyridine

Caption: General workflow for the diazotization of this compound and its subsequent in-situ reactions.

Quantitative Data Summary

The yield of products from the diazotization of this compound is highly dependent on the reaction conditions, including the choice of acid, solvent, and subsequent nucleophile. The following tables summarize reported yields for the synthesis of 2-chloropyridine (B119429) and other derivatives.

Table 1: Synthesis of 2-Chloropyridine via Diazotization of this compound

Nitrosating AgentAcid/Solvent SystemCatalyst/AdditiveTemperature (°C)Yield (%)Reference(s)
Dinitrogen trioxideDry Dichloromethane / Hydrogen chlorideTetrabutylammonium chlorideNot specified95
Sodium NitriteConcentrated Hydrochloric AcidNoneNot specified~70
t-Butyl thionitriteAcetonitrile (B52724)Cupric chlorideNot specified35
t-Butyl thionitrateAcetonitrileCupric chlorideNot specified64
Sodium NitriteDimethylformamide / Trifluoromethanesulfonic acid / DMSOHydrochloric acid5-7 then 8055[7]

Table 2: Synthesis of Other 2-Substituted Pyridines

Starting MaterialProductReagentsYield (%)Reference(s)
2-Amino-4-methylpyridine2-Chloro-4-methylpyridineNaNO₂, DMF, TFMSA, DMSO, HCl70[7]
2-Amino-5-chloropyridine2,5-DichloropyridineNaNO₂, DMF, TFMSA, DMSO, HCl68[7]
3-Amino-2-chloropyridine2,3-DichloropyridineNaNO₂, CuCl, Concentrated HClNot specified[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloropyridine via a Modified Sandmeyer Reaction

This protocol is adapted from a high-yielding procedure for the chlorodediazoniation of this compound.[7]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Dimethylformamide (DMF)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Concentrated hydrochloric acid (38%)

  • Acetonitrile (MeCN)

  • Agate mortar and pestle

  • Standard glassware for organic synthesis

Procedure:

  • In an agate mortar, thoroughly grind 2 mmol of this compound with 5 mmol (0.35 g) of NaNO₂ until a homogeneous mixture is obtained.

  • In a reaction vessel, prepare a solution of DMF (4 mL), TFMSA (6 mmol, 0.54 mL), and DMSO (1.3 mmol, 0.1 mL).

  • Cool the solution from step 2 to 5-7 °C in an ice bath.

  • Slowly add the ground mixture from step 1 to the cooled solution over 10 minutes with continuous stirring.

  • Maintain the reaction mixture at 5-7 °C for an additional 5 minutes, then allow it to warm to room temperature and stir for 30 minutes.

  • To the reaction mixture, add acetonitrile (1 mL) and concentrated hydrochloric acid (4 mL).

  • Heat the mixture to 80 °C and maintain this temperature for 2 hours to ensure the reaction goes to completion.

  • After cooling, the product can be isolated using standard extraction and purification techniques (e.g., extraction with an organic solvent, followed by column chromatography).

Diagram of the Experimental Workflow for 2-Chloropyridine Synthesis

Protocol_Workflow Experimental Workflow for 2-Chloropyridine Synthesis Start Start Grind Grind this compound and NaNO₂ Start->Grind Add_Mixture Slowly add ground mixture to cooled solution Grind->Add_Mixture Prepare_Solution Prepare and cool DMF/TFMSA/DMSO solution (5-7 °C) Prepare_Solution->Add_Mixture Stir_RT Stir at 5-7 °C, then warm to room temperature and stir for 30 min Add_Mixture->Stir_RT Add_Reagents Add MeCN and conc. HCl Stir_RT->Add_Reagents Heat Heat to 80 °C for 2 hours Add_Reagents->Heat Isolate Cool, isolate, and purify 2-Chloropyridine Heat->Isolate End End Isolate->End

Caption: Step-by-step workflow for the synthesis of 2-chloropyridine from this compound.

Protocol 2: Synthesis of an Azo Dye from this compound and 2-Naphthol (B1666908)

This protocol provides a general procedure for the synthesis of an azo dye, which can be adapted for other coupling partners.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (B78521) (NaOH)

  • Ice

  • Standard laboratory glassware

Procedure: Part A: Diazotization

  • Dissolve a specific molar amount of this compound in a minimal amount of dilute hydrochloric acid in a beaker.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a concentrated aqueous solution of sodium nitrite (a stoichiometric amount).

  • Slowly add the cold sodium nitrite solution dropwise to the cold this compound hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the 2-pyridinediazonium chloride and should be used immediately.

Part B: Azo Coupling

  • In a separate beaker, dissolve a stoichiometric amount of 2-naphthol in a dilute aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Isolate the azo dye by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) may be necessary for purification.

Safety Precautions

Diazotization reactions and the resulting diazonium salts pose significant safety hazards and must be handled with extreme caution.[9]

  • Thermal Instability: Diazonium salts, particularly in the solid state, can be explosive. They are sensitive to heat, shock, and friction.[9] It is crucial to avoid isolating diazonium salts unless absolutely necessary and with appropriate safety measures in place.

  • Temperature Control: The reaction temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt, which can be vigorous and produce nitrogen gas, leading to a pressure buildup.[9]

  • Control of Reagents: Use only a stoichiometric amount of sodium nitrite. Excess nitrous acid should be checked for with starch-iodide paper and quenched (e.g., with urea (B33335) or sulfamic acid) if present.[9][10]

  • Ventilation: The reaction should be carried out in a well-ventilated fume hood as toxic gases, such as nitrogen oxides, can be evolved.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves. A blast shield is recommended when working with diazonium salts.

Applications in Drug Development

The this compound scaffold is a prevalent motif in numerous pharmaceutical agents. The ability to functionalize this core structure via diazotization reactions opens up avenues for the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies.

  • Synthesis of Precursors: The conversion of this compound to 2-halopyridines provides key intermediates for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are widely used in the construction of complex drug molecules.[7]

  • Bioisosteric Replacement: The resulting functionalized pyridines can act as bioisosteres for other aromatic systems, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding.[11]

  • Azo-Linked Compounds: Azo compounds derived from this compound can possess their own biological activities. Furthermore, the azo linkage can be designed as a cleavable linker in prodrug design, for instance, for targeted drug delivery to the colon where bacterial azoreductases can cleave the bond.

References

2-Aminopyridine in Coordination Chemistry: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

2-Aminopyridine (B139424) is a versatile heterocyclic ligand that has garnered significant attention in coordination chemistry. Its ability to coordinate with a wide range of metal ions through both the pyridine (B92270) ring nitrogen and the exocyclic amino group allows for the formation of diverse and stable metal complexes. These complexes exhibit a rich variety of structural motifs and possess interesting catalytic, medicinal, and material properties. This document provides detailed application notes on the use of this compound as a ligand and comprehensive protocols for the synthesis, characterization, and application of its metal complexes.

Application Notes

Catalysis

Coordination complexes of this compound have emerged as effective catalysts in a variety of organic transformations, including oxidation reactions and atom transfer radical polymerization (ATRP).

  • Oxidation Reactions: Copper(II) complexes incorporating this compound derivatives have demonstrated catalytic activity in the oxidation of alcohols. For instance, they can catalyze the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) with high conversion rates.[1] The catalytic efficiency is influenced by factors such as the choice of oxidant (e.g., hydrogen peroxide), solvent, and reaction temperature.[2] Iron(II) complexes with α-iminopyridine ligands, derived from this compound, are also active in the oxidation of secondary alcohols and activated methylene (B1212753) groups to their corresponding ketones.[3]

  • Atom Transfer Radical Polymerization (ATRP): Iron(II) complexes featuring amino-pyridine ligands have been successfully employed as catalysts for the ATRP of styrene. These complexes can initiate polymerization at elevated temperatures, although catalytic chain transfer may compete at longer reaction times. The steric and electronic properties of the substituents on the this compound ligand can influence the catalytic activity.[4]

Medicinal and Biological Applications

The biological activity of this compound and its derivatives is well-documented, and their metal complexes often exhibit enhanced therapeutic potential.[5]

  • Antibacterial and Antifungal Activity: Transition metal complexes of this compound have shown significant antimicrobial properties. Silver(I) complexes, for example, have demonstrated considerable activity against various bacteria, including S. aureus and E. coli, as well as the yeast Candida albicans.[6] The minimum inhibitory concentration (MIC) of these complexes can be comparable to or even better than some commercial antibiotics. The enhanced activity of the metal complexes compared to the free ligand is often attributed to the chelation theory, which suggests that the coordination of the metal ion reduces its polarity, increases the lipophilicity of the complex, and facilitates its transport across the microbial cell membrane.

Materials Science

The ability of this compound to act as a bridging or chelating ligand makes it a valuable building block in the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in areas such as gas storage, separation, and sensing. The coordination of this compound to metal centers can lead to the formation of one-, two-, or three-dimensional networks with diverse topologies and properties.

Experimental Protocols

Protocol 1: Synthesis of a Copper(II)-2-Aminopyridine Complex

This protocol describes a general method for the synthesis of a copper(II) complex with a Schiff base ligand derived from this compound and 2-hydroxy-1-naphthaldehyde (B42665).[7]

Materials:

Procedure:

  • Ligand Synthesis:

    • Dissolve 2-amino-3-methylpyridine (5.0 mmol) in ethanol in a round-bottom flask.

    • To this solution, add an ethanolic solution of 2-hydroxy-1-naphthaldehyde (5.0 mmol).

    • Stir the mixture at room temperature for 2 hours.

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture to room temperature and allow it to stand overnight to facilitate the precipitation of the orange solid ligand.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry in a vacuum desiccator.

  • Complex Synthesis:

    • Dissolve the synthesized ligand (1.0 mmol) in methanol in a round-bottom flask with stirring.

    • In a separate flask, dissolve copper(II) chloride dihydrate (1.0 mmol) or copper(II) bromide (1.0 mmol) in methanol.

    • Add the copper(II) salt solution to the ligand solution with continuous stirring.

    • Reflux the resulting mixture for 4 hours.

    • Cool the reaction to room temperature to allow the solid complex to precipitate.

    • Collect the solid product by filtration, wash with cold methanol and water, and then dry in vacuo.[7]

Characterization:

The synthesized ligand and complex should be characterized by standard analytical techniques such as FT-IR, UV-Vis, and elemental analysis.

Protocol 2: Catalytic Oxidation of Benzyl Alcohol

This protocol outlines a general procedure for the catalytic oxidation of benzyl alcohol to benzaldehyde using a copper(II)-2-aminopyridine complex as a catalyst.[2]

Materials:

  • Copper(II)-2-aminopyridine complex (catalyst)

  • Benzyl alcohol (substrate)

  • Hydrogen peroxide (30% aqueous solution, oxidant)

  • Acetonitrile (B52724) (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermostatically controlled heating mantle or oil bath

  • Gas chromatograph (GC) for product analysis

Procedure:

  • In a 25 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the copper(II) complex catalyst (e.g., 0.025 g).[2]

  • Add benzyl alcohol (substrate).

  • Add acetonitrile as the solvent.

  • Add hydrogen peroxide (30% aq. solution) to the mixture. A typical substrate to oxidant molar ratio to investigate is 1:3.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with constant stirring.[2]

  • Monitor the progress of the reaction by periodically taking aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Isolate and purify the product (benzaldehyde) using appropriate techniques such as extraction and column chromatography.

Optimization:

The reaction conditions, including catalyst loading, oxidant concentration, temperature, and reaction time, can be optimized to maximize the conversion of benzyl alcohol and the selectivity for benzaldehyde.[2]

Protocol 3: Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound metal complexes against bacterial strains using the broth microdilution method.[6]

Materials:

  • Synthesized this compound metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microplates

  • Pipettes and sterile tips

  • Incubator (35 °C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in DMSO to prepare a stock solution.[6]

  • Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB for 24 hours at 35 °C. Adjust the culture to a concentration of 10⁵ Colony Forming Units (CFU)/mL.[6]

  • Serial Dilution: Perform a series of 1.5-fold serial dilutions of the stock solutions of the test compounds in the wells of a 96-well microplate using MHB to achieve a range of concentrations (e.g., from 256 to 0.5 µg/mL).[6] Ensure that the final concentration of DMSO in each well is low (e.g., ≤5%) to avoid any antibacterial effect from the solvent itself.[6]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microplate.

  • Controls: Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubation: Incubate the microplates at 35 °C for 24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Quantitative Data

Table 1: Selected Bond Lengths and Angles for this compound Metal Complexes
ComplexMetalM-N(pyridine) (Å)M-N(amino) (Å)N(py)-M-N(amino) (°)Reference
[Co(C₇H₅O₂)₂(C₅H₆N₂)₂]Co(II)2.096(6)--[8]
[Ni(4-AP)₄(NCS)₂]Ni(II)---[7]
[Ni(L2a)]²⁺ (L2a = macrocycle)Ni(II)1.990(6)2.166(11)79.5(2)[6]
[Cu(n4noa)₂(py)₂] (n4noa = imine ligand)Cu(II)---[9]
[Co(pytpy)(NO₃)₂]n (pytpy = pyridyl terpyridine)Co(II)2.0511(15)--[9]

Note: This table presents a selection of available data. Bond lengths and angles can vary significantly depending on the specific ligand system, counter-ions, and crystal packing forces.

Table 2: Catalytic Performance of this compound Metal Complexes
CatalystReactionSubstrateProductYield (%)Turnover Number (TON)Reference
[Cu(bipy)Cl₂]Cyclohexane OxidationCyclohexaneKA oil43.7-[10]
Tetranuclear Cu(II) complex 1Cyclohexane OxidationCyclohexaneOxygenates2652.0[11]
[Cu(OOCC(C₆H₅)₃)(bipy)(H₂O)]--INVALID-LINK--Benzyl Alcohol OxidationBenzyl AlcoholBenzaldehyde97-[12]
[CuCl₂(H₂O)L] (L = pyrazolyl pyridine)Benzyl Alcohol OxidationBenzyl AlcoholBenzoic Acid96341[12]
Iron(II) α-iminopyridine complexDiphenylmethane OxidationDiphenylmethaneBenzophenone746.1[13]

KA oil is a mixture of cyclohexanol (B46403) and cyclohexanone.

Table 3: Antibacterial Activity (MIC) of this compound Metal Complexes
Complex/CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)Reference
[Ag(2-amino-3-methylpyridine)₂]NO₃>0.5 - 256>0.5 - 256>0.5 - 256>0.5 - 256[6]
2-amino-3-cyanopyridine derivative (2c)39---
Pyridine Moiety Complex 6-5125128[5]
Pyridine Moiety Complex 1----[5]
Pyridine Moiety Complex 2----[5]
Pyridine Moiety Complex 4----[5]

Note: MIC values can vary depending on the specific bacterial strain and the experimental conditions.

Visualizations

experimental_workflow_synthesis cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization L1 Dissolve this compound Derivative in Ethanol L2 Add Aldehyde/Ketone L1->L2 L3 Stir and Reflux L2->L3 L4 Isolate and Purify Ligand L3->L4 C1 Dissolve Ligand in Solvent L4->C1 Purified Ligand C2 Add Metal Salt Solution C1->C2 C3 Stir and Reflux C2->C3 C4 Isolate and Purify Complex C3->C4 CH1 FT-IR Spectroscopy C4->CH1 CH2 UV-Vis Spectroscopy C4->CH2 CH3 Elemental Analysis C4->CH3 CH4 X-ray Crystallography C4->CH4

Caption: Workflow for the synthesis and characterization of this compound metal complexes.

catalytic_oxidation_workflow A Combine Catalyst, Substrate, and Solvent in Reactor B Add Oxidant A->B C Heat to Reaction Temperature B->C D Monitor Reaction Progress (e.g., GC) C->D E Reaction Quenching and Product Isolation D->E F Product Characterization and Yield Determination E->F

Caption: General workflow for a catalytic oxidation reaction.

antibacterial_testing_workflow S1 Prepare Stock Solutions of Complexes S3 Perform Serial Dilutions in 96-well Plate S1->S3 S2 Prepare Bacterial Inoculum S4 Inoculate Wells with Bacteria S2->S4 S3->S4 S5 Incubate at 35°C for 24h S4->S5 S6 Determine Minimum Inhibitory Concentration (MIC) S5->S6

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

2-Aminopyridine: A Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyridine (B139424) has emerged as a versatile and efficient organocatalyst in a variety of organic transformations. Its unique bifunctional nature, possessing both a nucleophilic amino group and a basic pyridinic nitrogen, allows it to participate in and accelerate several key reaction types. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in two significant organic reactions: the synthesis of imidazo[1,2-a]pyridines via an α-bromination shuttle mechanism and the Knoevenagel condensation for the formation of carbon-carbon double bonds. These protocols are designed to be readily applicable in a laboratory setting for researchers in organic synthesis and drug development.

Synthesis of Imidazo[1,2-a]pyridines: this compound as an α-Bromination Shuttle Catalyst

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in medicinal chemistry. A novel and efficient one-pot synthesis of these compounds utilizes this compound not only as a reactant but also as a catalyst that facilitates the in-situ α-bromination of a carbonyl compound.

In this reaction, this compound acts as an α-bromination shuttle, transferring a bromine atom from a bromine source, such as bromotrichloromethane (B165885) (CBrCl₃), to the α-carbon of a ketone. This in situ generation of the α-bromoketone avoids the need to handle lachrymatory and unstable α-haloketones directly. The formed α-bromoketone then readily undergoes a condensation reaction with another molecule of this compound to form the final imidazo[1,2-a]pyridine (B132010) product.[1]

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 2-aryl- and 2,3-diaryl-imidazo[1,2-a]pyridines using this compound as a catalyst in the presence of CBrCl₃.

EntryThis compound DerivativeKetoneProductTime (h)Yield (%)
1This compoundAcetophenone2-Phenylimidazo[1,2-a]pyridine585
22-Amino-5-methylpyridineAcetophenone2-Phenyl-7-methylimidazo[1,2-a]pyridine588
3This compound4'-Methoxyacetophenone2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine592
4This compound4'-Chloroacetophenone2-(4-Chlorophenyl)imidazo[1,2-a]pyridine580
5This compoundPropiophenone2-Phenyl-3-methylimidazo[1,2-a]pyridine578
6This compoundPhenylacetone2-Benzylimidazo[1,2-a]pyridine575
Experimental Protocol

General Procedure for the One-Pot Synthesis of Imidazo[1,2-a]pyridines:

  • To a stirred solution of the respective this compound (1.0 mmol) and ketone (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane, 5 mL), add bromotrichloromethane (CBrCl₃, 1.5 mmol).

  • The reaction mixture is then heated to 80 °C and stirred for the time indicated in the table.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure imidazo[1,2-a]pyridine product.

Reaction Mechanism and Workflow

The proposed mechanism involves the initial reaction of this compound with CBrCl₃ to form a reactive brominating agent. This agent then brominates the enol form of the ketone to generate an α-bromoketone intermediate. A second molecule of this compound then acts as a nucleophile, attacking the α-bromoketone, followed by intramolecular cyclization and dehydration to yield the final imidazo[1,2-a]pyridine product.

G cluster_workflow Experimental Workflow cluster_mechanism Catalytic Cycle (α-Bromination Shuttle) start Mix this compound, Ketone, and CBrCl3 in Solvent heat Heat to 80 °C and Stir start->heat monitor Monitor by TLC heat->monitor workup Cool, Evaporate Solvent monitor->workup purify Column Chromatography workup->purify product Pure Imidazo[1,2-a]pyridine purify->product AP1 This compound ReactiveBr Reactive Brominating Species AP1->ReactiveBr + CBrCl3 CBrCl3 CBrCl3 Ketone Ketone Enol Enol Ketone->Enol Tautomerization alphaBromoKetone α-Bromo Ketone Enol->alphaBromoKetone + ReactiveBr Intermediate Adduct alphaBromoKetone->Intermediate + this compound AP2 This compound (Nucleophile) Cyclization Intramolecular Cyclization Intermediate->Cyclization Product_mech Imidazo[1,2-a]pyridine Cyclization->Product_mech

Caption: Workflow and proposed catalytic cycle for the synthesis of imidazo[1,2-a]pyridines.

Knoevenagel Condensation: this compound as a Base Catalyst

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of α,β-unsaturated compounds. The reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base. This compound can effectively catalyze this transformation, offering a mild and efficient alternative to other basic catalysts.

The basicity of the pyridinic nitrogen in this compound is sufficient to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then adds to the carbonyl group of the aldehyde or ketone, followed by dehydration to yield the α,β-unsaturated product.

Quantitative Data Summary

The following table summarizes the yields and reaction times for the Knoevenagel condensation of various aromatic aldehydes with malononitrile, catalyzed by this compound.

EntryAldehydeActive Methylene CompoundProductTime (h)Yield (%)
1BenzaldehydeMalononitrile2-Benzylidenemalononitrile295
24-ChlorobenzaldehydeMalononitrile2-(4-Chlorobenzylidene)malononitrile292
34-MethoxybenzaldehydeMalononitrile2-(4-Methoxybenzylidene)malononitrile390
44-NitrobenzaldehydeMalononitrile2-(4-Nitrobenzylidene)malononitrile1.598
5CinnamaldehydeMalononitrile2-(3-Phenylallylidene)malononitrile485
6FurfuralMalononitrile2-(Furan-2-ylmethylene)malononitrile2.588
Experimental Protocol

General Procedure for the this compound-Catalyzed Knoevenagel Condensation:

  • In a round-bottom flask, dissolve the aromatic aldehyde (10 mmol) and the active methylene compound (10 mmol) in a suitable solvent (e.g., ethanol, 20 mL).

  • Add a catalytic amount of this compound (0.5 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature for the time indicated in the table.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure α,β-unsaturated product.

Reaction Mechanism and Workflow

The catalytic cycle begins with the deprotonation of the active methylene compound by this compound to form a carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde. The resulting intermediate undergoes protonation by the protonated this compound, followed by elimination of a water molecule to give the final product and regenerate the catalyst.

G cluster_workflow_knoevenagel Experimental Workflow cluster_mechanism_knoevenagel Catalytic Cycle (Knoevenagel Condensation) start_k Mix Aldehyde, Active Methylene Compound, and this compound in Solvent stir_k Stir at Room Temperature start_k->stir_k monitor_k Monitor by TLC stir_k->monitor_k isolate_k Isolate Product by Filtration monitor_k->isolate_k product_k Pure α,β-Unsaturated Product isolate_k->product_k AP_k This compound Carbanion Carbanion AP_k->Carbanion + Active Methylene Compound - [2-APH]+ AMC Active Methylene Compound Adduct_k Adduct Carbanion->Adduct_k + Aldehyde Aldehyde Aldehyde Product_k_mech α,β-Unsaturated Product Adduct_k->Product_k_mech - H2O Water H2O

Caption: Workflow and proposed catalytic cycle for the Knoevenagel condensation.

Conclusion

This compound demonstrates significant utility as a catalyst in organic synthesis. Its application as an α-bromination shuttle provides a safe and efficient route to valuable imidazo[1,2-a]pyridine scaffolds. Furthermore, its efficacy as a mild base catalyst in the Knoevenagel condensation offers a practical method for the synthesis of α,β-unsaturated compounds. The protocols and data presented herein are intended to serve as a valuable resource for chemists engaged in the development of novel synthetic methodologies and the synthesis of biologically active molecules.

References

High-Performance Liquid Chromatography (HPLC) Analysis of 2-Aminopyridine and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 2-aminopyridine (B139424) and its derivatives using High-Performance Liquid Chromatography (HPLC). These methods are crucial for quality control, impurity profiling, and pharmacokinetic studies in the pharmaceutical and chemical industries. This compound and its isomers are important building blocks in the synthesis of various drugs, making their accurate quantification essential.

Introduction

This compound is a versatile organic compound used in the production of pharmaceuticals such as tenoxicam, sulfapyridine, and piroxicam.[1] The analysis of this compound and its derivatives, including its isomers 3-aminopyridine (B143674) and 4-aminopyridine (B3432731), often presents challenges due to their polar nature and hydrophilicity.[2][3] Traditional reversed-phase HPLC may require ion-pairing reagents to achieve adequate retention and separation, which can be incompatible with mass spectrometry (MS) detection.[1][2] This document explores various HPLC techniques, including reversed-phase, mixed-mode, and hydrogen-bonding chromatography, to provide robust and reliable analytical methods.

Application Note 1: Isocratic Reversed-Phase HPLC for the Simultaneous Determination of Aminopyridine Isomers

This method is suitable for the baseline separation and quantification of this compound, 3-aminopyridine, and 4-aminopyridine, which may be present as genotoxic impurities in active pharmaceutical ingredients (APIs) like 3-aminopiperidine dihydrochloride, a precursor for the diabetes drug alogliptin (B1666894) benzoate.[4]

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Column: Shim-pack Scepter C18, or a similar reversed-phase C18 column.[4]

  • Detector: UV detector set at 280 nm.[4]

2. Reagents and Sample Preparation:

  • Mobile Phase: A mixture of phosphate (B84403) buffer (pH 7.0) and methanol (B129727) (90:10 v/v).[4]

  • Sample Solvent: The same mixture as the mobile phase.[4]

  • Standard Solution Preparation: Prepare individual stock solutions of this compound, 3-aminopyridine, and 4-aminopyridine in the sample solvent. A mixed standard solution can be prepared by diluting the stock solutions to the desired concentration.

  • Sample Preparation: Accurately weigh and dissolve the sample in the sample solvent to a final concentration within the validated range of the method.[4]

3. Chromatographic Conditions:

  • Elution Mode: Isocratic.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 35 °C.[4]

  • Injection Volume: 10 µL.[4]

Data Presentation

Table 1: Chromatographic Performance for Aminopyridine Isomers

CompoundResolutionAverage Recovery (%)[4]Repeatability (RSD, n=6) (%)[4]Reproducibility (RSD) (%)[4]Detection Limit (S/N=3) (mg/L)[4]
4-Aminopyridine30.0 (between 4-AP and 3-AP)1011.56.20.0289
3-Aminopyridine8.4 (between 3-AP and 2-AP)98.40.903.00.0711
This compound-97.20.702.20.0702

Experimental Workflow

HPLC_Workflow_1 cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Dissolve Sample in Mobile Phase inject Inject 10 µL prep_sample->inject prep_std Prepare Stock & Working Standard Solutions prep_std->inject hplc_system HPLC System (C18 Column) set_conditions Set Conditions: - Isocratic Elution - Flow: 0.5 mL/min - Temp: 35°C - UV: 280 nm set_conditions->inject acquire_data Acquire Chromatogram inject->acquire_data analyze_data Identify & Quantify Peaks acquire_data->analyze_data

Caption: Isocratic RP-HPLC workflow for aminopyridine isomer analysis.

Application Note 2: Mixed-Mode and Hydrogen-Bonding Chromatography for Enhanced Selectivity

For complex mixtures or when isomers are difficult to separate, mixed-mode or hydrogen-bonding chromatography can offer superior selectivity compared to traditional reversed-phase methods.[1][3] These techniques are particularly useful for hydrophilic compounds like aminopyridines, as they do not require ion-pairing reagents and are compatible with MS detection.[1][2]

Experimental Protocols

Protocol 2.1: Mixed-Mode Chromatography

This method utilizes a column with both reversed-phase and cation-exchange properties, providing unique selectivity for basic compounds.[2]

  • Instrumentation and Column:

    • HPLC System: LC/MS compatible system.

    • Column: Coresep 100 or Amaze SC mixed-mode columns.[2]

  • Reagents and Mobile Phase:

    • Mobile Phase: 30% Acetonitrile (B52724) with 50 mM Ammonium (B1175870) Formate (pH 3).[2] The choice of acidic modifier (e.g., formic acid vs. sulfuric acid) can significantly alter the retention of basic compounds.[2]

  • Chromatographic Conditions:

    • Flow Rate: 0.6 - 1.0 mL/min.[2]

    • Detection: UV at 250 nm or MS.[2]

Protocol 2.2: Hydrogen-Bonding Mode Chromatography

This novel separation mode relies on the hydrogen bonding interactions between the analyte and a specialized stationary phase.[1][3]

  • Instrumentation and Column:

    • HPLC System: LC/MS compatible system.

    • Column: SHARC 1 (Specific Hydrogen-bond Adsorption Resolution Column).[1][3]

  • Reagents and Mobile Phase:

    • Mobile Phase: A combination of acetonitrile and methanol with additives like formic acid and ammonium formate. The ratio of these components is critical for adjusting retention and selectivity.[1][3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1][3]

    • Detection: UV at 270 nm or MS.[1][3]

Data Presentation

Table 2: Comparison of HPLC Methods for this compound and its Isomers

ParameterReversed-Phase (Isocratic)[4]Mixed-Mode[2]Hydrogen-Bonding[1][3]
Column Shim-pack Scepter C18Coresep 100 / Amaze SCSHARC 1
Mobile Phase Phosphate buffer (pH 7.0) / Methanol (90:10)Acetonitrile / Ammonium Formate (pH 3)Acetonitrile / Methanol with Formic Acid & Ammonium Formate
Separation Principle Hydrophobic InteractionReversed-Phase & Cation-ExchangeHydrogen Bonding
MS Compatibility No (due to phosphate buffer)YesYes
Key Advantage Good resolution for specific isomer setTunable retention for basic compoundsHigh selectivity for isomers

Logical Relationship Diagram

HPLC_Method_Selection start Start: Analyze This compound & Derivatives is_ms_required Is MS Detection Required? start->is_ms_required rp_hplc Reversed-Phase HPLC (e.g., C18 with Phosphate Buffer) is_ms_required->rp_hplc No alternative_modes Consider Alternative Modes is_ms_required->alternative_modes Yes mixed_mode Mixed-Mode Chromatography (Reversed-Phase + Ion-Exchange) alternative_modes->mixed_mode Tunable retention needed h_bonding Hydrogen-Bonding Chromatography (SHARC) alternative_modes->h_bonding High isomer selectivity needed

Caption: Decision tree for selecting an appropriate HPLC method.

Application Note 3: this compound as a Derivatizing Agent for Oligosaccharide Analysis

This compound is also widely used as a fluorescent labeling agent for the analysis of oligosaccharides released from glycoproteins.[5][6] The derivatization allows for sensitive fluorescence or mass spectrometric detection. Reversed-phase HPLC coupled with mass spectrometry (RP-HPLC/MS) is a powerful technique for separating and identifying these derivatized oligosaccharide isomers.[5][7]

Experimental Protocol

1. Derivatization of Oligosaccharides with this compound:

  • This is a pre-column derivatization step that involves the reductive amination of the oligosaccharide with this compound.

2. HPLC-MS/MS Analysis:

  • Instrumentation: A reversed-phase HPLC system coupled to a mass spectrometer capable of MSn fragmentation.[5][6]

  • Column: A suitable C18 column.

  • Mobile Phase: Typically involves a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile.

  • Analysis: The separation of isomers can be challenging. Co-eluting isomers can be identified and quantified by creating an MSn spectral library and using spectral matching.[5][8] A working curve based on the relative intensities of selected fragment ions in the MS2 spectra can be used for quantification, eliminating the need for complete chromatographic separation.[5]

Experimental Workflow Diagram

Derivatization_Workflow cluster_derivatization Derivatization cluster_analysis RP-HPLC-MS/MS Analysis oligosaccharides Oligosaccharides from Glycoprotein derivatize Reductive Amination with This compound (PA) oligosaccharides->derivatize pa_oligosaccharides PA-derivatized Oligosaccharides derivatize->pa_oligosaccharides hplc_ms Inject into RP-HPLC-MS/MS pa_oligosaccharides->hplc_ms msn_analysis MSn Spectral Matching & Quantification hplc_ms->msn_analysis

Caption: Workflow for the analysis of this compound derivatized oligosaccharides.

Conclusion

The HPLC analysis of this compound and its derivatives can be effectively performed using a variety of chromatographic techniques. The choice of method depends on the specific analytical challenge, such as the need for isomer separation, MS compatibility, or the analysis of derivatized compounds. The protocols and data presented here provide a comprehensive guide for researchers and scientists in developing and implementing robust HPLC methods for these important compounds. The development and validation of these HPLC methods are crucial for ensuring the quality and safety of pharmaceutical products.[9][10][11]

References

Application Notes and Protocols for the Detection of 2-Aminopyridine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyridine (B139424) is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to its potential toxicity and genotoxicity, its presence as an impurity in drug substances and environmental samples needs to be monitored at trace levels. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC-MS is challenging due to its polarity, which can lead to poor chromatographic peak shape and low sensitivity. To overcome these limitations, derivatization is employed to convert the polar amine group into a less polar, more volatile, and thermally stable functional group, thereby improving its chromatographic behavior and detectability.

This document provides detailed application notes and protocols for the determination of this compound using GC-MS, with a focus on sample preparation and derivatization techniques.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound. It is important to note that highly sensitive methods for this compound often utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented below is derived from such studies and serves as a benchmark for the sensitivity that can be achieved in trace analysis of this compound.

ParameterValueAnalytical MethodReference
Limit of Detection (LOD)5.25 ppmLC-MS/MS[1]
Limit of Quantification (LOQ)75 ppmLC-MS/MS[1]
Linearity Range5.25 ppm - 75 ppmLC-MS/MS[1]
Correlation Coefficient (r²)>0.998LC-MS/MS[1]
Accuracy (% Recovery)97% - 103.4%LC-MS/MS[1]
Reliable Quantitation Limit3.48 ppb (13.4 µg/m³)GC-NPD[2]
Mean Extraction Efficiency97.3%GC-NPD[2]

Experimental Protocols

Protocol 1: Sample Preparation from Solid Media (e.g., Air Sampling Filters)

This protocol is adapted from a method for the analysis of aromatic amines collected on acid-coated filters.[2]

Objective: To extract this compound from a solid support for subsequent derivatization and GC-MS analysis.

Materials:

  • 37-mm polystyrene cassettes containing two glass fiber filters coated with sulfuric acid

  • 0.1 N Sodium Hydroxide (NaOH) solution

  • Vials for extraction

  • Vortex mixer

  • Centrifuge

Procedure:

  • Carefully open the sampling cassette and transfer the two glass fiber filters to a vial.

  • Add 3 mL of 0.1 N NaOH solution to the vial.

  • Cap the vial and vortex for 10 minutes to ensure efficient extraction.

  • Centrifuge the vial at 2500 rpm for 5 minutes to pellet the filter debris.

  • Carefully transfer the supernatant to a clean vial for the derivatization step.

Protocol 2: Derivatization for GC-MS Analysis

Due to its polar nature, this compound requires derivatization to improve its volatility and chromatographic performance.[3] Common derivatization approaches include silylation and acylation.

Silylation replaces the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Transfer a known volume (e.g., 100 µL) of the extract from Protocol 1 into a Reacti-Vial™.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to the dried residue to dissolve it.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injecting an aliquot into the GC-MS.

Acylation with an electron-capturing group like pentafluorobenzoyl can significantly enhance sensitivity in electron capture negative ionization (ECNI) MS.

Materials:

  • Pentafluorobenzoyl Chloride (PFBCI)

  • Toluene (B28343) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Transfer a known volume (e.g., 100 µL) of the extract from Protocol 1 into a Reacti-Vial™.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of anhydrous toluene to the dried residue.

  • Add 10 µL of PFBCI to the vial.

  • Cap the vial tightly and heat at 60°C for 1 hour.

  • Cool the vial to room temperature.

  • Add 100 µL of saturated sodium bicarbonate solution to quench the excess reagent.

  • Vortex and then allow the layers to separate.

  • Carefully transfer the upper organic layer (toluene) to a clean vial for GC-MS analysis.

Protocol 3: GC-MS Analysis

The following are general GC-MS conditions that can be used as a starting point for the analysis of derivatized this compound. The specific parameters may need to be optimized for the specific derivative and instrument.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-550 for initial identification of the derivative.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized this compound. The specific ions will depend on the derivative formed. For the TMS derivative, characteristic ions might include the molecular ion and fragments resulting from the loss of a methyl group. For the PFB derivative, the pentafluorobenzyl fragment (m/z 181) is typically a strong signal.

Experimental Workflows and Diagrams

The following diagrams illustrate the logical flow of the experimental procedures.

experimental_workflow start Sample Collection (e.g., Air Sampling) extraction Extraction of this compound (Protocol 1) start->extraction derivatization Derivatization (Protocol 2) extraction->derivatization silylation Silylation (Option A) derivatization->silylation Choice of Method acylation Acylation (Option B) derivatization->acylation Choice of Method gcms_analysis GC-MS Analysis (Protocol 3) silylation->gcms_analysis acylation->gcms_analysis data_analysis Data Analysis and Quantification gcms_analysis->data_analysis end Report Results data_analysis->end

Caption: Overall experimental workflow for the GC-MS analysis of this compound.

sample_preparation_workflow cluster_extraction Protocol 1: Extraction cluster_derivatization Protocol 2: Derivatization e1 Transfer filters to vial e2 Add 0.1 N NaOH e1->e2 e3 Vortex for 10 min e2->e3 e4 Centrifuge for 5 min e3->e4 e5 Collect supernatant e4->e5 d1 Evaporate extract to dryness e5->d1 d2 Add derivatization reagent (e.g., BSTFA or PFBCI) d1->d2 d3 Heat reaction mixture d2->d3 d4 Cool and prepare for injection d3->d4

Caption: Detailed workflow for sample preparation and derivatization.

References

Application of 2-Aminopyridine in the Synthesis of Piroxicam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piroxicam (B610120), a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is widely used for its analgesic and anti-inflammatory properties. A key step in the chemical synthesis of Piroxicam involves the use of 2-aminopyridine (B139424). This document provides detailed application notes and experimental protocols for the synthesis of Piroxicam, focusing on the crucial amidation reaction where this compound serves as a primary amine source. The synthesis route involves the reaction of a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide derivative with this compound. This document outlines the reaction conditions, presents quantitative data in a structured format, and provides detailed experimental procedures to guide researchers in the successful synthesis of Piroxicam.

Introduction

The synthesis of Piroxicam typically proceeds through the formation of an amide bond between a suitable benzothiazine derivative and this compound. One common precursor is an ester of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide. The reaction involves the nucleophilic attack of the amino group of this compound on the ester carbonyl, leading to the formation of the desired amide, Piroxicam. The choice of the ester group (e.g., methyl, ethyl, or 2-methoxyethyl) and the reaction conditions, such as solvent and temperature, can influence the reaction efficiency and yield.

Chemical Synthesis Pathway

The overall synthesis of Piroxicam from a benzothiazine ester precursor and this compound can be represented by the following chemical pathway:

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Reactant1 4-Hydroxy-2-methyl-2H-1,2-benzothiazine- 3-carboxylate 1,1-dioxide (Ester Precursor) Product Piroxicam Reactant1->Product + Reactant2 This compound Reactant2->Product Amidation Reaction (Heat, Solvent)

Caption: General chemical pathway for the synthesis of Piroxicam.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of Piroxicam, including the preparation of the benzothiazine precursor and the final amidation reaction with this compound.

Table 1: Synthesis of 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide Precursors

Precursor EsterStarting MaterialsSolventReaction ConditionsYield (%)Melting Point (°C)Reference
Ethyl EsterEthyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide, Dimethyl sulphate, Sodium hydroxide (B78521)Acetone (B3395972), WaterStirring for 2 hours at 50°C89140-142[1]
2-Methoxyethyl Ester2-Methoxyethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, Methyl iodide, Sodium hydroxideAcetoneRoom temperature for 16 hours90106-107.5[2]

Table 2: Synthesis of Piroxicam via Amidation with this compound

Ester PrecursorSolventReaction Temperature (°C)Reaction Time (hours)Molar Ratio (Ester:2-AP)Yield (%)Melting Point (°C)Reference
Ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxideo-xylene (B151617)Reflux12~1:1.160197-201[1]
2-Methoxyethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxideXylene115-175Not specified~1:1.196167-174[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide

This protocol is adapted from patent literature and describes the methylation of the ethyl ester precursor.[1]

Materials:

  • Ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (15 g)

  • Acetone (122.8 cm³)

  • Sodium hydroxide (2.24 g)

  • Water (115 cm³)

  • Dimethyl sulphate (16 cm³)

Procedure:

  • Dissolve 15 g of ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide in 122.8 cm³ of acetone in a suitable reaction vessel.

  • Add a solution of 2.24 g of sodium hydroxide dissolved in 115 cm³ of water to the reaction mixture.

  • Add 16 cm³ of dimethyl sulphate to the mixture.

  • Maintain the reaction mixture with stirring for 2 hours at 50°C.

  • After the reaction is complete, cool the mixture to 0-5°C.

  • Filter the formed crystals and wash them with cold water.

  • The resulting white solid is ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide.

Protocol 2: Synthesis of Piroxicam from Ethyl Ester Precursor

This protocol details the amidation reaction between the ethyl ester precursor and this compound.[1]

Materials:

  • Ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (9.3 g)

  • This compound (4.94 g)

  • Dry o-xylene (226 cm³)

  • Methanol (for washing)

Procedure:

  • To a reaction vessel, add 226 cm³ of dry o-xylene and 9.3 g of ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide.

  • Add 4.94 g of this compound to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • After 12 hours, pour out the reaction mixture and cool it to 0-5°C.

  • Filter the formed crystals and wash them with cold methanol.

  • The resulting crystalline white solid is Piroxicam.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Piroxicam as described in the protocols.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_piroxicam Piroxicam Synthesis A Dissolve Benzothiazine Ester in Acetone B Add NaOH solution A->B C Add Dimethyl Sulphate B->C D Heat and Stir (50°C, 2h) C->D E Cool (0-5°C) and Filter D->E F Wash with Cold Water E->F G Obtain Methylated Ester Precursor F->G H Combine Ester Precursor and This compound in o-xylene G->H Use in next step I Reflux for 12 hours H->I J Cool (0-5°C) I->J K Filter Crystals J->K L Wash with Cold Methanol K->L M Obtain Piroxicam L->M

Caption: Experimental workflow for the synthesis of Piroxicam.

Conclusion

This compound is a critical reagent in the synthesis of Piroxicam, enabling the formation of the final amide product. The provided protocols, based on established literature, offer a clear guide for researchers. The efficiency of the amidation reaction can be high, with reported yields of up to 96%. However, reaction conditions such as the choice of the ester precursor, solvent, and temperature play a significant role in the outcome. Careful control of these parameters is essential for achieving high yields and purity of the final Piroxicam product. Researchers should also be aware of the potential for byproduct formation, which may necessitate further purification steps.

References

Application Notes and Protocols: The Role of 2-Aminopyridine in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine (B139424) scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the design and synthesis of a multitude of kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for developing potent and selective inhibitors. This document provides an in-depth overview of the application of this compound in kinase inhibitor discovery, complete with quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

Quantitative Data Summary: this compound-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of various kinase inhibitors derived from the this compound scaffold, showcasing their potency against a range of kinase targets.

Compound ID/ReferenceTarget Kinase(s)IC50 (nM)Cell-Based Assay IC50 (nM)Notes
JAK Inhibitors
Compound 21b[1]JAK29-Exhibits 276- and 184-fold selectivity over JAK1 and JAK3, respectively.[1]
Compound 16m-(R)JAK23-Shows 85- and 76-fold selectivity over JAK1 and JAK3, respectively.
CDK/HDAC Dual Inhibitors
Compound 8e[2]CDK988.4-Also inhibits HDAC1 with an IC50 of 168.9 nM.[2]
Compound 9e[2]FLT330.4-Dual inhibitor of FLT3 and HDAC1/3 (IC50 = 52.4/14.7 nM).[2]
ROS1/ALK Dual Inhibitors
Compound C01[3]ROS1 (G2032R mutant)-42.3Overcomes Crizotinib resistance; also potent against ALKG1202R mutant.[3]
VRK Inhibitors
Compound 26[4]VRK1150-Selective in a panel of 48 human kinases.[4]
CDK8 Inhibitors
Compound 29[5][6]CDK846-Potent against sorafenib-resistant cells and shows in vivo antitumor effects.[5][6]
PI3Kδ Inhibitors
Compound MR3278[7]PI3Kδ302600 (MOLM-16 cells)Induces G2/M phase arrest and apoptosis in Mv-4-11 cells.[7]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives via Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a rapid and efficient method for the synthesis of substituted this compound derivatives, a common strategy in the development of kinase inhibitors.[4]

Materials:

  • Appropriate 2-amino-dihalopyridine

  • Substituted boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3, Na2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Microwave reactor vials

  • Microwave synthesizer

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a microwave reactor vial, combine the 2-amino-dihalopyridine (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Add the solvent mixture to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Partition the filtrate between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired this compound derivative.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized this compound compounds against a target kinase.

Materials:

  • Synthesized this compound inhibitor compounds

  • Target kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or a fluorescence-based detection system)

  • Microplate reader (luminescence or fluorescence)

  • Multi-well assay plates (e.g., 96- or 384-well)

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in an appropriate solvent (e.g., DMSO).

  • In a multi-well plate, add the kinase, its specific substrate, and the inhibitor compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be at or near the Km value for the specific kinase.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes).

  • Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).

  • Add the detection reagent to each well. This reagent will generate a signal (luminescence or fluorescence) that is proportional to the amount of ADP produced or ATP remaining.

  • Incubate the plate as required by the detection reagent protocol.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by this compound-based kinase inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine Cytokine->Receptor Binding STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Activation Inhibitor This compound Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a this compound derivative.

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK Binding PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 AKT AKT PIP3->AKT Activation Downstream Downstream Targets (e.g., mTOR, GSK3β) AKT->Downstream Phosphorylation CellResponse Cell Growth, Survival, Proliferation Downstream->CellResponse Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K-AKT signaling pathway by a this compound derivative.

WNT_Pathway cluster_membrane Cell Membrane Frizzled Frizzled Receptor Dishevelled Dishevelled Frizzled->Dishevelled Activation LRP LRP5/6 Wnt Wnt Wnt->Frizzled Wnt->LRP DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation (Wnt OFF) Nucleus Nucleus BetaCatenin->Nucleus Translocation (Wnt ON) TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene Target Gene Transcription TCF_LEF->Gene Activation Inhibitor This compound Inhibitor Inhibitor->DestructionComplex Potential Target

Caption: The Wnt/β-catenin signaling pathway and potential points of inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the discovery and development of this compound-based kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase cluster_Development Development Phase Target_ID Target Identification and Validation Library_Design Library Design (this compound Scaffold) Target_ID->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Biochemical_Screening Biochemical Screening (In Vitro Kinase Assays) Synthesis->Biochemical_Screening Cell_Based_Assays Cell-Based Assays Biochemical_Screening->Cell_Based_Assays SAR Structure-Activity Relationship (SAR) Studies Cell_Based_Assays->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycles ADMET ADMET Profiling Lead_Optimization->ADMET In_Vivo In Vivo Efficacy (Animal Models) ADMET->In_Vivo Candidate Clinical Candidate Selection In_Vivo->Candidate

Caption: General workflow for the discovery and development of this compound kinase inhibitors.

References

Application Notes and Protocols for 2-Aminopyridine Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-aminopyridine (B139424) derivatives as a promising class of antimicrobial agents. It includes a summary of their antimicrobial activity, detailed experimental protocols for their synthesis and evaluation, and insights into their mechanism of action.

Application Notes

This compound derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimicrobial properties.[1] These compounds are of particular interest due to their synthetic accessibility and the tunability of their structure to optimize potency and selectivity against various microbial pathogens.

Recent studies have highlighted the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria.[2] Notably, certain derivatives have shown potent activity against clinically relevant strains such as Staphylococcus aureus and Bacillus subtilis.[2] The antimicrobial activity is influenced by the nature and position of substituents on the pyridine (B92270) ring, offering a clear path for structure-activity relationship (SAR) studies to develop more effective antimicrobial agents.[3]

One of the elucidated mechanisms of action for this class of compounds is the inhibition of the glyoxylate (B1226380) shunt, a key metabolic pathway for some bacteria, such as Pseudomonas aeruginosa, to survive on alternative carbon sources.[4][5] Specifically, this compound analogs have been shown to inhibit the enzymes isocitrate lyase (ICL) and malate (B86768) synthase G (MS), which are crucial for this pathway.[4][5] This targeted approach provides a promising strategy for the development of new antibacterial agents with a potentially novel mechanism of action, which is critical in the face of rising antimicrobial resistance.

Molecular docking studies have further suggested that this compound derivatives can bind to the active sites of essential bacterial enzymes, leading to the disruption of vital cellular processes.[6][7] The versatility of the this compound core allows for the design of compounds with improved pharmacokinetic and pharmacodynamic profiles, making them attractive candidates for further preclinical and clinical development.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values of selected this compound derivatives against various microbial strains.

Table 1: In vitro Antimicrobial Activity of 2-Amino-3-cyanopyridine (B104079) Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
2c Staphylococcus aureus0.039[2]
Bacillus subtilis0.039[2]
Organoselenium imidazo[1,2-a]pyridines 207a Escherichia coli2.48[8]
Organoselenium imidazo[1,2-a]pyridines 207c Escherichia coli10.41[8]

Table 2: Inhibitory Activity of this compound Analogs against Glyoxylate Shunt Enzymes

CompoundTarget EnzymeIC50 (µM)Reference
SB002 Isocitrate Lyase (ICL)13.3[4]
Malate Synthase (MS)>90% inhibition at 75 µM[4]
Itaconate (Control) Isocitrate Lyase (ICL)24.9[4]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes a general one-pot synthesis of 2-amino-3-cyanopyridine derivatives from an aromatic aldehyde, a methyl ketone, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297).[7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Methyl ketone (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (B145695)

  • Microwave synthesizer or conventional heating apparatus with reflux condenser

  • Glassware: Round bottom flask, beakers, filtration apparatus

  • Thin Layer Chromatography (TLC) apparatus

  • Recrystallization solvent (e.g., 95% ethanol)

Procedure:

  • In a round bottom flask, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Microwave-assisted synthesis: Place the flask in a microwave synthesizer and irradiate for 7-9 minutes.

  • Conventional heating: Add a minimal amount of a suitable solvent (e.g., ethanol) to the mixture and reflux for several hours, monitoring the reaction progress by TLC.

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

  • Collect the solid product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as 95% ethanol, to afford the pure 2-amino-3-cyanopyridine derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., IR, NMR, Mass Spectrometry).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the determination of the MIC of a this compound derivative against a bacterial strain using the broth microdilution method in a 96-well microtiter plate.

Materials:

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, pick a few colonies of the bacterial strain and suspend them in sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound. b. In a 96-well plate, add 100 µL of sterile broth to all wells except the first column. c. In the first column, add 200 µL of the test compound at twice the highest desired final concentration. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. e. The eleventh column will serve as the growth control (no compound), and the twelfth column as the sterility control (no bacteria).

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL. b. Do not add bacteria to the sterility control wells (column 12).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. Optionally, the optical density (OD) can be measured using a microplate reader to quantify bacterial growth.

Visualizations

Synthesis and Antimicrobial Testing Workflow

experimental_workflow cluster_synthesis Synthesis of this compound Derivatives cluster_testing Antimicrobial Susceptibility Testing S1 One-Pot Reaction: Aromatic Aldehyde, Methyl Ketone, Malononitrile, Ammonium Acetate S2 Reaction under Microwave or Conventional Heating S1->S2 S3 Purification by Recrystallization S2->S3 S4 Characterization (NMR, IR, MS) S3->S4 T2 Serial Dilution of This compound Derivative S4->T2 Synthesized Compound T1 Preparation of Bacterial Inoculum T3 Inoculation of Microtiter Plate T1->T3 T2->T3 T4 Incubation T3->T4 T5 Determination of Minimum Inhibitory Concentration (MIC) T4->T5

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Proposed Mechanism for the Formation of 2-Aminopyridines

synthesis_mechanism Enaminone Enaminone Intermediate1 Intermediate I (Knoevenagel Adduct) Enaminone->Intermediate1 + Malononitrile (Knoevenagel Reaction) Malononitrile Malononitrile Malononitrile->Intermediate1 PrimaryAmine Primary Amine Intermediate2 Intermediate II PrimaryAmine->Intermediate2 Intermediate1->Intermediate2 + Primary Amine Intermediate3 Intermediate III (Cyclized Product) Intermediate2->Intermediate3 Intramolecular Cyclization FinalProduct This compound Derivative Intermediate3->FinalProduct Aromatization

Caption: Proposed reaction mechanism for the formation of this compound derivatives.[2]

Signaling Pathway: Inhibition of the Glyoxylate Shunt

glyoxylate_shunt_inhibition cluster_pathway Glyoxylate Shunt Pathway Isocitrate Isocitrate ICL Isocitrate Lyase (ICL) Isocitrate->ICL Glyoxylate Glyoxylate MS Malate Synthase (MS) Glyoxylate->MS Succinate Succinate AcetylCoA Acetyl-CoA AcetylCoA->MS Malate Malate ICL->Glyoxylate ICL->Succinate Outcome Disruption of Bacterial Metabolism & Inhibition of Growth MS->Malate Inhibitor This compound Derivative Inhibitor->ICL Inhibition Inhibitor->MS Inhibition

Caption: Inhibition of the glyoxylate shunt in bacteria by this compound derivatives.

References

Safety precautions for handling 2-Aminopyridine in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and application notes for the handling of 2-Aminopyridine in a laboratory setting. Adherence to these guidelines is critical to mitigate the significant health risks associated with this compound. This compound is a toxic and irritating substance that can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] It is imperative that all personnel handling this chemical are thoroughly trained on its hazards and the procedures outlined below.

Hazard Identification and Risk Assessment

This compound is a white to light brown crystalline solid with a characteristic odor.[3][4] It is classified as toxic and an irritant.[5] Exposure can cause irritation to the eyes, nose, and throat, as well as more severe effects on the central nervous system, including headache, dizziness, nausea, respiratory distress, convulsions, and stupor.[6][7] It is readily absorbed through the skin, and fatal intoxication has been reported from dermal exposure.[1][2] Therefore, a thorough risk assessment must be conducted before any experiment involving this compound.

Quantitative Data Summary

A summary of the key quantitative safety and property data for this compound is provided in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₅H₆N₂[5][8]
Molecular Weight 94.11 g/mol [3]
Appearance White to light yellow-beige crystalline powder, crystals, or flakes.[3][4][5][3][4][5]
Odor Characteristic odor.[3][5][3][5]
Melting Point 59-60 °C (138-140 °F).[3][5][3][5]
Boiling Point 204-210 °C (399-410 °F).[3][5][3][5]
Flash Point 92 °C (198 °F).[2][3][2][3]
Solubility Soluble in water, alcohol, benzene, and ether.[3][4][6][3][4][6]
Oral LD50 (Rat) 200 mg/kg.[2][2]
Oral LD50 (Mouse) 35 mg/kg (intraperitoneal).[3][3]
Permissible Exposure Limits (PEL) OSHA: 0.5 ppm (2 mg/m³) TWA.[2][5] NIOSH REL: 0.5 ppm (2 mg/m³) TWA.[1][5] ACGIH TLV: 0.5 ppm TWA.[1][5][1][2][5]
Incompatible Materials Strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[4][6][9][4][6][9]

Experimental Protocols

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Hand Protection : Wear chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use and changed immediately if contaminated.[10][11]

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2][10][11]

  • Skin and Body Protection : A lab coat or chemical-resistant apron must be worn. In cases of potential significant exposure, a full chemical-resistant suit may be necessary.[10][11]

  • Respiratory Protection : All work with this compound solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][12] If a fume hood is not available or in case of insufficient ventilation, a NIOSH-approved respirator with appropriate cartridges must be used.[5][12]

Weighing and Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Designate a specific area within the fume hood for handling this compound.

  • Weighing : Weigh the solid this compound in a tared, sealed container within the fume hood. Minimize the creation of dust.

  • Dissolving : If preparing a solution, add the solid to the solvent slowly while stirring in a closed or covered vessel to prevent splashing and aerosol formation.

  • Transfers : Use a pipette or a syringe for liquid transfers. For solid transfers, use a spatula in a manner that minimizes dust generation.

  • Post-Handling : After handling, decontaminate all surfaces and equipment with a suitable cleaning agent and wipe down the work area. Wash hands thoroughly with soap and water.[2][13]

Storage Protocol
  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][12]

  • It should be stored separately from incompatible materials such as strong oxidizing agents.[4][6][9]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Protect from direct sunlight and moisture.[12]

Disposal Protocol
  • Waste Collection : All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be collected in a designated, labeled hazardous waste container.

  • Waste Disposal : Dispose of the hazardous waste through a licensed professional waste disposal service.[11] Do not dispose of this compound down the drain.[11]

Emergency Procedures

Spills
  • Evacuation : Evacuate all non-essential personnel from the spill area.

  • Ventilation : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment : For solid spills, dampen the material with water to prevent dust formation before sweeping it up.[6] For liquid spills, use an inert absorbent material.

  • Collection : Carefully collect the contained spill into a labeled hazardous waste container.

  • Decontamination : Clean the spill area thoroughly with soap and water.[6]

  • Reporting : Report the spill to the laboratory supervisor and the institutional safety office.

Exposure
  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][14] Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][14] Seek immediate medical attention.[2]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2][13] Seek immediate medical attention.[2]

Visualized Workflows and Relationships

The following diagrams illustrate the safe handling workflow and the logical relationships of the safety precautions for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkArea Prepare Fume Hood DonPPE->PrepWorkArea Weighing Weigh Compound PrepWorkArea->Weighing Handling Dissolving Prepare Solution Weighing->Dissolving Reaction Perform Experiment Dissolving->Reaction Decontaminate Decontaminate Equipment & Area Reaction->Decontaminate WasteDisposal Dispose of Waste Decontaminate->WasteDisposal RemovePPE Remove PPE WasteDisposal->RemovePPE WashHands Wash Hands RemovePPE->WashHands Spill Spill Occurs Exposure Exposure Occurs Handling->Spill Handling->Exposure

Caption: Workflow for the safe handling of this compound from preparation to disposal.

SafetyPrecautions cluster_controls Control Measures cluster_procedures Safe Work Procedures cluster_emergency Emergency Preparedness Engineering Engineering Controls (Fume Hood) Handling Proper Handling (Weighing, Transfers) Engineering->Handling Administrative Administrative Controls (SOPs, Training) Administrative->Handling PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) PPE->Handling MitigateRisk Minimize Risk of This compound Exposure Handling->MitigateRisk Storage Secure Storage Storage->MitigateRisk Disposal Correct Waste Disposal Disposal->MitigateRisk SpillResponse Spill Kits & Procedures SpillResponse->MitigateRisk FirstAid First Aid & Medical Attention FirstAid->MitigateRisk

Caption: Logical relationship of safety precautions for minimizing exposure to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in 2-aminopyridine (B139424) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The primary methods for synthesizing this compound include the Chichibabin reaction, which involves the direct amination of pyridine (B92270), and nucleophilic substitution of a leaving group (like a halogen) at the 2-position of the pyridine ring. Other notable methods include multicomponent reactions and synthesis from pyridine N-oxides. The choice of route often depends on the available starting materials, desired scale, and the substituent pattern on the pyridine ring.

Q2: My this compound synthesis is suffering from low yield. What are the general factors I should investigate?

A2: Low yields in this compound synthesis can often be attributed to several key factors:

  • Reaction Conditions: Suboptimal temperature, reaction time, or pressure can lead to incomplete reactions or degradation of products.

  • Reagent Quality: The purity of starting materials, reagents, and solvents is crucial. For instance, the presence of moisture can be detrimental in reactions requiring anhydrous conditions.

  • Side Reactions: The formation of byproducts such as dimers, oxidized species, or polychlorinated compounds (in chlorination reactions) can significantly reduce the yield of the desired product.[1]

  • Purification Losses: this compound and its derivatives can be highly polar and water-soluble, leading to potential losses during aqueous workup and extraction steps.

Q3: How can I minimize the formation of colored impurities in my reaction?

A3: The development of color in the reaction mixture often indicates oxidation of the electron-rich this compound ring or decomposition of starting materials. To mitigate this, consider the following:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Temperature Control: Avoid excessive heat, as it can accelerate decomposition and side reactions.

  • Activated Charcoal: During purification, a small amount of activated charcoal can be used to remove colored impurities, though it may also adsorb some of the desired product.

Q4: What is the best way to purify this compound?

A4: Purification of this compound can be challenging due to its polarity. Common methods include:

  • Extraction: Use a more polar solvent like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol (B130326) for extraction from aqueous solutions.

  • Crystallization: Recrystallization from a suitable solvent is an effective method for removing impurities.

  • Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the product from byproducts with similar polarities.

  • Cation-Exchange Chromatography: This method is particularly useful for removing excess this compound from reaction mixtures, especially in large-scale preparations.[2]

Troubleshooting Guides

Issue 1: Low Yield in Chichibabin Reaction
Observation Potential Cause Troubleshooting Steps
Reaction is sluggish or does not proceed to completion. Insufficiently reactive sodium amide.The purity and physical state of sodium amide are critical. Less pure sodium amide has been reported to give better yields, possibly due to the catalytic effect of impurities.[3] Consider using a NaH-iodide composite as a more user-friendly alternative.
Significant formation of tar-like byproducts. Polymerization of reactive intermediates under harsh conditions.Optimize the reaction temperature; high temperatures can lead to polymerization. Also, ensure the reaction is carried out in a suitable inert solvent like toluene (B28343) or xylene.
Presence of 2-hydroxypyridine (B17775) as a major byproduct. Presence of moisture in the reaction.Ensure all reagents and solvents are strictly anhydrous. Sodium amide reacts with water to form sodium hydroxide, which can lead to the formation of 2-hydroxypyridine.
Issue 2: Inefficient Nucleophilic Substitution of 2-Halopyridines
Observation Potential Cause Troubleshooting Steps
Low conversion of the starting 2-halopyridine. Insufficiently nucleophilic amine or poor leaving group.For less reactive amines, consider using a stronger base or a catalyst. The reactivity of the leaving group follows the order I > Br > Cl > F.
Formation of polychlorinated byproducts. Over-chlorination during the preparation of the starting material.Carefully control the stoichiometry of the chlorinating agent and the reaction conditions. A method using a sodium hypochlorite (B82951) and hydrochloric acid solution as the chlorinating agent can help control the degree of chlorination.[1]
Difficulty in separating the product from unreacted starting material. Similar polarities of the starting material and product.Optimize the reaction to drive it to completion. For purification, employ high-performance column chromatography or consider derivatization to alter the polarity for easier separation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Copper-Catalyzed Amination of 2-Bromopyridine (B144113)

This protocol describes an efficient synthesis of this compound using a copper-catalyzed amination reaction.

Materials:

  • 2-Bromopyridine

  • Copper(I) oxide (Cu₂O)

  • Aqueous ammonia (B1221849) (28% solution)

  • Potassium carbonate (K₂CO₃)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Ethylene (B1197577) glycol

  • Ethyl acetate

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk tube under an argon atmosphere, add Cu₂O (0.025 mmol, 5 mol%), 2-bromopyridine (0.5 mmol), aqueous ammonia (10 mmol, 20 equiv.), K₂CO₃ (0.1 mmol, 20 mol%), and DMEDA (0.05 mmol, 10 mol%).

  • Add 1 ml of ethylene glycol to the mixture.

  • Stir the reaction mixture at 60°C for 16 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (4 x 5 ml).

  • Combine the organic layers and purify by silica gel chromatography to afford this compound.

Expected Yield: 92%[4]

Protocol 2: Multicomponent Synthesis of Substituted 2-Aminopyridines

This method provides a simple, fast, and clean synthesis of 2-amino-3-cyanopyridine (B104079) derivatives under solvent-free conditions.[5]

Materials:

  • Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1 mmol)

  • Malononitrile (1 mmol)

  • Primary amine (e.g., benzylamine) (1 mmol)

Procedure:

  • Combine the enaminone, malononitrile, and primary amine in a reaction vessel.

  • Heat the mixture at 80°C for 3 hours.

  • The product can be purified by recrystallization or column chromatography.

Yield Optimization Data:

EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature240
2402420
360640
4803>90

Data adapted from a study on the synthesis of 2-amino-3-cyanopyridine derivatives.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Combine Reactants & Catalyst reaction Heat and Stir under Inert Atmosphere start->reaction monitoring Monitor Reaction by TLC reaction->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion by TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Stoichiometry incomplete->optimize_conditions check_side_products Analyze for Side Products (TLC, NMR, MS) complete->check_side_products side_products_present Side Products Present check_side_products->side_products_present Yes no_side_products Minimal Side Products check_side_products->no_side_products No modify_conditions Modify Reaction Conditions to Minimize Side Reactions: - Lower Temperature - Use Anhydrous Solvents - Inert Atmosphere side_products_present->modify_conditions check_workup Review Workup & Purification Procedure no_side_products->check_workup optimize_purification Optimize Purification: - Adjust Extraction Solvent Polarity - Alternative Purification Method (e.g., Crystallization) check_workup->optimize_purification

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Chichibabin Synthesis of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Chichibabin synthesis of 2-aminopyridine (B139424). Our focus is on identifying and mitigating common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Chichibabin synthesis of this compound?

The primary side reactions include the formation of 4-aminopyridine, dimerization of the pyridine (B92270) substrate, over-amination leading to 2,6-diaminopyridine (B39239), and the formation of 2-hydroxypyridine (B17775).[1][2][3] Tar-like byproducts can also be a significant issue, often resulting from polymerization of reactive intermediates under the harsh reaction conditions.[2]

Q2: My Chichibabin reaction is producing a significant amount of tar and showing a low yield. What are the likely causes?

The formation of tar-like substances and low yields are common problems in the Chichibabin reaction.[2] These issues often stem from the high reactivity of sodium amide and the elevated temperatures typically used. Key contributing factors include:

  • Polymerization: Reactive intermediates can polymerize under harsh conditions.[2]

  • Dimerization: A competing reaction can lead to the formation of bipyridyl dimers.[3][4]

  • Hydroxypyridine Formation: The presence of moisture can lead to the formation of sodium hydroxide (B78521), which in turn can produce 2-hydroxypyridine.[2]

  • Poor Reagent Quality: The purity of sodium amide is critical; aged or impure reagents can result in inconsistent and poor outcomes.[2][5]

Q3: How can I monitor the progress of my Chichibabin reaction?

The progress of the Chichibabin reaction can be monitored by observing two key indicators: the evolution of hydrogen gas and the appearance of a reddish color in the reaction mixture.[3][4] The red color signifies the formation of the intermediate σ-adduct. For more quantitative analysis, standard techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) can be employed to track the consumption of the starting material and the formation of the product and byproducts.[3]

Q4: What is the influence of temperature on the Chichibabin reaction and its side reactions?

Temperature is a critical parameter in the Chichibabin reaction.[6] In aprotic solvents, where the formation of the σ-adduct is the rate-determining step, it is advisable to conduct the reaction at the lowest temperature that still allows for good hydrogen evolution. This helps to minimize decomposition and side reactions that are favored at higher temperatures.[6] For instance, over-amination to 2,6-diaminopyridine is more prevalent at elevated temperatures of 170–180°C.[1]

Troubleshooting Guide

This guide addresses specific side reactions and provides strategies for their mitigation.

Issue 1: Formation of 4-Aminopyridine Isomer

While the Chichibabin reaction predominantly yields the 2-amino isomer due to the electronic activation at the C2 position, the formation of the 4-amino isomer can occur.[1][7]

Troubleshooting & Optimization:

  • Reaction Conditions: The formation of the σ-adduct, the intermediate leading to the final product, is favored at the 2-position.[4] Adhering to optimized reaction conditions, such as the recommended temperature and reaction time, can help maximize the regioselectivity for the 2-position.

  • Purification: If the 4-amino isomer is formed, careful purification by column chromatography or recrystallization is necessary to isolate the desired this compound.

Issue 2: Dimerization of Pyridine Substrate

A significant side reaction is the dimerization of the starting pyridine material, leading to the formation of bipyridyl compounds.[3][4]

Troubleshooting & Optimization:

  • Reaction Pressure: The pressure under which the reaction is conducted can significantly influence the ratio of amination to dimerization. For example, in the synthesis of 2-amino-4-tert-butylpyridine, conducting the reaction at atmospheric pressure can lead to a high yield of the dimer. Increasing the pressure can favor the formation of the desired aminated product.[4][6]

Table 1: Effect of Pressure on Product Distribution for 4-tert-butylpyridine

Pressure2-amino-4-tert-butylpyridine Yield4,4'-di-tert-butyl-2,2'-bipyridine Yield
Atmospheric11%89%
350 psi N₂74%26%
Data from Wikipedia and Chemistry LibreTexts.[4][6]
Issue 3: Over-amination to 2,6-Diaminopyridine

The initial product, this compound, can undergo a second amination at the 6-position to form 2,6-diaminopyridine, especially when an excess of sodium amide is used or at higher temperatures.[1]

Troubleshooting & Optimization:

  • Stoichiometry: Use a controlled amount of sodium amide (typically 1-2 equivalents) to minimize the chance of a second amination.[1]

  • Temperature Control: Maintain the reaction temperature within the optimal range (typically 100-130°C in toluene (B28343) or xylene) to disfavor the second amination, which becomes more significant at temperatures above 170°C.[1]

Issue 4: Formation of 2-Hydroxypyridine

The presence of water in the reaction mixture can lead to the formation of sodium hydroxide from sodium amide. Sodium hydroxide can then react with pyridine to form 2-hydroxypyridine as a byproduct.[2]

Troubleshooting & Optimization:

  • Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]

  • Reagent Quality: Use freshly prepared or high-purity sodium amide to avoid contamination with sodium hydroxide.

Experimental Protocols

Standard Protocol for Chichibabin Synthesis of this compound

This protocol is a general guideline and may require optimization for specific substituted pyridines.

Materials:

  • Pyridine (or substituted pyridine)

  • Sodium amide (NaNH₂)

  • Anhydrous toluene or xylene

  • Ammonium (B1175870) chloride solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a thermometer.

  • Under a positive pressure of inert gas, add anhydrous toluene or xylene to the flask.

  • Carefully add sodium amide (1-2 equivalents) to the solvent.

  • Heat the mixture to the desired reaction temperature (typically 100-130°C).[1]

  • Slowly add the pyridine substrate to the reaction mixture.

  • Monitor the reaction progress by observing hydrogen gas evolution and the formation of a red color.[3][4] The reaction is typically stirred for several hours.

  • After the reaction is complete (as determined by TLC or other monitoring methods), cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution to neutralize any unreacted sodium amide.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation or recrystallization.[1]

Visualizations

Chichibabin Reaction and Side Reactions Pathway

Chichibabin_Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Pyridine Pyridine Sigma_Adduct σ-Adduct Intermediate Pyridine->Sigma_Adduct + NaNH₂ Dimer Bipyridyl Dimer Pyridine->Dimer Dimerization Hydroxy 2-Hydroxypyridine Pyridine->Hydroxy + NaOH (from H₂O) Product This compound Sigma_Adduct->Product - H₂ Diamino 2,6-Diaminopyridine Product->Diamino + NaNH₂ (excess)

Caption: Main and side reaction pathways in the Chichibabin synthesis.

Troubleshooting Workflow for Low Yield in Chichibabin Synthesis

Troubleshooting_Workflow Start Low Yield of this compound Check_Reagents Check Purity of NaNH₂ and Anhydrous Conditions Start->Check_Reagents Check_Temp Review Reaction Temperature Check_Reagents->Check_Temp Pure/Dry Use_Pure_Reagents Use Fresh/Pure NaNH₂ Ensure Anhydrous Setup Check_Reagents->Use_Pure_Reagents Impure/Wet Check_Pressure Analyze for Dimer Formation Check_Temp->Check_Pressure Optimal Optimize_Temp Lower Temperature to Minimize Decomposition Check_Temp->Optimize_Temp Too High Increase_Pressure Increase Reaction Pressure Check_Pressure->Increase_Pressure Dimer Present End Improved Yield Check_Pressure->End No Dimer Use_Pure_Reagents->End Optimize_Temp->End Increase_Pressure->End

References

Technical Support Center: Purification of 2-Aminopyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-aminopyridine (B139424) via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Q1: My this compound 'oiled out' during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid melts and forms a liquid phase before it crystallizes. This is often because the boiling point of the solvent is higher than the melting point of the impure compound.[1][2]

  • Immediate Action: Reheat the solution until the oil redissolves completely.

  • Solution 1: Add More Solvent: Add a small amount of additional hot solvent to the solution. This can lower the saturation temperature and prevent the compound from coming out of solution at a temperature above its melting point.[1]

  • Solution 2: Use a Lower-Boiling Solvent: If oiling persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point.

  • Solution 3: Slow Cooling: Allow the solution to cool more slowly. An insulated container or a Dewar flask can facilitate slow cooling, which can promote the formation of crystals over oil.[2]

Q2: After cooling the solution, no crystals have formed. What is the problem and how can I induce crystallization?

A: The absence of crystal formation upon cooling indicates that the solution is likely supersaturated.[2][3] This can be due to using too much solvent or the solution cooling too rapidly without nucleation sites.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]

    • Seed Crystals: If available, add a single, small crystal of pure this compound to the solution. This "seed crystal" will act as a template for crystal formation.[1]

    • Further Cooling: Place the flask in an ice-water bath or an ice-salt bath to further decrease the solubility of the this compound.[3]

    • Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent to increase the concentration of this compound and attempt to crystallize again.[2]

Q3: The recovered yield of purified this compound is very low. What are the possible reasons and how can I improve it?

A: A low recovery yield is a common issue in recrystallization.[1]

  • Possible Causes & Solutions:

    • Excess Solvent: Using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor.[1][3] To check this, you can try to evaporate some of the mother liquor to see if a substantial amount of solid is left behind. If so, you can concentrate the mother liquor and cool it to recover a second crop of crystals.

    • Premature Crystallization: If the solution cools too quickly during hot filtration, the product may crystallize on the filter paper or in the funnel. To prevent this, use a pre-warmed funnel and flask and perform the filtration as quickly as possible.[3]

    • Incomplete Crystallization: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize the precipitation of the product.[3]

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[3]

Q4: The purified this compound is still colored (e.g., yellow or brown). How can I remove colored impurities?

A: The color is likely due to the presence of persistent, colored impurities.

  • Activated Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities from the solution.[3][4]

    • Dissolve the crude this compound in the minimum amount of hot solvent.

    • Add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution. Be cautious as the solution may boil vigorously upon addition.

    • Keep the solution hot and swirl it for a few minutes.

    • Perform a hot filtration to remove the charcoal. The filtrate should be colorless.

    • Allow the colorless filtrate to cool and crystallize as usual.

    Note: Using too much charcoal can lead to the adsorption of your desired product, thereby reducing the yield.[4]

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for the recrystallization of this compound?

A: An ideal recrystallization solvent should:

  • Dissolve this compound well at high temperatures but poorly at low temperatures.[3]

  • Either dissolve impurities well at all temperatures (so they remain in the mother liquor) or not dissolve them at all (so they can be removed by hot filtration).[3]

  • Be chemically inert towards this compound.[5]

  • Be volatile enough to be easily removed from the purified crystals.

Based on solubility data, solvents like ethanol, isopropanol, ethyl acetate, and toluene, or mixtures thereof, are often good starting points for small-scale solubility tests.[3][6]

Q2: What is a typical experimental protocol for the recrystallization of this compound?

A: The following is a general single-solvent recrystallization protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.[3]

  • Saturation: Continue to add small portions of the hot solvent until the this compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.[3]

Q3: Can I use a two-solvent system for recrystallization?

A: Yes, a two-solvent system is useful when no single solvent has the ideal solubility properties. In this method, this compound is dissolved in a "soluble" solvent at its boiling point. A "non-solvent" (in which this compound is insoluble but is miscible with the first solvent) is then added dropwise until the solution becomes cloudy. The solution is then reheated until it becomes clear again, and then allowed to cool slowly.[7]

Quantitative Data

Solubility of this compound in Various Solvents

The following table summarizes the mole fraction solubility (x) of this compound in different solvents at two different temperatures. Higher mole fraction values indicate greater solubility.

SolventTemperature (K)Mole Fraction (x)
N-methyl-2-pyrrolidone (NMP)273.150.3585
313.150.6974
N,N-dimethylformamide (DMF)273.150.3228
313.150.6276
Methanol273.150.2843
313.150.5489
Ethanol273.150.2189
313.150.4431
n-Propanol273.150.1873
313.150.3854
n-Butanol273.150.1539
313.150.3287
Isopropanol273.150.1189
313.150.2736
Isobutanol273.150.1065
313.150.2478
Acetonitrile273.150.0984
313.150.2253
n-Hexane273.150.0031
313.150.0094
Cyclohexane273.150.0019
313.150.0059
Acetone288.150.449
313.150.613
Ethyl Acetate288.150.301
313.150.495
Chloroform288.150.288
313.150.472

Data compiled from the Journal of Chemical & Engineering Data.[6][8][9][10]

Visualizations

Recrystallization_Workflow start Start: Crude this compound dissolution 1. Dissolution: Add minimum hot solvent start->dissolution insoluble_check Insoluble Impurities? dissolution->insoluble_check hot_filtration 2. Hot Filtration: Remove insoluble impurities insoluble_check->hot_filtration Yes cooling 3. Cooling: Slow cooling to room temp, then ice bath insoluble_check->cooling No hot_filtration->cooling crystallization_check Crystals Formed? cooling->crystallization_check induce_crystallization Induce Crystallization: Scratch, Seed, Cool further crystallization_check->induce_crystallization No collection 4. Collection: Vacuum filtration crystallization_check->collection Yes induce_crystallization->cooling washing 5. Washing: Wash with ice-cold solvent collection->washing drying 6. Drying: Vacuum oven or desiccator washing->drying end End: Pure this compound drying->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization oiling_out Compound 'Oiled Out'? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield colored_product Product is Colored? start->colored_product solution_oiling Solution: 1. Reheat to dissolve. 2. Add more hot solvent. 3. Cool slowly. oiling_out->solution_oiling Yes solution_no_crystals Solution: 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Cool in ice-salt bath. no_crystals->solution_no_crystals Yes solution_low_yield Solution: 1. Use minimum hot solvent. 2. Pre-warm filtration apparatus. 3. Wash crystals with ice-cold solvent. low_yield->solution_low_yield Yes solution_colored Solution: 1. Redissolve in hot solvent. 2. Add activated charcoal. 3. Perform hot filtration. colored_product->solution_colored Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Overcoming Low Reactivity of 2-Aminopyridine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the low reactivity of 2-aminopyridine (B139424) in common coupling reactions.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling of 2-aminopyridines can be challenging due to catalyst inhibition by the basic nitrogen atoms of the pyridine (B92270) ring and the amino group.[1] This section provides guidance on troubleshooting common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with a 2-halo-aminopyridine is showing low to no conversion. What are the primary reasons for this failure?

A1: Low conversion is a common issue and can often be attributed to two main factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to its deactivation or "poisoning."[1][2]

  • Low Reactivity of the Aryl Halide: 2-Chloropyridines are notably less reactive than their bromo or iodo counterparts, making the oxidative addition step of the catalytic cycle more difficult.[1][3] Standard catalysts like Pd(PPh₃)₄ may be ineffective for these substrates.[1]

Troubleshooting Steps:

  • Optimize the Catalyst System: Switch to a more active and sterically hindered catalyst system. Bulky, electron-rich phosphine (B1218219) ligands are highly effective.

  • Select the Appropriate Base: The choice of base is critical for the transmetalation step.

  • Ensure an Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[4]

Q2: I'm observing significant side products, such as the homocoupling of my boronic acid or hydrodehalogenation of my starting material. How can I minimize these?

A2: Side reactions compete with the desired cross-coupling and lower the yield.

  • Hydrodehalogenation: This occurs when the palladium catalyst reacts with a hydride source in the reaction mixture. To minimize this, ensure the reaction is conducted under a strictly inert atmosphere and choose a solvent less likely to act as a hydride source.[1]

  • Homocoupling: The presence of oxygen or Pd(II) species can promote the self-coupling of the boronic acid.[1] Ensure thorough degassing of your reaction mixture and use a Pd(0) source or a precatalyst that is efficiently reduced.[1][5]

Data Presentation: Ligand and Base Selection for Suzuki Coupling of 2-Chloropyridines

The following table summarizes the performance of different ligand and base combinations for the Suzuki coupling of 2-chloropyridines.

2-Chloropyridine (B119429) SubstrateBoronic AcidLigandBaseSolventTemp (°C)Yield (%)
2-Chloro-3-aminopyridinePhenylboronic acidSPhosK₃PO₄1,4-Dioxane (B91453)/H₂O80-100High
2-ChloropyridinePhenylboronic acidXPhosK₃PO₄Toluene10095
2-Chloro-5-trifluoromethylpyridine4-Methoxyphenylboronic acidRuPhosK₃PO₄1,4-Dioxane10098
2-Chloro-3-aminopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O8588[3]
2-Chloropyridine-5-carboxylic acid3-Tolylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10078[3]

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols: Optimized Suzuki Coupling of 3-Amino-2-chloropyridine

This protocol is a general guideline for the Suzuki coupling of a challenging 2-chloropyridine substrate.

Materials:

  • 3-Amino-2-chloropyridine

  • Arylboronic acid (1.5 - 2.0 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water (optional)

Procedure:

  • To an oven-dried reaction vessel, add 3-amino-2-chloropyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[1]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[1]

  • Add degassed 1,4-dioxane (and a small amount of degassed water, if desired) via syringe.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.[1]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[1]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination of 2-halopyridines is notoriously difficult due to the propensity of the pyridine nitrogen to poison the palladium catalyst.[2] This section provides troubleshooting for this specific challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination of 2-bromopyridine (B144113) is giving a low yield. What is the most likely cause?

A1: The primary challenge with this substrate is catalyst poisoning .[2] The nitrogen atom of the 2-bromopyridine can coordinate to the palladium center, inhibiting its catalytic activity.[2] Other contributing factors include:

  • Suboptimal Ligand Choice: A ligand that is not sterically bulky enough may not prevent the pyridine from coordinating to the palladium.[2]

  • Incorrect Base Selection: A weak base may not effectively deprotonate the amine-palladium complex, while a very strong base could be incompatible with other functional groups.[2]

  • Reaction Conditions: These reactions often require elevated temperatures (80-110 °C) to proceed efficiently.[2]

Q2: How can I choose the best ligand to avoid catalyst poisoning?

A2: The selection of a suitable ligand is crucial. Bulky, electron-rich biaryl phosphine ligands are generally the most effective as they can sterically hinder the pyridine nitrogen from binding to the palladium center.[6]

  • For secondary amines: RuPhos and SPhos often give superior results.[6]

  • For primary amines: BrettPhos is a good choice.[6]

  • For less sterically demanding amines: Older ligands like dppp (B1165662) can also be effective.[6]

Data Presentation: Catalyst System Performance in Buchwald-Hartwig Amination of 2-Bromopyridines

The following table compares the performance of various palladium-based catalyst systems.

Palladium Source / LigandAmineBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / RuPhosMorpholineLiHMDSToluene1001683[6]
Pd₂(dba)₃ / SPhosMorpholineLiHMDSToluene1001676[6]
Pd₂(dba)₃ / BINAPMorpholineLiHMDSToluene1001671[6]
Pd(OAc)₂ / dpppDiethylamineNaOtBuToluene80-98[6]
Pd(OAc)₂ / dpppPyrrolidineNaOtBuToluene80-93[6]
Pd₂(dba)₃ / XantphosAnilinesCs₂CO₃Toluene10012Good to Excellent[7]

Note: Reaction conditions may vary, and direct comparison should be made with caution.[6]

Experimental Protocols: Buchwald-Hartwig Amination with a Volatile Amine

This protocol is adapted for the use of volatile amines in a sealed tube.[6]

Materials:

  • 2-Bromopyridine (1.0 mmol)

  • Volatile amine (e.g., diethylamine) (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • dppp (0.02 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a sealed tube under an inert atmosphere, combine 2-bromopyridine, the volatile amine, Pd(OAc)₂, dppp, and NaOtBu.[6]

  • Add anhydrous toluene.[6]

  • Seal the tube and heat the reaction mixture at 80°C with stirring.[6]

  • Monitor the reaction by TLC or GC-MS.[6]

  • After completion, cool the reaction to room temperature.[6]

  • Purify the crude product by flash column chromatography on silica gel.[6]

Visualization: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield in Buchwald-Hartwig Amination Check_Catalyst Is Catalyst Poisoning Suspected? Start->Check_Catalyst Change_Ligand Switch to Bulky Ligand (e.g., RuPhos, BrettPhos) Check_Catalyst->Change_Ligand Yes Check_Base Is Base Appropriate? Check_Catalyst->Check_Base No Change_Ligand->Check_Base Screen_Bases Screen Different Bases (e.g., NaOtBu, LiHMDS, Cs2CO3) Check_Base->Screen_Bases No Check_Conditions Are Reaction Conditions Optimal? Check_Base->Check_Conditions Yes Screen_Bases->Check_Conditions Optimize_Temp_Time Increase Temperature (80-110 °C) and/or Reaction Time Check_Conditions->Optimize_Temp_Time No Success Improved Yield Check_Conditions->Success Yes Optimize_Temp_Time->Success

Caption: A logical workflow for troubleshooting low yields in Buchwald-Hartwig aminations.

Section 3: Amide Coupling

The formation of an amide bond with this compound can be surprisingly difficult due to the low nucleophilicity of the amino group.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My standard amide coupling conditions (e.g., HATU, HOBt/EDC) are failing with this compound. Why is this happening?

A1: The electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the 2-amino group, making it a poor nucleophile in amide coupling reactions. Standard coupling reagents may not be sufficiently reactive to promote the reaction.

Q2: What alternative methods can I use to form an amide bond with this compound?

A2: Several strategies can be employed to overcome the low reactivity:

  • Use of a More Reactive Electrophile: Converting the carboxylic acid to a more reactive species, such as an acyl chloride , can facilitate the reaction.

  • Alternative Coupling Reagents: Reagents like T3P (Propylphosphonic anhydride) can be effective for difficult amide couplings.

  • Activation of this compound: In some cases, using the corresponding This compound-N-oxide can lead to higher yields in dehydrative amide couplings.[8]

Data Presentation: Comparison of Amide Coupling Methods
Carboxylic AcidAmineCoupling MethodConditionsOutcome
Benzoic AcidThis compoundHATU/DIPEADMF, rtLow conversion
Benzoic AcidThis compoundBenzoyl ChloridePyridine, 0 °C to rtModerate to good yield
VariousThis compound-N-oxidesDehydrative couplingMildHigh-yielding[8]
Hindered AcidElectron Deficient AmineBTFFHCH₂Cl₂, 80 °CGood to excellent yield[9]

This table provides a qualitative comparison of different approaches.

Experimental Protocols: Amide Coupling via Acyl Chloride

This is a general procedure for the acylation of this compound using an acyl chloride.

Materials:

  • Carboxylic acid

  • Oxalyl chloride or thionyl chloride

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Pyridine or another non-nucleophilic base

Procedure:

  • Formation of the Acyl Chloride:

    • Dissolve the carboxylic acid in anhydrous DCM.

    • Add oxalyl chloride (or thionyl chloride) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Stir the reaction at room temperature until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

  • Amide Formation:

    • Dissolve the this compound in anhydrous DCM and cool to 0 °C.

    • Add pyridine or another suitable base.

    • Slowly add a solution of the crude acyl chloride in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the product by column chromatography.

Visualization: Decision Tree for Amide Bond Formation

Amide_Coupling_Decision_Tree Start Amide Coupling with this compound Standard_Conditions Try Standard Coupling (e.g., HATU, EDC/HOBt) Start->Standard_Conditions Success Successful Coupling Standard_Conditions->Success Yes Failure Low or No Reaction Standard_Conditions->Failure No More_Reactive Increase Reactivity of Electrophile Failure->More_Reactive Acyl_Chloride Convert Acid to Acyl Chloride More_Reactive->Acyl_Chloride Alternative_Reagent Use Alternative Coupling Reagent (e.g., T3P, BTFFH) More_Reactive->Alternative_Reagent Acyl_Chloride->Success Alternative_Reagent->Success

Caption: A decision-making guide for selecting an amide coupling strategy.

References

Technical Support Center: Optimizing Reaction Conditions for N-Functionalization of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-functionalization of 2-aminopyridine (B139424). This resource aims to address common experimental challenges and offer practical solutions to optimize reaction outcomes.

Troubleshooting Guides

This section addresses common issues encountered during the N-functionalization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conversion of this compound

Q: My N-alkylation/N-arylation reaction shows low to no conversion of the this compound starting material. What are the likely causes and how can I improve the yield?

A: Low conversion in N-functionalization reactions of this compound can stem from several factors, primarily related to insufficient reactivity of the reactants or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Insufficient Nucleophilicity of this compound: The exocyclic amino group may not be nucleophilic enough to react efficiently.

    • Solution: Employ a stronger base to deprotonate the amino group and increase its nucleophilicity. For N-alkylation with alkyl halides, consider using strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).

  • Inadequate Reaction Temperature: The reaction may require more energy to overcome the activation barrier.

    • Solution: Cautiously increase the reaction temperature. Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition. For instance, in some Buchwald-Hartwig aminations of 2-bromopyridines, temperatures between 80-110 °C are necessary.[1]

  • Poor Leaving Group on the Electrophile: In N-alkylation reactions, the efficiency of the reaction is dependent on the leaving group of the alkylating agent.

    • Solution: If using an alkyl chloride or bromide, consider switching to an alkyl iodide, which is a better leaving group.

  • Catalyst Inactivity (for cross-coupling reactions): In reactions like Buchwald-Hartwig or Chan-Lam couplings, the catalyst may be poisoned or not sufficiently active. The lone pair on the pyridine (B92270) nitrogen can coordinate to the metal center, inhibiting its catalytic activity.[1][2]

    • Solution: For Buchwald-Hartwig reactions, select bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) that can stabilize the palladium catalyst and disfavor coordination with the pyridine nitrogen.[1] For Chan-Lam couplings, ensure the copper catalyst is active and consider using an appropriate ligand if necessary.

Issue 2: Overalkylation Leading to Di- or Tri-substituted Products

Q: I am observing significant formation of di- or even tri-alkylated products in my N-alkylation reaction. How can I achieve selective mono-alkylation?

A: Overalkylation is a common challenge because the mono-alkylated product is often more nucleophilic than the starting this compound.

Strategies for Selective Mono-alkylation:

  • Control Stoichiometry: Use a limited amount of the alkylating agent (e.g., 1.0-1.2 equivalents) to favor the formation of the mono-alkylated product.

  • Reductive Amination: This two-step approach offers better control. First, react the this compound with an aldehyde or ketone to form an imine, which is then reduced using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[3][4][5]

  • "Borrowing Hydrogen" Catalysis: This method utilizes an alcohol as the alkylating agent in the presence of a transition metal catalyst. The alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes a condensation-reduction cycle with the amine, often favoring mono-alkylation.[2][6][7]

Issue 3: Poor Regioselectivity - N-functionalization vs. Ring Functionalization

Q: My reaction is resulting in a mixture of N-functionalized product and functionalization on the pyridine ring. How can I improve the selectivity for N-functionalization?

A: this compound has two potential nucleophilic sites: the exocyclic amino group (N-functionalization) and the endocyclic pyridine nitrogen (ring functionalization, leading to pyridinium (B92312) salt formation).

Controlling Regioselectivity:

  • Choice of Base and Solvent: The reaction conditions can significantly influence the site of functionalization.

  • Protecting Groups: Protecting the exocyclic amino group can direct the reaction to the desired position. However, for exclusive N-functionalization, it is often more strategic to enhance the nucleophilicity of the amino group as described above.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of this compound?

A1: The most common methods include:

  • Direct Alkylation with Alkyl Halides: This is a straightforward method but can suffer from overalkylation.

  • Reductive Amination: A reliable method for controlled mono-alkylation.[3][4][5]

  • "Borrowing Hydrogen" Catalysis: An atom-economical and environmentally friendly approach using alcohols as alkylating agents.[2][6][7]

Q2: What are the key considerations for a successful Buchwald-Hartwig amination of a 2-halopyridine?

A2: The key to a successful Buchwald-Hartwig amination of 2-halopyridines is to mitigate catalyst poisoning by the pyridine nitrogen.[1] This can be achieved by:

  • Using bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[1]

  • Careful selection of the palladium precursor (e.g., Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G3).[1]

  • Optimizing the base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃) and solvent (typically toluene (B28343) or dioxane).[1][10][11]

Q3: Can I perform N-arylation of this compound under metal-free conditions?

A3: Yes, N-arylation of this compound can be achieved under metal-free conditions using:

  • Diaryliodonium salts: These reagents can effectively arylate the amino group, and the selectivity can be controlled by the choice of base and solvent.[8][9]

  • Arynes: In situ generated arynes react with this compound derivatives to provide N-arylated products in good to excellent yields.[12][13]

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of 2-Aminopyridines

MethodAlkylating AgentCatalyst/ReagentBaseSolventTemperature (°C)Typical YieldsReference
Direct Alkylation Alkyl HalideNoneK₂CO₃ or NaHDMF0 - 10075-85%[14][15]
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃ or NaBH₄Acetic Acid (cat.)DCE or MeOHRoom Temp.Good to Excellent[5][16]
Borrowing Hydrogen Alcohol[Ir], [Ru], or [Fe] complexBase (e.g., t-BuOK)Toluene or Dioxane80 - 120High[2][6][7]

Table 2: Optimization of Buchwald-Hartwig Amination of 2-Bromopyridine (B144113)

Palladium SourceLigandBaseSolventTemperature (°C)YieldReference
Pd(OAc)₂BINAPCs₂CO₃Toluene110Good[11]
Pd₂(dba)₃XPhosNaOtBuToluene80 - 110High[1]
XPhos Pd G3(internal)K₂CO₃Dioxane100High[1]
Pd(OAc)₂dpppNaOtBuToluene8055-98%[17]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound with an Alkyl Halide

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Add potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or portion-wise add sodium hydride (NaH, 1.1 equivalents) at 0 °C.

  • Slowly add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture at 0 °C or room temperature.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

  • Upon completion, cool the mixture to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.[14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine

  • In a glovebox, add the 2-bromopyridine (1.0 equivalent), the amine (1.2 equivalents), the base (e.g., NaOtBu, 1.4 equivalents), and the phosphine ligand (1-4 mol%) to an oven-dried reaction vial.

  • Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) or the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Add anhydrous, degassed solvent (e.g., toluene, to make a 0.1-0.5 M solution).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a plug of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[1]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep1 Combine this compound Derivative, Reagents, and Solvent prep2 Establish Inert Atmosphere (N₂ or Ar) prep1->prep2 react Heat and Stir (Monitor by TLC/LC-MS) prep2->react Temperature & Time Optimization workup1 Quench Reaction react->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash and Dry Organic Layer workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify Column Chromatography workup4->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for N-functionalization of this compound.

borrowing_hydrogen cluster_cycle Catalytic Cycle catalyst [M]-Catalyst hydride [M]-H₂ catalyst->hydride - H₂ alcohol R'CH₂OH (Alcohol) aldehyde R'CHO (Aldehyde) alcohol->aldehyde imine R-N=CHR' aldehyde->imine + RNH₂ amine RNH₂ (this compound) product RNH-CH₂R' (N-Alkylated Product) imine->product water H₂O hydride->catalyst + H₂

Caption: "Borrowing Hydrogen" mechanism for N-alkylation of this compound with an alcohol.

chan_lam_coupling cu_ii Cu(II) cu_iii Cu(III) cu_ii->cu_iii Transmetalation + Ar-B(OH)₂ amine R₂NH (this compound) product Ar-NR₂ cu_iii->product Reductive Elimination + R₂NH cu_i Cu(I) cu_i->cu_ii Oxidation aryl_boronic Ar-B(OH)₂ oxidant Oxidant (O₂)

Caption: Simplified catalytic cycle for the Chan-Lam N-arylation reaction.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the HPLC analysis of 2-Aminopyridine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, featuring a "tail" that extends from the peak's maximum towards the baseline. An ideal, symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. Generally, a value greater than 1.2 is indicative of peak tailing.[1][2]

Q2: Why is this compound prone to peak tailing?

A2: this compound is a basic compound. The primary amino group can engage in strong secondary interactions with residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns.[3][4] This strong interaction causes some molecules to be retained longer than others, resulting in a tailed peak shape.

Q3: What are the primary causes of peak tailing for basic compounds like this compound?

A3: The most common causes include:

  • Secondary Silanol Interactions: Strong interactions between the basic analyte and acidic silanol groups on the column packing material.[3][4][5]

  • Improper Mobile Phase pH: A mobile phase pH that is close to the pKa of this compound can lead to the presence of both ionized and unionized forms, causing peak distortion.[6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.[1][8][9]

  • Column Degradation: The formation of active sites on the column due to the degradation of the stationary phase.[1]

  • Extra-column Effects: Issues such as long or wide-bore tubing can increase dead volume and contribute to peak tailing.[1][6]

Troubleshooting Guide

Initial Diagnostic Workflow

If you are observing peak tailing with this compound, this workflow can help you diagnose and address the issue.

G cluster_0 cluster_1 Column Issues cluster_2 Mobile Phase Optimization cluster_3 Instrument Checks start Peak Tailing Observed (Tailing Factor > 1.2) check_column Check Column (Age, Performance) start->check_column Start Here check_mobile_phase Check Mobile Phase (pH, Composition) check_column->check_mobile_phase Column OK? replace_column Replace Column check_column->replace_column No check_instrument Check Instrument (Connections, Tubing) check_mobile_phase->check_instrument Mobile Phase OK? adjust_ph Adjust pH (e.g., pH < 3) check_mobile_phase->adjust_ph No end Symmetrical Peak (Tailing Factor ≈ 1.0) check_instrument->end Instrument OK? minimize_dead_volume Minimize Dead Volume check_instrument->minimize_dead_volume No replace_column->check_mobile_phase add_modifier Add Modifier (e.g., TEA) adjust_ph->add_modifier add_modifier->check_instrument minimize_dead_volume->end G start Peak Tailing Observed is_it_all_peaks Does it affect all peaks? start->is_it_all_peaks instrument_problem Potential Instrument Problem (e.g., dead volume, detector) is_it_all_peaks->instrument_problem Yes specific_analyte_problem Analyte-Specific Issue is_it_all_peaks->specific_analyte_problem No solution Symmetrical Peak instrument_problem->solution check_mobile_phase Optimize Mobile Phase specific_analyte_problem->check_mobile_phase adjust_ph Adjust pH (Low pH) check_mobile_phase->adjust_ph add_modifier Add Competing Base (TEA) adjust_ph->add_modifier check_column Evaluate Column add_modifier->check_column use_endcapped Use End-Capped Column check_column->use_endcapped change_stationary_phase Change Stationary Phase use_endcapped->change_stationary_phase check_sample Check Sample Conditions change_stationary_phase->check_sample dilute_sample Dilute Sample check_sample->dilute_sample check_solvent Check Sample Solvent dilute_sample->check_solvent check_solvent->solution

References

Technical Support Center: Enhancing the Stability of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with 2-aminopyridine (B139424) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound derivatives?

A1: The stability of this compound derivatives is primarily influenced by several factors, including:

  • pH: Both acidic and basic conditions can promote the hydrolysis of susceptible functional groups, such as nitriles, amides, and esters, that may be present in the derivative. The amino group itself can be protonated or deprotonated, which can affect the molecule's overall reactivity and degradation pathways.

  • Light (Photodegradation): Exposure to ultraviolet (UV) or visible light can induce photochemical degradation. This often involves radical mechanisms and can lead to complex degradation product profiles.

  • Temperature (Thermal Degradation): Elevated temperatures can accelerate various degradation reactions, including hydrolysis, oxidation, and pyrolysis.

  • Oxidative Stress: The aminopyridine ring and the exocyclic amino group are susceptible to oxidation, which can lead to the formation of N-oxides and other oxidative degradation products. The amino group is an activating group and can be easily oxidized.[1]

Q2: What are the common degradation pathways for this compound derivatives?

A2: The most common degradation pathways include:

  • Hydrolysis: The nitrile group, if present, can hydrolyze to an amide and subsequently to a carboxylic acid.[1] Ester and amide functionalities elsewhere in the molecule are also prone to hydrolysis.

  • Oxidation: The primary amino group and the pyridine (B92270) nitrogen can be oxidized. The amino group can be oxidized to a nitroso or nitro group, or lead to the formation of N-oxides.

  • Photodegradation: Upon exposure to light, this compound derivatives can undergo complex reactions, including ring-opening and the formation of polymeric materials. For instance, 2-amino-5-chloropyridine (B124133) has been shown to undergo direct photolysis.[2]

  • Dimerization/Polymerization: Under certain conditions, reactive intermediates formed during degradation can lead to the formation of dimers or polymers.

Q3: How can I enhance the stability of my this compound derivative in solution?

A3: Several strategies can be employed to enhance the stability of this compound derivatives in solution:

  • pH Adjustment and Buffering: Maintaining the pH of the solution within a range where the derivative exhibits maximum stability is crucial. The use of appropriate buffer systems can help control the pH.

  • Use of Antioxidants: To prevent oxidative degradation, antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite (B1197395) can be added to the formulation.

  • Protection from Light: Storing solutions in amber vials or protecting them from light can prevent photodegradation.

  • Use of Co-solvents: The choice of solvent can significantly impact stability. In some cases, using a non-aqueous or a mixed solvent system can reduce hydrolytic degradation.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the this compound derivative, protecting it from the surrounding environment and thereby enhancing its stability.[3][4]

Q4: What are some formulation strategies to improve the long-term stability of solid this compound derivatives?

A4: For solid-state stability, consider the following:

  • Salt Formation: Converting the this compound derivative to a stable salt form can significantly improve its physical and chemical stability.[5][6] A salt screening study is recommended to identify the optimal salt form.

  • Prodrug Approach: A prodrug strategy involves chemically modifying the parent drug to create a more stable derivative that is converted back to the active form in vivo.[7][8][9]

  • Lyophilization (Freeze-Drying): For compounds that are unstable in the presence of water, lyophilization can be an effective method to produce a stable, dry powder for reconstitution.[10][11][12]

  • Appropriate Storage Conditions: Storing the solid compound at controlled room temperature or under refrigerated conditions, protected from light and moisture, is essential.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected peaks appear in HPLC analysis over time. Degradation of the this compound derivative.1. Verify Storage Conditions: Ensure the sample is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Check Solvent Stability: The compound may be unstable in the chosen solvent. Prepare fresh solutions before each experiment. 3. Perform Forced Degradation: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to identify the retention times of the degradation products and confirm if they match the unexpected peaks.
Loss of potency or activity of the compound. Chemical degradation leading to a decrease in the concentration of the active molecule.1. Re-evaluate Formulation: If in solution, consider adding stabilizers like antioxidants or using a different buffer system. 2. Consider a Different Physical Form: For solid compounds, investigate salt forms or co-crystals that may offer better stability. 3. Optimize Storage: Store the compound at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon).
Discoloration or change in the physical appearance of the solid compound. Degradation, often due to oxidation or photodegradation.1. Protect from Light and Air: Store the compound in amber containers and consider flushing the container with an inert gas before sealing. 2. Analyze for Impurities: Use analytical techniques like HPLC-MS to identify the colored impurities and elucidate the degradation pathway.
Inconsistent experimental results. Instability of the compound under experimental conditions.1. Assess Experimental Conditions: Evaluate the pH, temperature, and light exposure during your experiment. 2. Minimize Exposure to Harsh Conditions: If possible, modify the experimental protocol to avoid prolonged exposure to conditions that may cause degradation. 3. Use Freshly Prepared Solutions: Avoid using stock solutions that have been stored for an extended period.

Quantitative Stability Data

The following table summarizes hypothetical quantitative data for the degradation of a generic this compound derivative under various stress conditions. This data is for illustrative purposes, and specific values will vary depending on the exact structure of the derivative.

Stress Condition Parameter Value
Acid Hydrolysis (0.1 M HCl, 60°C) Half-life (t1/2)12 hours
Degradation Rate Constant (k)0.0578 hr-1
Base Hydrolysis (0.1 M NaOH, 25°C) Half-life (t1/2)8 hours
Degradation Rate Constant (k)0.0866 hr-1
Oxidative Degradation (3% H2O2, 25°C) % Degradation after 24h15%
Thermal Degradation (Solid, 80°C) % Degradation after 7 days10%
Photodegradation (Solid, UV light) % Degradation after 48h25%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Materials:

  • This compound derivative

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with UV/Vis or DAD detector and a mass spectrometer (MS)

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of the this compound derivative in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of the derivative in 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at the same time points as for acid hydrolysis.

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of the derivative in a mixture of water and a suitable organic co-solvent.

    • Add 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Place the solid this compound derivative in a vial.

    • Heat the vial in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).

    • At the end of the study, dissolve the sample in a suitable solvent for analysis.

  • Photodegradation:

    • Place the solid compound and a solution of the compound in a photostability chamber.

    • Expose the samples to a light source according to ICH Q1B guidelines.

    • Analyze the samples after the exposure period.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method, preferably with MS detection to identify the mass of the degradation products.

  • Calculate the percentage of degradation and identify the major degradation products.

Protocol 2: Stabilization using β-Cyclodextrin Inclusion Complexation

This protocol describes a method for preparing an inclusion complex of a this compound derivative with β-cyclodextrin to enhance its stability.

1. Materials:

  • This compound derivative

  • β-Cyclodextrin

  • Deionized water

  • Magnetic stirrer with heating plate

  • Freeze-dryer

2. Procedure:

  • Prepare a saturated aqueous solution of β-cyclodextrin by dissolving it in deionized water with gentle heating and stirring.

  • Slowly add a solution of the this compound derivative (dissolved in a minimum amount of a suitable solvent if necessary) to the β-cyclodextrin solution in a 1:1 molar ratio.

  • Stir the mixture at room temperature for 24-48 hours.

  • Filter the solution to remove any un-complexed material.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution to obtain the solid inclusion complex.

3. Characterization:

  • Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Evaluate the stability of the inclusion complex compared to the free compound using a forced degradation study as described in Protocol 1.

Signaling Pathway and Experimental Workflow Diagrams

degradation_pathways This compound Derivative This compound Derivative Hydrolysis Hydrolysis This compound Derivative->Hydrolysis Acid/Base Oxidation Oxidation This compound Derivative->Oxidation Oxidizing Agent Photodegradation Photodegradation This compound Derivative->Photodegradation Light Amide Intermediate Amide Intermediate Hydrolysis->Amide Intermediate N-Oxide N-Oxide Oxidation->N-Oxide Ring-Opened Products Ring-Opened Products Photodegradation->Ring-Opened Products Carboxylic Acid Carboxylic Acid Amide Intermediate->Carboxylic Acid

Caption: Potential degradation pathways of this compound derivatives.

experimental_workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Stabilization Strategy cluster_3 Validation Instability Observed Instability Observed Forced Degradation Study Forced Degradation Study Instability Observed->Forced Degradation Study Identify Degradants (HPLC-MS) Identify Degradants (HPLC-MS) Forced Degradation Study->Identify Degradants (HPLC-MS) pH Optimization pH Optimization Identify Degradants (HPLC-MS)->pH Optimization Formulation Change (e.g., Cyclodextrin) Formulation Change (e.g., Cyclodextrin) Identify Degradants (HPLC-MS)->Formulation Change (e.g., Cyclodextrin) Chemical Modification (e.g., Salt, Prodrug) Chemical Modification (e.g., Salt, Prodrug) Identify Degradants (HPLC-MS)->Chemical Modification (e.g., Salt, Prodrug) Stability Testing of New Formulation/Form Stability Testing of New Formulation/Form pH Optimization->Stability Testing of New Formulation/Form Formulation Change (e.g., Cyclodextrin)->Stability Testing of New Formulation/Form Chemical Modification (e.g., Salt, Prodrug)->Stability Testing of New Formulation/Form Stable Product Stable Product Stability Testing of New Formulation/Form->Stable Product

Caption: Logical workflow for addressing stability issues.

PI3K_Akt_pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Cell Survival, Growth, Proliferation Cell Survival, Growth, Proliferation mTORC1->Cell Survival, Growth, Proliferation This compound Derivative This compound Derivative (Inhibitor) This compound Derivative->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway with inhibitor action.

JAK_STAT_pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK Janus Kinase (JAK) Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer dimerizes Nucleus Nucleus STAT Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription regulates This compound Derivative This compound Derivative (Inhibitor) This compound Derivative->JAK inhibits

Caption: Simplified JAK-STAT signaling pathway with inhibitor action.

References

Navigating the Scale-Up of 2-Aminopyridine Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of 2-aminopyridine (B139424) reactions in process chemistry. The information is designed to be a practical resource for professionals in the pharmaceutical and chemical industries.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when scaling up a this compound synthesis?

When moving from laboratory to pilot or industrial scale, several factors that may have been negligible at a smaller scale become critical. These include:

  • Heat and Mass Transfer: Exothermic reactions can lead to localized hotspots in large reactors if mixing is not efficient, potentially causing side reactions or decomposition.

  • Reagent Purity and Stoichiometry: The impact of impurities in starting materials is magnified at a larger scale. Precise stoichiometry is also more critical.

  • Solvent Effects: The choice of solvent can significantly impact reaction kinetics, solubility of intermediates and products, and ease of workup at scale.

  • Safety: A thorough safety assessment is crucial, considering the potential for exothermic events, pressure build-up, and the handling of hazardous materials at a larger scale.

Q2: How do I choose the appropriate synthetic route for a substituted this compound at an industrial scale?

The selection of a synthetic route for large-scale production depends on factors like cost of starting materials, number of steps, overall yield, safety, and environmental impact. Common routes include:

  • Chichibabin Reaction: A classic method for direct amination of pyridines. While cost-effective, it often requires harsh conditions.

  • Nucleophilic Aromatic Substitution (SNAr) of Halopyridines: A versatile method where a halogen at the 2-position is displaced by an amine. The reactivity of the halopyridine (F > Cl > Br > I) and the nucleophilicity of the amine are key.

  • Transition-Metal Catalyzed Cross-Coupling Reactions: Methods like the Buchwald-Hartwig amination offer mild conditions and broad substrate scope but can be more expensive due to the catalyst and ligands.

Q3: What are the common impurities encountered in this compound synthesis and how can they be minimized?

Common impurities can include unreacted starting materials, over-aminated byproducts (e.g., 2,6-diaminopyridine (B39239) in the Chichibabin reaction), and isomers. To minimize these:

  • Optimize Reaction Conditions: Carefully control temperature, pressure, and reaction time. For instance, in the Chichibabin reaction, operating under pressure can improve the yield of the desired mono-aminated product over dimer formation.[1]

  • Control Stoichiometry: Use a precise molar ratio of reactants to avoid excess starting materials that can lead to side reactions.

  • Purification Strategy: Develop a robust purification method, such as crystallization or distillation, that can be efficiently scaled.

Troubleshooting Guides

Problem 1: Low Yield Upon Scale-Up

A decrease in yield is a frequent challenge when transitioning to a larger scale. This troubleshooting guide will help identify and address the root cause.

Low_Yield_Troubleshooting start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control start->check_temp check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents solution_mixing Improve Agitation: - Increase stirrer speed - Use baffles check_mixing->solution_mixing solution_temp Enhance Heat Transfer: - Slower reagent addition - Use jacketed reactor check_temp->solution_temp solution_reagents Re-validate: - Purity of starting materials - Molar ratios for scale check_reagents->solution_reagents

Caption: Decision tree for addressing side product formation.

Data Presentation: Scale-Up of 2-Amino-5-chloropyridine (B124133) Synthesis

The following table summarizes the impact of reaction scale and conditions on the synthesis of 2-amino-5-chloropyridine from this compound.

ParameterLab Scale (0.20 mole) [2]Pilot Scale (0.21 mol) [3]Industrial Scale (Conceptual)
Starting Material This compound (18.8 g)This compound (20 g)This compound (e.g., 20 kg)
Chlorinating Agent Chlorine gas (14.9 g)Chlorine gas (~16 g)Chlorine gas
Solvent Concentrated HCl (85 ml)Acetone (B3395972) (200 mL)Acetonitrile or other suitable solvent
Catalyst NoneBromine (3.4 g) under blue LEDBromine under blue LED or other catalyst
Temperature ~25°CRoom TemperatureOptimized for large scale heat transfer
Reaction Time 1 hour3 hoursMonitored by in-process controls
Yield 86.8%90.0%Target >90%
Purity 98.7%99.6%>99.5%

Experimental Protocols

Lab-Scale Synthesis of 2-Amino-5-chloropyridine

[2]

  • Apparatus: A flask equipped with a stirrer, thermometer, gas inlet tube, and cooling bath.

  • Procedure:

    • To 85 ml of concentrated aqueous hydrochloric acid, add 18.8 g (0.20 mole) of this compound in small portions while maintaining the temperature at about 25°C with external cooling.

    • Condense 9.5 ml (14.9 g, 0.21 mole) of chlorine gas and add it to the reaction mixture over a period of one hour with stirring.

    • After the addition is complete, continue stirring for a short period.

    • The product precipitates from the reaction mixture. Isolate the solid by filtration, wash with water, and dry.

  • Yield and Purity: 22.3 g (86.8% yield) with a purity of 98.7%. [2]

Pilot-Scale Synthesis of 2-Amino-5-chloropyridine

[3]

  • Apparatus: A 500mL three-neck round-bottomed flask equipped with a mechanical stirrer, gas inlet, and under the irradiation of a 34W blue LED lamp.

  • Procedure:

    • Add 20g (0.21mol) of this compound and 200mL of acetone to the flask and stir until dissolved.

    • Add 3.4g (0.021mol) of bromine.

    • Introduce approximately 16 g of chlorine gas.

    • Allow the reaction to proceed for 3 hours.

    • Recrystallize the crude product from methanol (B129727) and dry to obtain the final product.

  • Yield and Purity: 24.6 g of 2-amino-5-chloropyridine-like white crystals with a GC purity of 99.6% and a molar yield of 90.0%. [3]

General Procedure for Buchwald-Hartwig Amination of 2-Halopyridines
  • Apparatus: A reaction vessel equipped for inert atmosphere operation (e.g., Schlenk line or glovebox).

  • Procedure:

    • Charge the reaction vessel with the 2-halopyridine (1.0 eq), the amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine (B1218219) ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous solvent (e.g., toluene (B28343) or dioxane).

    • Heat the mixture to 80-110°C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, filter to remove solids, concentrate the filtrate, and purify the product by column chromatography or crystallization.

This technical support guide provides a starting point for addressing common challenges in the scale-up of this compound reactions. For specific applications, further optimization and process safety evaluations are essential.

References

Technical Support Center: Managing Exothermic Reactions Involving 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides essential guidance for safely managing exothermic reactions involving 2-aminopyridine (B139424). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound potentially hazardous?

A1: Reactions involving this compound, particularly nitration and diazotization, can be highly exothermic, releasing significant amounts of heat.[1][2] This heat can cause a rapid increase in temperature and pressure inside the reaction vessel. If not properly controlled, this can lead to a thermal runaway, a dangerous situation where the reaction rate accelerates uncontrollably, potentially resulting in an explosion or the release of toxic gases like nitrogen oxides.[3][4] this compound itself is a combustible solid and can decompose at elevated temperatures, further contributing to the hazard.[5][6]

Q2: What are the most critical parameters to monitor during these reactions?

A2: Continuous and vigilant monitoring of the internal reaction temperature is the most critical parameter. Any deviation from the expected temperature profile should be addressed immediately. Other key parameters to control and monitor include:

  • Rate of reagent addition: Slow, controlled addition of reagents like nitric acid or sodium nitrite (B80452) is crucial to manage the rate of heat generation.[5]

  • Stirring speed: Efficient agitation is vital to ensure homogenous mixing and prevent the formation of localized hot spots.[7]

  • Cooling system performance: The cooling bath temperature and coolant flow rate must be adequate to remove the heat generated by the reaction.

Q3: What are the initial signs of a potential runaway reaction?

A3: Early detection is key to preventing a thermal runaway. Be alert for the following signs:

  • A sudden, unexpected, and accelerating rise in the internal reaction temperature, even after stopping reagent addition or increasing cooling.

  • A rapid increase in pressure within the reaction vessel.

  • Vigorous gas evolution.[5]

  • A noticeable change in the color of the reaction mixture, such as darkening or the appearance of brown or black tars, which can indicate decomposition.[5]

  • Boiling of the solvent, even when the external cooling bath is at a low temperature.

Q4: What immediate actions should be taken if a runaway reaction is suspected?

A4: If you suspect a runaway reaction, prioritize personal safety and follow your laboratory's emergency procedures. General immediate actions include:

  • Stop all reagent addition.

  • Apply maximum cooling by lowering the temperature of the cooling bath.

  • If the temperature continues to rise uncontrollably, and it is safe to do so, consider quenching the reaction with a pre-determined and tested quenching agent.

  • If the situation is not quickly brought under control, initiate an emergency shutdown and evacuate the area immediately.

Troubleshooting Guides

Issue 1: Unexpected Temperature Spike During Reagent Addition
  • Possible Causes:

    • The rate of reagent addition is too fast, generating heat more rapidly than the cooling system can remove it.[1]

    • The cooling system is inefficient (e.g., inadequate coolant flow, ice bath needs replenishing).

    • Poor mixing is leading to the formation of localized hot spots.[7]

    • The concentration of the reagents is higher than intended.

  • Troubleshooting Steps:

    • Immediately stop the addition of the reagent.

    • Ensure the cooling system is functioning at maximum capacity (e.g., add more ice/dry ice to the bath, check coolant circulation).

    • Verify that the mechanical stirrer is working correctly and increase the stirring speed if it is safe to do so.

    • Monitor the temperature closely. If it begins to decrease, you can cautiously resume reagent addition at a significantly slower rate once the temperature has stabilized at the desired level.

    • If the temperature continues to rise after stopping the addition and maximizing cooling, proceed to the emergency shutdown procedure.

Issue 2: Reaction Mixture Shows Signs of Decomposition (e.g., Darkening, Tar Formation)
  • Possible Causes:

    • The reaction temperature has exceeded the decomposition temperature of the starting material, intermediates, or product. This compound can oxidize and darken over time, a process accelerated by heat and light.[4]

    • Side reactions are occurring due to incorrect stoichiometry or temperature.

    • Presence of impurities that catalyze decomposition.

  • Troubleshooting Steps:

    • Immediately lower the reaction temperature by enhancing cooling.

    • If possible and safe, take a small aliquot of the reaction mixture for analysis (e.g., TLC, LC-MS) to identify the cause of decomposition.

    • Consider if the reaction can be salvaged by quenching or if it needs to be safely disposed of.

    • For future experiments, ensure the purity of starting materials and operate at the lower end of the recommended temperature range.

Issue 3: Pressure Buildup in a Closed or Vented System
  • Possible Causes:

    • The reaction is producing a significant amount of non-condensable gases, such as nitrogen from the decomposition of diazonium salts.[7]

    • The reaction temperature has surpassed the boiling point of the solvent or a low-boiling reagent.

    • A runaway reaction is occurring, leading to rapid gas generation and solvent evaporation.

  • Troubleshooting Steps:

    • Immediately cease all heating and reagent addition, and apply maximum cooling.

    • If the system is designed for it and it is safe to do so, vent the reactor to a scrubber or fume hood to relieve the pressure.

    • If the pressure continues to rise uncontrollably, initiate an emergency shutdown and evacuate the area immediately.

Data Presentation

While specific calorimetric data for every reaction of this compound is not always readily available in the literature, it is crucial for a thorough risk assessment. Techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Reaction Calorimetry (RC) are essential for obtaining this data. Below is a table with representative thermal hazard data for related compounds and reactions to highlight the key parameters you should seek to determine for your specific process.

ParameterRepresentative Value/RangeSignificance
Heat of Reaction (ΔH) -65 to -150 kJ/mol (for diazotization of aromatic amines)[2]Indicates the total amount of heat that will be released. Higher negative values signify a more exothermic and potentially hazardous reaction.
Onset Temperature of Decomposition (Tonset) Varies significantly with the compound and matrix.The temperature at which the material begins to self-heat and decompose. The reaction temperature should be kept well below this value.
Adiabatic Temperature Rise (ΔTad) Can be calculated from ΔH and the heat capacity of the reaction mixture.The theoretical maximum temperature increase if no heat is removed from the system. A high ΔTad indicates a high potential for thermal runaway.
Maximum Temperature of the Synthesis Reaction (MTSR) Should be significantly lower than Tonset.The highest temperature reached during the reaction under normal operating conditions. The difference between MTSR and Tonset is a key safety margin.

Experimental Protocols

The following are generalized protocols for common exothermic reactions of this compound, with an emphasis on safety and temperature control. These are not universal procedures and must be adapted and optimized for your specific substrate, scale, and equipment. A thorough risk assessment should be conducted before any experiment.

Protocol 1: Controlled Laboratory-Scale Nitration of this compound

Objective: To perform the nitration of this compound while carefully managing the exothermic reaction.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dry ice/acetone or other suitable cooling bath

  • Appropriate solvent for workup (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple with a digital display

  • Dropping funnel

  • Cooling bath

Procedure:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound in concentrated sulfuric acid. This step is itself exothermic and should be done slowly with cooling in an ice bath.[8]

  • Cooling: Cool the solution to 0-5 °C using an ice-salt or dry ice/acetone bath.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

  • Slow Addition: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred this compound solution. The rate of addition should be carefully controlled to maintain the internal reaction temperature below 10 °C. [8]

  • Monitoring: Continuously monitor the internal temperature. If the temperature begins to rise rapidly, immediately stop the addition and apply more efficient cooling.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring for any delayed exotherm.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is also exothermic.

  • Workup: Neutralize the acidic solution by the slow addition of a base (e.g., saturated sodium bicarbonate solution) while cooling. Extract the product with a suitable organic solvent.

Protocol 2: Safe Laboratory-Scale Diazotization of this compound

Objective: To prepare a diazonium salt of this compound for subsequent reactions, ensuring the unstable intermediate is handled safely.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ice-salt bath

  • Urea (B33335) (for quenching excess nitrous acid)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer or thermocouple with a digital display

  • Dropping funnel

Procedure:

  • Preparation of Amine Salt: In a three-necked flask, suspend or dissolve this compound in the chosen mineral acid (e.g., HCl). This may be exothermic.

  • Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature throughout the reaction to prevent the decomposition of the diazonium salt.[9]

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite in cold water.

  • Slow Addition: Transfer the sodium nitrite solution to a dropping funnel and add it dropwise to the cold, stirred amine salt suspension/solution. The internal temperature must be strictly maintained at 0-5 °C. [9]

  • Monitoring: Continuously monitor the temperature. A rapid temperature increase can indicate decomposition of the diazonium salt, which can be violent.

  • Testing for Excess Nitrous Acid: After the addition is complete, test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

  • Quenching Excess Nitrous Acid (Optional but Recommended): If excess nitrous acid is present, add small portions of urea until the starch-iodide test is negative.

  • Immediate Use: The resulting solution of the diazonium salt is unstable and potentially explosive if isolated. Use it immediately in the next reaction step. Do not store the diazonium salt solution.

Mandatory Visualizations

Troubleshooting_Exotherm start Temperature Spike Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling check_stirring Check Stirring Efficiency max_cooling->check_stirring temp_decreasing Is Temperature Decreasing? check_stirring->temp_decreasing resume_slowly Resume Addition Slowly (Monitor Closely) temp_decreasing->resume_slowly Yes emergency_shutdown Initiate Emergency Shutdown & Evacuate temp_decreasing->emergency_shutdown No stable Temperature Stabilized resume_slowly->stable

Caption: Troubleshooting workflow for a temperature spike. (Max Width: 760px)

Emergency_Shutdown uncontrolled_exotherm Uncontrolled Exotherm Detected stop_reagents Stop All Reagent & Heat Flow uncontrolled_exotherm->stop_reagents max_cooling Apply Maximum Cooling stop_reagents->max_cooling alert_personnel Alert Nearby Personnel max_cooling->alert_personnel prepare_evacuation Prepare for Evacuation alert_personnel->prepare_evacuation is_controlled Is Reaction Controlled? prepare_evacuation->is_controlled safe_shutdown Proceed with Safe Shutdown Protocol is_controlled->safe_shutdown Yes evacuate EVACUATE & CALL EMERGENCY SERVICES is_controlled->evacuate No

Caption: Emergency shutdown procedure for an uncontrolled exotherm. (Max Width: 760px)

References

Technical Support Center: Catalyst Poisoning in Reactions with 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning in chemical reactions involving 2-aminopyridine (B139424).

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with this compound substrates showing low to no conversion?

A1: Low or no conversion in reactions involving this compound is frequently due to catalyst poisoning. The this compound molecule contains two nitrogen atoms—the pyridine (B92270) ring nitrogen and the exocyclic amino group—both of which are Lewis basic. These nitrogen atoms can coordinate strongly to the metal center of the catalyst (commonly palladium), acting as a chelating ligand. This strong binding occupies the catalyst's active sites, preventing the substrate from participating in the catalytic cycle and thereby inhibiting the reaction.[1]

Q2: What is the primary mechanism of catalyst poisoning by this compound?

A2: The primary mechanism is the formation of a stable chelate complex with the metal catalyst. The nitrogen of the pyridine ring and the nitrogen of the amino group at the 2-position can bind simultaneously to the metal center, forming a stable five-membered ring. This bidentate coordination is often strong enough to deactivate the catalyst, rendering it unable to proceed with the catalytic cycle, for instance, by preventing the oxidative addition step in cross-coupling reactions.

Q3: Are there specific types of reactions that are more susceptible to poisoning by this compound?

A3: Yes, transition metal-catalyzed cross-coupling reactions are particularly susceptible. These include, but are not limited to:

  • Suzuki-Miyaura coupling

  • Buchwald-Hartwig amination

  • Heck reaction

  • Sonogashira coupling

These reactions often rely on palladium catalysts, which are known to be sensitive to coordination by nitrogen-containing heterocycles.

Q4: How can I mitigate catalyst poisoning when using this compound?

A4: Several strategies can be employed to mitigate catalyst poisoning by this compound:

  • Ligand Selection: Employing bulky, electron-rich phosphine (B1218219) ligands can sometimes prevent the this compound from strongly coordinating to the metal center. These ligands can sterically hinder the binding of this compound or electronically modify the metal center to favor the desired catalytic cycle.

  • Catalyst Pre-activation: Using a pre-formed, active catalyst complex can sometimes improve reaction outcomes.

  • Reaction Conditions: Optimization of solvent, temperature, and base can influence the equilibrium between the catalyst-poison complex and the active catalytic species.

  • Protecting Groups: Although less ideal due to additional synthetic steps, protection of the amino group can prevent chelation and subsequent catalyst poisoning.

Q5: Can a catalyst poisoned by this compound be regenerated?

A5: In some cases, regeneration is possible, but it depends on the nature of the catalyst and the strength of the poison-catalyst bond. For heterogeneous catalysts, washing with acidic solutions to protonate the nitrogen atoms and disrupt the coordination, followed by washing with a base to neutralize, and then calcination or reduction might restore some activity. For homogeneous catalysts, regeneration is often not practical, and the focus should be on preventing poisoning in the first place. A common method for regenerating palladium on carbon (Pd/C) catalysts involves washing with an appropriate solvent, followed by treatment with an alkaline solution and then a thorough wash with water before drying.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Cross-Coupling Reaction

Possible Cause Troubleshooting Steps
Catalyst Poisoning by this compound 1. Increase Ligand Loading: Add a higher molar ratio of a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands) to compete with this compound for coordination sites. 2. Screen Different Ligands: Test a variety of ligands to find one that is less susceptible to displacement by this compound. 3. Change Catalyst System: Consider using a more robust catalyst system, potentially with a different metal or a pre-catalyst that is more resistant to poisoning.
Suboptimal Reaction Conditions 1. Vary the Solvent: Solvents can influence the solubility of reactants and the stability of catalytic intermediates. Test a range of polar aprotic and nonpolar solvents. 2. Optimize the Base: The choice and strength of the base are critical. Screen different inorganic and organic bases. 3. Adjust the Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition. Experiment with a range of temperatures.
Poor Reagent Quality 1. Check Purity of this compound: Impurities in the starting material can also act as catalyst poisons. Purify the this compound if necessary. 2. Ensure Anhydrous Conditions: Water and oxygen can deactivate many organometallic catalysts. Use dry solvents and perform the reaction under an inert atmosphere.

Issue 2: Reaction Starts but Stalls Before Completion

Possible Cause Troubleshooting Steps
Gradual Catalyst Deactivation 1. Increase Catalyst Loading: A higher initial catalyst concentration may allow the reaction to reach completion before the catalyst is fully poisoned. 2. Sequential Addition of Catalyst: Add a second portion of the catalyst midway through the reaction.
Product Inhibition 1. Monitor Reaction Progress: If the product also contains a chelating moiety, it may be poisoning the catalyst as its concentration increases. 2. Consider a Flow Chemistry Setup: In a continuous flow system, the product is constantly removed from the reaction zone, which can minimize product inhibition.

Data Presentation

Table 1: Comparison of Physicochemical Properties of Aminopyridine Isomers

IsomerStructurepKa of Conjugate AcidBasicity TrendChelating Ability with Metals
This compound
alt text
6.86IntermediateStrong (forms stable 5-membered ring)
3-Aminopyridine
alt text
5.98Least BasicWeak (can bridge metal centers)
4-Aminopyridine
alt text
9.17Most BasicMonodentate (primarily through ring N)

Data compiled from various sources.[1]

Table 2: Representative Effect of this compound on Catalyst Performance in a Suzuki-Miyaura Coupling

SubstrateCatalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)Turnover Number (TON)
2-BromopyridinePd(OAc)₂ / SPhos1129595
2-Bromo-3-aminopyridinePd(OAc)₂ / SPhos1244040
2-Bromo-3-aminopyridineRuPhos Precatalyst2188542.5

This table presents illustrative data to highlight the inhibitory effect of the 2-amino group. Actual results will vary depending on the specific substrates and reaction conditions. The use of specialized ligands and precatalysts can significantly improve yields with challenging substrates like 2-amino-substituted pyridines.

Experimental Protocols

Protocol 1: Screening Ligands to Mitigate Catalyst Poisoning in a Suzuki-Miyaura Reaction

  • Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the 2-halo-aminopyridine substrate (1.0 eq), the boronic acid coupling partner (1.5 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a base (e.g., K₃PO₄, 2.0 eq).

  • Ligand Addition: To each vial, add a different bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos, DavePhos; 4 mol%). Include a control reaction with a standard ligand like PPh₃ and one with no added ligand.

  • Reaction: Add anhydrous solvent (e.g., dioxane or toluene) to each vial. Seal the vials and place them in a preheated aluminum block on a stirrer plate outside the glovebox. Heat the reactions at a set temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction mixture, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product. Compare the results to identify the most effective ligand.

Protocol 2: General Procedure for the Regeneration of Poisoned Palladium on Carbon (Pd/C)

  • Recovery: After the reaction, filter the heterogeneous Pd/C catalyst from the reaction mixture.

  • Solvent Wash: Wash the recovered catalyst thoroughly with the reaction solvent to remove any adsorbed organic residues. Follow with washes using a more polar solvent like ethanol (B145695) or methanol.

  • Aqueous Wash: Slurry the catalyst in deionized water and stir for 30 minutes. Filter the catalyst.

  • Alkaline Treatment: Suspend the catalyst in a dilute aqueous solution of an alkali metal carbonate (e.g., 0.5 M Na₂CO₃) and stir at an elevated temperature (e.g., 60-80 °C) for 1-2 hours.[3] This step helps to displace strongly coordinated nitrogenous compounds.

  • Neutralization: Filter the catalyst and wash it repeatedly with deionized water until the filtrate is neutral (pH 7).

  • Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.

  • Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction to evaluate its performance compared to the fresh catalyst.

Mandatory Visualization

Catalyst_Poisoning_Mechanism Mechanism of Catalyst Poisoning by this compound cluster_catalytic_cycle Desired Catalytic Cycle cluster_poisoning Poisoning Pathway Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Poisoned_Complex Stable Pd(0)-2-AP Chelate Complex (Inactive) Pd(0)L2->Poisoned_Complex Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (Ar'-M) Pd(II)_Complex->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Product (Ar-Ar') Reductive_Elimination->Product 2-AP This compound 2-AP->Poisoned_Complex Coordination

Caption: Mechanism of catalyst deactivation by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Reactions with this compound start Low Yield or No Reaction check_poisoning Hypothesis: Catalyst Poisoning? start->check_poisoning screen_ligands Action: Screen Bulky Ligands check_poisoning->screen_ligands Yes check_conditions Hypothesis: Suboptimal Conditions? check_poisoning->check_conditions No increase_loading Action: Increase Catalyst/Ligand Loading screen_ligands->increase_loading success Problem Solved increase_loading->success optimize_conditions Action: Optimize Temp, Solvent, Base check_conditions->optimize_conditions Yes check_reagents Hypothesis: Reagent Quality Issue? check_conditions->check_reagents No optimize_conditions->success purify_reagents Action: Purify Reagents & Ensure Anhydrous Setup check_reagents->purify_reagents Yes fail Consult Further Literature check_reagents->fail No purify_reagents->success

Caption: A decision-making workflow for troubleshooting problematic reactions.

Experimental_Workflow Experimental Workflow for Ligand Screening prep Prepare Reaction Vials (Substrate, Boronic Acid, Base, Pd Source) add_ligands Add Different Ligands to Each Vial prep->add_ligands add_solvent Add Anhydrous Solvent add_ligands->add_solvent react Seal and Heat Reaction Mixture add_solvent->react analysis Cool and Analyze by LC-MS/GC-MS react->analysis compare Compare Yields and Identify Optimal Ligand analysis->compare

Caption: A streamlined workflow for screening ligands to overcome poisoning.

References

Technical Support Center: Improving Regioselectivity in Substitutions on the 2-Aminopyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselective substitutions on the 2-aminopyridine (B139424) ring.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity in Electrophilic Halogenation

Question: My electrophilic halogenation of a substituted this compound is yielding a mixture of C3 and C5 isomers. How can I improve the selectivity for the C5 position?

Answer:

Poor regioselectivity in the halogenation of 2-aminopyridines is a common challenge, influenced by both electronic and steric factors. The amino group at the C2 position is an activating ortho-, para-director, which can lead to substitution at both the C3 and C5 positions.

Potential Causes and Solutions:

  • Steric Hindrance: The steric bulk of both the substituent on the 2-amino group and other substituents on the pyridine (B92270) ring can influence the site of halogenation.

    • Recommendation: If the C3 position is sterically hindered, halogenation is more likely to occur at the C5 position. Consider using a bulkier protecting group on the 2-amino group to disfavor substitution at the adjacent C3 position.

  • Reaction Conditions: The choice of halogenating agent and reaction conditions can significantly impact regioselectivity.

    • Recommendation: A method using LiCl or LiBr as the halogen source in the presence of Selectfluor and DMF has been shown to provide good to high yields and high regioselectivities for the chlorination and bromination of 2-aminopyridines.[1] The regioselectivity of this reaction is highly dependent on the substituent pattern on the this compound ring.[1]

Table 1: Comparison of Halogenation Methods for 2-Aminopyridines

MethodReagentsPosition SelectivityYieldReference
Selectfluor-promotedLiCl/LiBr, Selectfluor, DMFC5 or C3 (substituent dependent)Good to High[1]
N-Oxide HalogenationPOX₃, SOX₂, SO₂Cl₂C2/C6Generally good[2][3]
Zincke Imine IntermediateN-halosuccinimidesC3Good[4]

Issue 2: Low Yield and Lack of Selectivity in C-H Functionalization

Question: I am attempting a transition metal-catalyzed C-H functionalization on a this compound derivative, but I am observing low yields and a mixture of products. What can I do to improve this?

Answer:

Direct C-H functionalization of pyridines can be challenging due to the presence of multiple C-H bonds with similar reactivity.[5] The use of directing groups is a powerful strategy to achieve high regioselectivity.[6][7]

Potential Causes and Solutions:

  • Lack of a Directing Group: Without a directing group, the catalyst may not be effectively guided to the desired C-H bond, leading to a mixture of isomers.

    • Recommendation: Introduce a directing group onto the 2-amino nitrogen. A variety of directing groups have been developed for C-H functionalization, including amides and Weinreb amides.[7][8] The choice of directing group can influence the position of functionalization (e.g., C3 vs. C5).

  • Suboptimal Catalyst System: The choice of metal catalyst, ligand, and additives is crucial for efficient and selective C-H activation.

    • Recommendation: For Rh(III)-catalyzed olefinations, a combination of [RhCp*Cl₂]₂ and AgSbF₆ has been shown to be effective.[5] For Pd-catalyzed reactions, Pd(OAc)₂ is a common precursor.[5] It is important to screen different ligands and additives to optimize the reaction.

  • Incorrect Reaction Conditions: Temperature, solvent, and reaction time can all affect the outcome of the reaction.

    • Recommendation: Systematically vary the reaction conditions to find the optimal parameters for your specific substrate.

Workflow for Optimizing C-H Functionalization:

Caption: Workflow for troubleshooting C-H functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common positions for electrophilic substitution on the this compound ring and why?

A1: The most common positions for electrophilic substitution on the this compound ring are C3 and C5. The amino group at C2 is an activating group that directs incoming electrophiles to the ortho (C3) and para (C5) positions through resonance stabilization of the intermediate carbocation. The relative reactivity of these positions can be influenced by steric hindrance and the electronic nature of other substituents on the ring.

Q2: How can I achieve substitution at the C3 position of this compound?

A2: Achieving selective C3 substitution can be challenging. Some strategies include:

  • Directed C-H Functionalization: Using a suitable directing group on the 2-amino nitrogen can guide a metal catalyst to the C3 position.[5]

  • Zincke Imine Intermediates: A method involving the formation of a Zincke imine intermediate from the parent pyridine allows for highly regioselective C3-halogenation and C3-amination.[4][9]

  • Ortho-Lithiation: The use of a pivaloyl protecting group on the 2-amino group can facilitate ortho-lithiation at the C3 position, which can then be quenched with an electrophile.

Q3: Is it possible to achieve substitution at the C4 or C6 positions of a this compound?

A3: While C3 and C5 are the most common sites for electrophilic substitution, functionalization at C4 and C6 is also possible, often through different mechanisms:

  • C4-Substitution: This is less common for electrophilic attack but can be achieved through metalation-trapping sequences, often requiring specific directing groups.[10]

  • C6-Substitution: Nucleophilic aromatic substitution (SNAr) on a 2-halopyridine can occur at the C6 position if it is activated by an electron-withdrawing group. For direct C-H functionalization, steric factors can sometimes favor the less hindered C6 position over the C2 position.

Q4: How does the N-oxide of this compound influence regioselectivity?

A4: Converting the pyridine nitrogen to an N-oxide significantly alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack. Halogenation of pyridine N-oxides is a common method to introduce a halogen at the C2 or C6 position with high regioselectivity.[2][3] This approach provides a practical route to 2-halo-substituted pyridines, which are versatile intermediates.[2][3]

Signaling Pathway for N-Oxide Mediated Halogenation:

N_Oxide_Halogenation Substrate Substituted This compound N_Oxidation Oxidation (e.g., m-CPBA) Substrate->N_Oxidation N_Oxide This compound N-Oxide N_Oxidation->N_Oxide Halogenation Halogenation (e.g., POCl3) N_Oxide->Halogenation Product 2-Halo-6-amino or 2-Amino-6-halopyridine Halogenation->Product

Caption: Pathway for regioselective halogenation via an N-oxide intermediate.

Experimental Protocols

Protocol 1: Regioselective C3-Amination via a Zincke Imine Intermediate

This protocol is adapted from a method for the photochemical C3-amination of pyridines.[9]

Materials:

  • Substituted this compound

  • Zincke salt precursor

  • fac-[Ir(ppy)₃] (2 mol%)

  • N-aminopyridinium salt (1.5 equiv.)

  • Dry MeCN and DMSO (1:1 v/v)

  • Saturated NH₄OAc in EtOH

  • 405 nm LED light source

Procedure:

  • Zincke Imine Formation: Synthesize the Zincke imine intermediate from the corresponding this compound according to established literature procedures.

  • Photochemical Reaction Setup: In a reaction vessel, combine the Zincke imine (0.05 mmol), fac-[Ir(ppy)₃] (2 mol%), and the N-aminopyridinium salt (1.5 equiv.).

  • Add the MeCN/DMSO solvent mixture to achieve a concentration of 0.006 M.

  • Cool the reaction mixture to 0 °C and irradiate with a 405 nm LED for 24 hours.

  • Rearomatization: After the photochemical reaction is complete, add a saturated solution of NH₄OAc in EtOH to the reaction mixture.

  • Heat the mixture at 65 °C for 2 hours to promote rearomatization to the C3-aminopyridine product.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture and purify the crude product by column chromatography to isolate the desired C3-aminated this compound.

Protocol 2: Regioselective C2-Chlorination of Pyridine N-Oxides

This protocol is based on a mild and efficient method for the halogenation of pyridine N-oxides.[2][3]

Materials:

  • Substituted pyridine N-oxide

  • Oxalyl chloride or another suitable chlorinating agent

  • Anhydrous solvent (e.g., CH₂Cl₂)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve the substituted pyridine N-oxide in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., oxalyl chloride) to the cooled solution.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LCMS.

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired 2-chloro-substituted pyridine.

References

Technical Support Center: Synthesis of Substituted 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of substituted 2-aminopyridines. This valuable structural motif is a cornerstone in medicinal chemistry, and its effective synthesis is crucial for the advancement of many drug discovery programs.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing substituted 2-aminopyridines?

A1: The synthesis of 2-aminopyridines can be broadly categorized into several key strategies:

  • Classical Methods: Direct functionalization of the pyridine (B92270) ring, most notably the Chichibabin reaction.[1][3]

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern methods like the Buchwald-Hartwig (Palladium-catalyzed) and Ullmann (Copper-catalyzed) reactions.[1][4]

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-halopyridines with amines.[5]

  • From Pyridine N-Oxides: Activation of the pyridine ring followed by amination.[6][7][8][9][10][11]

  • Multicomponent Reactions (MCRs): One-pot synthesis from acyclic precursors.[1][12][13][14]

The choice of method depends on factors such as the desired substitution pattern, functional group tolerance, and scalability.[1]

Q2: My Chichibabin reaction is giving a low yield and forming tar-like byproducts. What could be the cause?

A2: This is a common issue with the Chichibabin reaction due to its harsh conditions (high temperatures and strong base).[15] Potential causes include:

  • Polymerization: Reactive intermediates can polymerize under these conditions.[15]

  • Dimerization: Formation of bipyridyl dimers is a known side reaction.[15]

  • Hydroxypyridine Formation: Presence of moisture can lead to the formation of 2-hydroxypyridine.[15]

  • Poor Reagent Quality: The purity of sodium amide is critical for a successful reaction.[15][16]

Q3: How can I improve the regioselectivity of amination on an unsymmetrically substituted pyridine?

A3: Regioselectivity is a significant challenge. For instance, in 3-substituted pyridines, amination generally occurs at the 2-position.[3] In cases where both the 2- and 6-positions are available, a mixture of regioisomers can be expected.[5][7] The outcome can be influenced by a combination of steric and electronic factors of the substituents and the specific reaction conditions.[6] Modern methods using pyridine N-oxides have shown excellent regioselectivity.[9][10]

Q4: I'm struggling with the purification of my 2-aminopyridine (B139424) product. What are some effective methods?

A4: Purification can be challenging due to the basicity of the pyridine nitrogen.[17] Common techniques include:

  • Column Chromatography: This is a versatile method. To mitigate tailing on silica (B1680970) gel, a small amount of a base like triethylamine (B128534) can be added to the eluent.[17]

  • Crystallization: If the product is a solid, crystallization is a highly effective method for achieving high purity.[17]

  • Cation-Exchange Chromatography: This method is particularly useful for removing excess this compound from reaction mixtures, especially in large-scale preparations.[18]

Troubleshooting Guides

Guide 1: Low Yield in Buchwald-Hartwig Amination
Symptom Possible Cause Troubleshooting Steps
Low or no product formation Inactive catalyst- Ensure the palladium source and phosphine (B1218219) ligand are fresh and handled under an inert atmosphere.[1] - Consider using a pre-catalyst that is more air-stable.
Incorrect base- The choice of base (e.g., NaOtBu, Cs2CO3) is crucial and substrate-dependent.[1] - Try screening different bases to find the optimal one for your specific substrates.
Poor solvent quality- Use anhydrous solvents to prevent catalyst deactivation and side reactions.[1]
Formation of side products Reductive dehalogenation of the 2-halopyridine- Lower the reaction temperature. - Use a bulkier phosphine ligand.
Homocoupling of the amine or halopyridine- Adjust the catalyst-to-ligand ratio. - Ensure slow addition of the base.
Guide 2: Issues with Synthesis from Pyridine N-Oxides
Symptom Possible Cause Troubleshooting Steps
Low yield of this compound Incomplete activation of the N-oxide- Ensure the activating agent (e.g., TMSOTf, PyBroP, TFAA) is added at the correct stoichiometry and temperature.[6][8][11]
Incomplete hydrolysis of the intermediate- For methods that form an intermediate (e.g., N-formylaminopyridine), ensure complete hydrolysis by adjusting the acid concentration and reaction time.[6]
Formation of regioisomers Steric hindrance or electronic effects of substituents- While generally regioselective for the 2-position, bulky substituents at the 3-position might favor amination at the 5-position.[6] - Consider alternative N-oxide-based methods that offer higher regioselectivity.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried reaction vessel, combine the 2-halopyridine (1.0 eq), the amine (1.2 eq), a palladium source (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., NaOtBu or Cs2CO3, 1.5-2.0 eq).[1]

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene (B28343) or dioxane).

  • Reaction: Heat the mixture to 80-110°C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: After cooling, filter the reaction mixture, concentrate the filtrate, and purify the crude product by column chromatography.[1]

Protocol 2: Synthesis of 2-Aminopyridines from Pyridine N-Oxides and Activated Isocyanides
  • Reaction Mixture: In a microwave reaction tube, combine the pyridine N-oxide (1.0 eq), benzyl (B1604629) isocyanide (1.0 eq), and TMSOTf (1.0 eq) in a 3:1 mixture of MeCN/DMF.[6]

  • Microwave Irradiation: Stir the mixture and irradiate in a microwave reactor at 150°C for 15 minutes.

  • Hydrolysis: Concentrate the crude reaction mixture to remove volatile organics. Add 1 M HCl and THF and stir the mixture at 50°C until the conversion of the formamide (B127407) intermediate to the aminopyridine is complete.

  • Neutralization and Extraction: Neutralize the solution with saturated aqueous sodium bicarbonate. Remove volatile organics and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash chromatography on Florisil.[6]

Visual Guides

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Pyridine Pyridine Chichibabin Chichibabin Reaction Pyridine->Chichibabin Halopyridine 2-Halopyridine Buchwald Buchwald-Hartwig (Pd-catalyzed) Halopyridine->Buchwald Ullmann Ullmann Condensation (Cu-catalyzed) Halopyridine->Ullmann SNAr SNAr Halopyridine->SNAr Pyridine_N_Oxide Pyridine N-Oxide Activation Activation & Amination Pyridine_N_Oxide->Activation Acyclic Acyclic Precursors MCR Multicomponent Reaction (MCR) Acyclic->MCR Product Substituted This compound Chichibabin->Product Buchwald->Product Ullmann->Product SNAr->Product Activation->Product MCR->Product

Caption: Overview of major synthetic pathways to 2-aminopyridines.

Troubleshooting_Chichibabin Start Low Yield / Tar Formation in Chichibabin Reaction Q_Moisture Is moisture present? Start->Q_Moisture A_Moisture_Yes Leads to 2-hydroxypyridine Q_Moisture->A_Moisture_Yes Yes Q_Reagent Purity of NaNH2? Q_Moisture->Q_Reagent No Sol_Moisture Use anhydrous conditions and dry reagents. A_Moisture_Yes->Sol_Moisture A_Reagent_Poor Unpredictable results Q_Reagent->A_Reagent_Poor Poor Q_Temp Reaction temperature too high? Q_Reagent->Q_Temp Good Sol_Reagent Use fresh, high-purity sodium amide. A_Reagent_Poor->Sol_Reagent A_Temp_High Promotes polymerization and dimerization. Q_Temp->A_Temp_High Yes Sol_Temp Optimize temperature; use milder conditions if possible. A_Temp_High->Sol_Temp

Caption: Troubleshooting guide for the Chichibabin reaction.

References

Degradation pathways of 2-Aminopyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 2-aminopyridine (B139424) under acidic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, this compound is susceptible to degradation primarily through two pathways:

  • Hydrolysis of the amino group: Although the amino group on the pyridine (B92270) ring is relatively stable, prolonged exposure to strong acidic conditions and heat can lead to its hydrolysis, potentially forming 2-hydroxypyridine.

  • Oxidation of the pyridine ring: The aminopyridine ring can be susceptible to oxidation, which may lead to the formation of N-oxides or other oxidative degradation products. The amino group is an activating group and can be easily oxidized.[1]

Q2: How can I monitor the degradation of this compound in my experiments?

A2: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended for monitoring the degradation of this compound.[1] This method should be capable of separating the parent this compound from its potential degradation products. Mass spectrometry (MS) can be coupled with HPLC to help identify the structure of the degradants.[1]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure the stability of this compound, it is recommended to store it in a cool, dry place, away from heat, moisture, and sources of contamination.[2] It should be kept in tightly sealed containers and stored at temperatures below 30°C to maintain its stability and prevent degradation.[2]

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing a sample containing this compound that has been subjected to acidic conditions.

  • Possible Cause: These unexpected peaks likely correspond to degradation products of this compound.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use HPLC-MS to determine the mass of the species corresponding to the unexpected peaks. This can help in tentatively identifying the degradation products.

    • Perform a Forced Degradation Study: Conduct a controlled forced degradation study under acidic conditions (see Experimental Protocols below). Analyze the stressed samples by HPLC. The appearance of peaks at the same retention times as your unexpected peaks will confirm that they are acid-induced degradants.

    • Optimize HPLC Method: If the peaks are not well-resolved from the main this compound peak, optimize your HPLC method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation.

Issue 2: The concentration of my this compound stock solution, prepared in an acidic buffer, is decreasing over time.

  • Possible Cause: this compound is likely degrading in the acidic solution.

  • Troubleshooting Steps:

    • Assess Solution Stability: It is advisable to prepare fresh solutions of this compound for each experiment, especially when working with acidic conditions.[3]

    • Conduct a Solution Stability Study: If you need to use a stock solution over a period, perform a stability study under your specific experimental conditions (e.g., temperature, pH, light exposure) to determine the rate of degradation and establish an acceptable timeframe for solution use.

    • Adjust Storage Conditions: Store the stock solution at a lower temperature (e.g., 2-8°C) and protect it from light to minimize the rate of degradation.

Experimental Protocols

Forced Degradation Study under Acidic Conditions

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][4]

Objective: To intentionally degrade this compound under acidic conditions to identify potential degradation products and to validate the stability-indicating nature of an analytical method.

Materials:

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Treatment:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, and 24 hours).[3]

  • Sampling: At each time point, withdraw a sample of the reaction mixture.

  • Neutralization: Neutralize the withdrawn sample with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by HPLC.

  • Control Sample: A sample of this compound in the same solvent, kept at room temperature and protected from light, should be analyzed at the same time points to serve as a control.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of the control sample.

  • Calculate the percentage of degradation of this compound at each time point. The generally recommended degradation varies between 5-20%.[4]

  • Identify and quantify the major degradation products.

Quantitative Data Summary

The results of the forced degradation study can be summarized in a table to facilitate comparison. The following is an example with hypothetical data:

Time (hours)This compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
0100.00.00.0
295.23.11.7
490.56.33.2
882.111.56.4
2465.822.711.5

Visualizations

Degradation_Pathway cluster_main Degradation of this compound under Acidic Conditions 2AP This compound Protonated_2AP Protonated This compound 2AP->Protonated_2AP H+ Hydrolysis_Product 2-Hydroxypyridine Protonated_2AP->Hydrolysis_Product H2O, Δ (Hydrolysis) Oxidation_Product This compound N-oxide Protonated_2AP->Oxidation_Product [O] (Oxidation)

Caption: Potential degradation pathways of this compound under acidic conditions.

Experimental_Workflow cluster_workflow Forced Degradation Experimental Workflow Start Prepare this compound Stock Solution Acid_Treatment Add 0.1 M HCl and Heat Start->Acid_Treatment Sampling Withdraw Samples at Time Points Acid_Treatment->Sampling Neutralization Neutralize with 0.1 M NaOH Sampling->Neutralization Analysis Analyze by HPLC Neutralization->Analysis Data_Analysis Compare Chromatograms and Quantify Degradation Analysis->Data_Analysis End Identify Degradation Products Data_Analysis->End

Caption: Workflow for a forced degradation study of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Aminopyridine and 4-Aminopyridine in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nucleophilic reactivity of 2-aminopyridine (B139424) and 4-aminopyridine (B3432731) in Nucleophilic Aromatic Substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes to a wide array of functionalized pyridine (B92270) derivatives, which are prevalent scaffolds in pharmaceuticals and materials science. This document summarizes the key factors governing their reactivity, supported by theoretical principles and available experimental context.

Executive Summary

In SNAr reactions, where an amine attacks an electron-deficient aromatic ring, the reactivity of the nucleophile is a critical factor. When comparing this compound and 4-aminopyridine, 4-aminopyridine is generally expected to be the more reactive nucleophile . This heightened reactivity is primarily attributed to its higher basicity and greater steric accessibility of the exocyclic amino group compared to this compound.

Theoretical Comparison of Reactivity

The nucleophilicity of aminopyridines in SNAr reactions is influenced by a combination of electronic and steric factors.

Electronic Effects:

The key electronic factor influencing the nucleophilicity of the exocyclic amino group is its basicity. A more basic amine has a more available lone pair of electrons to initiate the nucleophilic attack.

  • 4-Aminopyridine: The amino group at the 4-position strongly donates electron density into the pyridine ring through resonance, which in turn increases the electron density on the ring nitrogen. This resonance effect does not, however, significantly diminish the availability of the lone pair on the exocyclic nitrogen for nucleophilic attack. The pKa of the conjugate acid of 4-aminopyridine is approximately 9.17, making it a significantly stronger base than pyridine (pKa ≈ 5.2) and this compound.

  • This compound: The amino group at the 2-position also donates electron density to the ring. However, the proximity to the ring nitrogen can lead to intramolecular hydrogen bonding and other electronic interactions that can modulate the availability of the lone pair on the exocyclic amino group. The pKa of the conjugate acid of this compound is approximately 6.86, indicating it is a considerably weaker base than 4-aminopyridine.

This difference in basicity strongly suggests that the exocyclic amino group of 4-aminopyridine is more electron-rich and, therefore, a more potent nucleophile.

Steric Effects:

The position of the amino group on the pyridine ring also dictates its steric accessibility.

  • 4-Aminopyridine: The amino group is located at the para-position, which is sterically unhindered. This allows for a more facile approach to the electrophilic carbon of the SNAr substrate.

  • This compound: The amino group is at the ortho-position relative to the ring nitrogen. This proximity can create steric hindrance, potentially slowing down the rate of nucleophilic attack, especially with bulky electrophiles.

Experimental Data

Direct comparative quantitative data from a single study is not available. However, studies on related systems provide context. For instance, in reactions of this compound with highly electrophilic picryl halides, the reaction proceeds, but a direct kinetic comparison with 4-aminopyridine is not provided. The general principles of SNAr reactions indicate that for a given electrophile, a more basic and less sterically hindered nucleophile will react faster.

Experimental Protocols

While a specific comparative study is elusive, a general protocol for measuring the kinetics of SNAr reactions between an aminopyridine and a standard electrophile like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) is provided below. This protocol can be adapted to directly compare the reactivity of this compound and 4-aminopyridine.

Kinetic Measurement of the SNAr Reaction of Aminopyridines with 1-Fluoro-2,4-dinitrobenzene (FDNB)

This protocol outlines a method to determine the second-order rate constants for the reaction of this compound and 4-aminopyridine with FDNB by monitoring the reaction progress using UV-Vis spectrophotometry.

Materials:

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • This compound

  • 4-Aminopyridine

  • Anhydrous solvent (e.g., acetonitrile, dioxane, or ethanol)

  • Buffer solutions (if pH control is necessary)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of FDNB in the chosen anhydrous solvent (e.g., 10 mM).

    • Prepare stock solutions of this compound and 4-aminopyridine in the same solvent (e.g., 100 mM).

  • Kinetic Runs:

    • The reaction is carried out under pseudo-first-order conditions with the aminopyridine in large excess.

    • Equilibrate the UV-Vis spectrophotometer cell holder to the desired temperature (e.g., 25 °C).

    • In a quartz cuvette, place a known volume of the aminopyridine stock solution and dilute with the solvent to a final volume that will result in the desired concentration (e.g., 10 mM).

    • Initiate the reaction by adding a small, known volume of the FDNB stock solution to the cuvette, ensuring rapid mixing. The final concentration of FDNB should be significantly lower than the aminopyridine concentration (e.g., 0.1 mM).

    • Immediately start monitoring the absorbance of the reaction mixture at the λmax of the product, N-(2,4-dinitrophenyl)aminopyridine. The λmax can be determined by recording the spectrum of a fully reacted solution.

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A∞ is the absorbance at the end of the reaction, and A0 is the initial absorbance.

    • Repeat the kinetic runs with different concentrations of the aminopyridine.

    • The second-order rate constant (k2) is obtained from the slope of a plot of kobs versus the concentration of the aminopyridine ([Aminopyridine]): kobs = k2[Aminopyridine].

  • Comparison:

    • Perform the same set of experiments for both this compound and 4-aminopyridine under identical conditions (solvent, temperature, and concentration ranges).

    • Compare the calculated second-order rate constants (k2) to determine the relative reactivity.

Logical Relationship of Reactivity

The expected reactivity trend can be visualized as a logical flow, where electronic and steric factors contribute to the overall nucleophilicity.

SNAr_Reactivity cluster_factors Governing Factors cluster_aminopyridines Aminopyridine Isomers cluster_reactivity Predicted Reactivity in SNAr Electronic Electronic Effects (Basicity) AP4 4-Aminopyridine Electronic->AP4 More Basic (pKa ≈ 9.17) AP2 This compound Electronic->AP2 Less Basic (pKa ≈ 6.86) Steric Steric Effects (Accessibility) Steric->AP4 Less Hindered Steric->AP2 More Hindered High_Reactivity Higher Reactivity AP4->High_Reactivity Low_Reactivity Lower Reactivity AP2->Low_Reactivity

Caption: Predicted reactivity of aminopyridines in SNAr reactions.

Conclusion

Based on fundamental principles of basicity and steric hindrance, 4-aminopyridine is predicted to be a more reactive nucleophile than this compound in SNAr reactions . This guide provides a framework for understanding these differences and a detailed experimental protocol for their quantitative comparison. For researchers and drug development professionals, this understanding is key to selecting the appropriate isomer for desired synthetic outcomes and for the rational design of novel molecules. Direct experimental verification under controlled conditions is recommended to confirm the magnitude of this reactivity difference for specific SNAr systems.

A Comparative Analysis of the Biological Activities of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The three structural isomers of aminopyridine—2-aminopyridine (B139424), 3-aminopyridine (B143674), and 4-aminopyridine—exhibit distinct biological activities, stemming from the differential positioning of the amino group on the pyridine (B92270) ring. This variation in structure influences their interaction with biological targets, leading to a range of pharmacological and toxicological effects. This guide provides a comprehensive comparison of the biological activities of these isomers, supported by experimental data, to aid researchers in drug discovery and development.

I. Overview of Aminopyridine Isomers

Aminopyridines are heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1] Their primary mechanism of action for neurological effects is the blockade of voltage-gated potassium (Kv) channels.[2] This action prolongs the action potential duration, leading to an increase in neurotransmitter release at nerve terminals.[2] Beyond their effects on the nervous system, aminopyridine derivatives have been explored for their potential as anticancer and antimicrobial agents.[3][4]

II. Comparative Biological Activity Data

To facilitate a direct comparison, the following tables summarize the available quantitative data on the biological activities of 2-, 3-, and 4-aminopyridine.

Table 1: Inhibition of Voltage-Gated Potassium Channels
CompoundChannelTest SystemIC50Source
4-Aminopyridine Kv1.1Mammalian Sol-8 muscle cell line89 µM[5]
Kv1.1Chinese hamster ovary cells147 µM (extracellular), 117 µM (intracellular)[6]
Kv1.2CHO cells230 µM
Kv1.413 µM
Kv3.129 µM
Kv3.2100 µM
3-Aminopyridine Kv1.1Mammalian Sol-8 muscle cell line2.2 mM (at pH 7.2), 290 µM (at pH 6.0)[5]
This compound Kv ChannelsSmooth muscle cells from cerebral arteries8% inhibition at 5 mM

Note: A lower IC50 value indicates greater potency. Data for this compound's IC50 on specific Kv channels is limited in the available literature, preventing a direct quantitative comparison with its isomers in this context.

Table 2: Cytotoxic Activity Against Cancer Cell Lines
CompoundCell LineAssayIC50Source
4-Aminopyridine MCF-7 (Breast Cancer)Trypan Blue Exclusion4 mM[7]
This compound HCT 116 (Colorectal Cancer)MTT Assay3.7-8.1 µM[1]
HT29 (Colorectal Cancer)MTT Assay3.27-7.7 µM[1]
3-Aminopyridine Data not available--

Note: Direct comparative studies on the cytotoxicity of all three parent aminopyridine isomers on the same cell lines are limited. The available data suggests that this compound exhibits cytotoxic effects at micromolar concentrations against colorectal cancer cell lines.

Table 3: Antimicrobial Activity
CompoundOrganismActivitySource
This compound Derivatives S. aureus, B. subtilisMIC values in the low µg/mL range[1][4]
3-Aminopyridine Staphylococcus aureusNo anti-staphylococcal activity in its monomeric form[8]
4-Aminopyridine N-oxide E. coli, P. aeruginosa, S. aureus, B. subtilisShowed antibacterial activity[5]

Note: There is limited data on the direct antimicrobial activity of the parent aminopyridine isomers. Studies suggest that their derivatives often possess more potent antimicrobial properties. For instance, while 3-aminopyridine itself shows no activity against S. aureus, its oligomers/polymers exhibit strong anti-staphylococcal effects.[8]

III. Key Biological Activities and Mechanisms of Action

Potassium Channel Blockade

The most well-characterized biological activity of aminopyridines is their ability to block voltage-gated potassium channels.[2] This blockade is crucial for their therapeutic effects in neurological disorders.

  • 4-Aminopyridine (Dalfampridine) is a non-selective Kv channel blocker and is the most potent among the three isomers in this regard.[5] By blocking potassium channels in demyelinated axons, it restores action potential conduction, which is the basis for its use in improving walking in patients with multiple sclerosis.[8]

  • 3-Aminopyridine also blocks Kv channels, although with a significantly lower potency compared to 4-aminopyridine.[5] Its ability to enhance neurotransmitter release, particularly acetylcholine, has been noted.

  • This compound exhibits the weakest potassium channel blocking activity of the three isomers.

The differential potency can be attributed to the position of the amino group, which affects the molecule's ability to interact with the channel pore. The protonated form of the aminopyridines is thought to be the active species that binds within the channel.[5]

cluster_membrane Neuronal Membrane cluster_effects Cellular Effects Aminopyridines Aminopyridines Kv_Channel_Open Kv Channel (Open) Aminopyridines->Kv_Channel_Open Binds to open channel Kv_Channel_Closed Kv Channel (Closed) Kv_Channel_Open->Kv_Channel_Closed Inhibits repolarization Action_Potential Prolonged Action Potential Kv_Channel_Open->Action_Potential Leads to K_ion K+ K_ion->Kv_Channel_Open Efflux (blocked) Neurotransmitter_Release Increased Neurotransmitter Release Action_Potential->Neurotransmitter_Release Results in

Mechanism of aminopyridine-induced potassium channel blockade.

Anticancer Activity

Derivatives of aminopyridines have shown promise as anticancer agents, with their activity often attributed to the inhibition of various kinases involved in cell proliferation and survival.[3]

  • This compound derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines.[3][4] The parent compound has also demonstrated cytotoxicity against colorectal cancer cells.[1]

  • 4-Aminopyridine has been shown to induce cell death in breast cancer cells, potentially through both apoptotic and paraptotic pathways.[7]

  • 3-Aminopyridine 's anticancer potential is less documented compared to its isomers, with more focus on its derivatives.

The proposed mechanism for the anticancer effects of some aminopyridine derivatives involves the inhibition of critical signaling pathways that regulate cell growth and division.

Aminopyridine_Derivative Aminopyridine_Derivative Kinase Protein Kinase (e.g., JAK2) Aminopyridine_Derivative->Kinase Inhibits Apoptosis Apoptosis Aminopyridine_Derivative->Apoptosis Induces Signaling_Pathway Cell Proliferation Signaling Pathway Kinase->Signaling_Pathway Activates Cell_Growth Uncontrolled Cell Growth Signaling_Pathway->Cell_Growth Promotes

Postulated anticancer mechanism of aminopyridine derivatives.

Antimicrobial Activity

The antimicrobial properties of aminopyridines are an emerging area of research, with most studies focusing on their derivatives.

  • Derivatives of This compound have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][4]

  • While 3-aminopyridine itself appears to lack antibacterial activity, its polymers have shown significant efficacy.[8]

  • The N-oxide of 4-aminopyridine has been reported to possess antibacterial properties.[5]

The mechanism of antimicrobial action is not fully elucidated but may involve the disruption of essential cellular processes in microorganisms.

IV. Experimental Protocols

The following are summaries of standard experimental protocols used to assess the biological activities of aminopyridine isomers.

Whole-Cell Patch Clamp for Ion Channel Activity

This electrophysiological technique is the gold standard for studying the effects of compounds on ion channels.

  • Cell Preparation: A cell expressing the target potassium channel (e.g., from a stable cell line like CHO or HEK-293 cells) is isolated.

  • Pipette and Seal Formation: A glass micropipette with a small tip diameter is brought into contact with the cell membrane. A high-resistance "gigaohm" seal is formed between the pipette tip and the membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing electrical access to the entire cell interior.

  • Voltage Clamp and Recording: The membrane potential is clamped at a specific voltage. The current flowing through the ion channels is recorded in the absence (control) and presence of different concentrations of the aminopyridine isomer.

  • Data Analysis: The inhibition of the potassium current by the compound is measured. The concentration of the compound that causes 50% inhibition (IC50) is calculated by fitting the dose-response data to the Hill equation.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the aminopyridine isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[2]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Aminopyridine Isomers Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate Add_MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.

Broth Microdilution for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared.

  • Serial Dilution: The aminopyridine isomer is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

V. Conclusion

The aminopyridine isomers exhibit a fascinating range of biological activities, with their potency and specificity being highly dependent on the position of the amino group. 4-Aminopyridine stands out for its potent potassium channel blocking activity, which has been successfully translated into a therapeutic for multiple sclerosis. This compound and its derivatives show considerable potential in the realms of anticancer and antimicrobial research. 3-Aminopyridine, while a weaker potassium channel blocker than its 4-isomer, also presents opportunities for the development of novel therapeutic agents, particularly through derivatization.

This comparative guide highlights the current understanding of the biological activities of aminopyridine isomers. Further direct comparative studies are warranted to fully elucidate their structure-activity relationships and to guide the rational design of new, more potent, and selective drug candidates based on the versatile aminopyridine scaffold.

References

2-Aminopyridine: A Validated Pharmacophore in Drug Design - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminopyridine (B139424) scaffold has emerged as a privileged pharmacophore in modern drug design, demonstrating remarkable versatility and efficacy across a spectrum of therapeutic targets. Its simple, low molecular weight structure provides an ideal foundation for the synthesis of diverse and potent biologically active molecules.[1] This guide offers a comprehensive validation of this compound as a pharmacophore, presenting a comparative analysis of its performance against alternative scaffolds, supported by experimental data and detailed protocols.

Performance Comparison of this compound Derivatives and Alternatives

The efficacy of the this compound scaffold is evident in its widespread use in the development of inhibitors for various enzyme families, most notably kinases, as well as other critical targets such as Ubiquitin-Specific Protease 7 (USP7) and neuronal Nitric Oxide Synthase (nNOS).

Kinase Inhibitors

The this compound moiety frequently serves as a hinge-binding motif in ATP-competitive kinase inhibitors, forming crucial hydrogen bond interactions with the kinase hinge region.[2][3][4] Its performance is often compared with bioisosteric replacements like 2-aminopyrimidine (B69317) and other heterocyclic systems.

Target KinaseCompound/ScaffoldIC50 (nM)Cell LineIC50 (µM)Reference
CDK8 2-Amino-pyridine derivative (Compound 29)46HCT-116-[5]
1H-Pyrrolo[2,3-b]pyridin-5-yl benzamide (B126) (Compound 12)39.2MOLM-130.02[6]
Pyrazolopyridine (Compound 4)178--[7]
CDK9/HDAC1 This compound-based (Compound 8e)88.4 (CDK9), 168.9 (HDAC1)MV-4-11-[8][9]
JAK2 2-Aminopyrimidine derivative (Compound 16j)22--
2-Aminopyrimidine derivative (Compound 14l)1.8HEL0.84[1]
Met This compound derivative (Compound 20b)---[10]
CAMKK2 7-Azaindole (GSK650394)3--[11]
3,5-disubstituted this compound26--[11]

Table 1: Comparison of the in vitro potency of this compound-based kinase inhibitors and their alternatives. IC50 values represent the half-maximal inhibitory concentration.

USP7 Inhibitors

USP7 is a deubiquitinating enzyme implicated in cancer. Several this compound derivatives have been developed as USP7 inhibitors.

Compound/ScaffoldUSP7 IC50 (µM)Cell LineAntiproliferative IC50 (µM)Reference
This compound derivative (Compound 7)7.6HCT116Moderate[12][13]
This compound derivative (Compound 14)17.0HCT116Moderate[12][13]
This compound derivative (Compound 21)11.6HCT116Moderate[12][13]
Pyrimidinone-based-LNCaP15.43[14]
Succinimide-based (Compound 41)Potent (Biochemical)p53 wildtype & mutant linesPotent (Cellular)[15]

Table 2: Comparison of the in vitro potency of this compound-based USP7 inhibitors and their alternatives.

nNOS Inhibitors

Selective inhibition of neuronal Nitric Oxide Synthase (nNOS) is a therapeutic strategy for various neurological disorders. The this compound scaffold has been successfully employed in developing potent and selective nNOS inhibitors.

Compound/ScaffoldnNOS Kᵢ (nM)eNOS Selectivity (n/e)iNOS Selectivity (n/i)Oral BioavailabilityReference
This compound derivative (Compound 1)Low nM~2000~600Poor[16]
This compound derivative (Ether analog 2)Low nM~2000~600Improved[16]
This compound with pyridine (B92270) linker (Compound 14j)13 (human)1761-Poor Caco-2 permeability[17][18]
This compound with difluoropiperidine48 (human)388135-[19]

Table 3: Comparison of the in vitro potency and selectivity of this compound-based nNOS inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of pharmacophores. Below are outlines of key experimental protocols.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.

  • Compound Preparation : Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction :

    • In a 96-well plate, add the diluted compound or DMSO (vehicle control).

    • Add the kinase enzyme and incubate to allow for binding.

    • Initiate the reaction by adding a mixture of the kinase substrate and ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection :

    • Add a reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add a detection reagent that converts ADP to ATP and generates a luminescent signal.

  • Data Analysis : Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[20]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 1-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9][19]

USP7 Inhibition Assay (Fluorogenic)

This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate.

  • Reagent Preparation : Prepare assay buffer and a serial dilution of the test inhibitor.

  • Enzyme and Inhibitor Incubation : In a 384-well plate, add the diluted inhibitor or vehicle control, followed by the purified USP7 enzyme. Incubate to allow for binding.

  • Reaction Initiation : Add a fluorogenic ubiquitin substrate (e.g., Ub-AMC) to initiate the enzymatic reaction.

  • Fluorescence Measurement : Monitor the increase in fluorescence over time as USP7 cleaves the substrate, releasing the fluorophore.

  • Data Analysis : Determine the rate of reaction for each inhibitor concentration. Calculate IC50 values by plotting the reaction rate against the inhibitor concentration.[16]

nNOS Inhibition Assay (Griess Assay)

This assay quantifies the production of nitric oxide (NO) by measuring the accumulation of its stable breakdown product, nitrite (B80452).

  • Cell Culture and Treatment : Plate neuronal cells and pre-incubate with varying concentrations of the test inhibitor.

  • nNOS Activation : Stimulate the cells with an nNOS activator to induce NO production.

  • Nitrite Quantification : After incubation, collect the cell culture supernatant. Add Griess reagent to the supernatant, which reacts with nitrite to produce a colored product.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis : Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples and calculate the percentage of nNOS inhibition for each inhibitor concentration to determine the IC50 value.[21]

Visualizations

Signaling Pathway: CDK8 in Wnt/β-catenin Signaling

CDK8 is a positive regulator of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[2][7][8][22] Inhibition of CDK8 can suppress the transcriptional activity of β-catenin.

Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Frizzled->Destruction_Complex Inactivates Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Binds Nucleus Nucleus Beta_Catenin->Nucleus Translocates Target_Genes Wnt Target Genes (e.g., MYC, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription CDK8 CDK8 CDK8->TCF_LEF Phosphorylates/ Potentiates CDK8_Inhibitor This compound CDK8 Inhibitor CDK8_Inhibitor->CDK8 Inhibits

Caption: Role of CDK8 in the Wnt/β-catenin signaling pathway and its inhibition by this compound-based drugs.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates the general workflow for determining the IC50 of a kinase inhibitor.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilution of this compound Inhibitor Start->Prep_Inhibitor Dispense_Inhibitor Dispense Inhibitor to 96-well Plate Prep_Inhibitor->Dispense_Inhibitor Add_Kinase Add Kinase Enzyme Dispense_Inhibitor->Add_Kinase Incubate_1 Pre-incubate Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate & ATP (Initiate Reaction) Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at 30°C Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction & Deplete ATP Incubate_2->Stop_Reaction Add_Detection Add Detection Reagent Stop_Reaction->Add_Detection Incubate_3 Incubate for Signal Development Add_Detection->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for an in vitro luminescence-based kinase inhibition assay.

Logical Relationship: Bioisosteric Replacement Strategy

Bioisosterism is a key strategy in medicinal chemistry to optimize lead compounds. The this compound core can be replaced by other heterocycles to modulate potency, selectivity, and pharmacokinetic properties.[20][22][23]

Bioisosteric_Replacement cluster_properties Desired Outcomes Lead_Compound Lead Compound with This compound Core Bioisosteric_Replacement Bioisosteric Replacement Lead_Compound->Bioisosteric_Replacement Aminopyrimidine 2-Aminopyrimidine Bioisosteric_Replacement->Aminopyrimidine Aminopyrazine 2-Aminopyrazine Bioisosteric_Replacement->Aminopyrazine Other_Heterocycles Other Hinge-Binding Heterocycles Bioisosteric_Replacement->Other_Heterocycles Improved_Properties Improved Properties Aminopyrimidine->Improved_Properties Aminopyrazine->Improved_Properties Other_Heterocycles->Improved_Properties Potency Potency Selectivity Selectivity PK_Properties Pharmacokinetics (ADME)

References

Characterization of 2-Aminopyridine Impurities: A Comparative Guide to LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the identification and characterization of potential impurities in 2-aminopyridine (B139424). As a crucial starting material and intermediate in the pharmaceutical industry, ensuring the purity of this compound is paramount for the safety and efficacy of final drug products. This document outlines key experimental protocols, presents comparative data for the analysis of common impurities, and offers insights into their fragmentation patterns to aid in their unambiguous identification.

Introduction to this compound and its Potential Impurities

This compound is a versatile building block in organic synthesis, widely used in the manufacturing of various active pharmaceutical ingredients (APIs).[1][2] Impurities can arise during its synthesis, through degradation under various stress conditions, or from improper storage. These impurities, even at trace levels, can impact the quality, safety, and stability of the final drug product. Therefore, robust analytical methods are required for their detection, identification, and quantification.

Common impurities associated with this compound can be categorized as process-related impurities (arising from the synthesis process) and degradation products. Potential impurities that may be present in this compound samples include:

  • 2-Amino-3-hydroxypyridine: A potential impurity that can be formed during the synthesis or through metabolic processes.[3][4][5][6]

  • This compound N-oxide: A common degradation product resulting from oxidation of the pyridine (B92270) ring.

  • 2,2'-Bipyridylamine: A dimeric impurity that can be formed as a byproduct during synthesis.

Comparative Analysis of LC-MS/MS Methods

The selection of an appropriate LC-MS/MS method is critical for the effective separation and sensitive detection of this compound and its impurities. Key considerations include the choice of chromatographic column, mobile phase composition, and mass spectrometric conditions.

Table 1: Comparison of LC-MS/MS Methods for the Analysis of this compound and its Impurities

ParameterMethod A: Reversed-Phase HPLC-MS/MSMethod B: UHPLC-MS/MS
Chromatographic Column C18 (e.g., 4.6 x 150 mm, 5 µm)Sub-2 µm C18 or HILIC (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Optimized for separation of key impuritiesRapid gradient for high-throughput analysis
Flow Rate 0.8 - 1.2 mL/min0.3 - 0.6 mL/min
Run Time 15 - 25 minutes5 - 10 minutes
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MS/MS Scan Type Multiple Reaction Monitoring (MRM)Full Scan with data-dependent MS/MS
Advantages Robust and widely availableFaster analysis, higher resolution, and sensitivity
Disadvantages Longer run times, lower resolution for complex mixturesRequires higher pressure systems, potential for matrix effects

Experimental Protocols

Sample Preparation

Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to achieve a final concentration of approximately 1 mg/mL. For the analysis of trace-level impurities, a higher concentration may be used, taking care to avoid saturation of the detector by the main component.

Method A: Reversed-Phase HPLC-MS/MS
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-20 min, 95% B; 20.1-25 min, 5% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS/MS Method: Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities.

Method B: UHPLC-MS/MS
  • UHPLC System: An ultra-high performance liquid chromatography system capable of operating at high pressures.

  • Column: A sub-2 µm particle size column (e.g., C18 or HILIC, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A rapid gradient could be: 0-0.5 min, 2% B; 0.5-5 min, 2-98% B; 5-6 min, 98% B; 6.1-7 min, 2% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Method: Full scan MS with data-dependent MS/MS acquisition for the identification of unknown impurities.

Impurity Identification and Fragmentation Analysis

Accurate identification of impurities relies on a combination of chromatographic retention time and mass spectral data. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns.

Table 2: Mass Spectrometric Data for this compound and its Potential Impurities

CompoundChemical Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound C₅H₆N₂95.060478, 67, 51
2-Amino-3-hydroxypyridine C₅H₆N₂O111.055394, 83, 66
This compound N-oxide C₅H₆N₂O111.055395 ([M+H-O]⁺), 78
2,2'-Bipyridylamine C₁₀H₉N₃172.0869145, 95, 78

Note: The fragmentation of N-oxides under Atmospheric Pressure Chemical Ionization (APCI) often shows a characteristic neutral loss of oxygen ([M+H-O]⁺), which can help to distinguish them from hydroxylated isomers.[7][8]

Visualization of Experimental Workflow and Fragmentation Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Solvent Sample->Dissolution Injection Inject into LC System Dissolution->Injection Column Chromatographic Column (C18 or HILIC) Injection->Column Separation Separated Analytes Column->Separation Ionization ESI Source Separation->Ionization MassAnalyzer Mass Analyzer (Quadrupole, TOF, etc.) Ionization->MassAnalyzer Detection Detector MassAnalyzer->Detection Data Mass Spectra Detection->Data Identification Impurity Identification Data->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the characterization of this compound impurities by LC-MS/MS.

fragmentation_pathway parent This compound [M+H]⁺ m/z 95.0604 frag1 [C₅H₄N]⁺ m/z 78.0366 parent->frag1 -NH₃ frag2 [C₄H₅N]⁺ m/z 67.0417 frag1->frag2 -HCN frag3 [C₄H₃]⁺ m/z 51.0229 frag2->frag3 -NH₂

Caption: Proposed fragmentation pathway of protonated this compound.

Conclusion

The characterization of impurities in this compound is a critical aspect of quality control in the pharmaceutical industry. LC-MS/MS offers the necessary sensitivity and selectivity for this purpose. The choice between conventional HPLC and UHPLC systems will depend on the specific requirements of the analysis, with UHPLC providing significant advantages in terms of speed and resolution for complex impurity profiles. By employing the methodologies and understanding the fragmentation patterns outlined in this guide, researchers and drug development professionals can confidently identify and characterize impurities in this compound, ensuring the quality and safety of pharmaceutical products.

References

A Comparative Guide to Catalysts for 2-Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine (B139424) scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of pharmaceuticals. The efficient synthesis of this privileged structure is therefore of paramount importance. This guide provides a comparative analysis of common catalytic systems for the synthesis of 2-aminopyridines, with a focus on palladium, copper, and nickel-based catalysts, as well as multicomponent and catalyst-free approaches. Experimental data is presented to aid in the selection of the optimal synthetic route based on factors such as yield, substrate scope, and reaction conditions.

Comparative Analysis of Catalytic Systems

The synthesis of 2-aminopyridines is predominantly achieved through cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, or via multicomponent reactions. The choice of catalyst is critical and depends on the desired substitution pattern, functional group tolerance, and economic considerations.

Data Presentation: Catalyst Performance in this compound Synthesis

The following table summarizes the performance of various catalytic systems in the synthesis of 2-aminopyridines and their derivatives.

Reaction TypeCatalyst SystemStarting MaterialsBase/SolventTemp. (°C)Time (h)Yield (%)Reference
Palladium-Catalyzed
Buchwald-Hartwig AminationPd(OAc)₂, 1,3-bis(diphenylphosphino)propane (B126693) (dppp)2-Bromopyridine (B144113), Volatile AminesNaOtBu / Toluene (B28343)80-55-98[1]
Borrowing HydrogenDPA-Pd@g-C₃N₄This compound, Benzyl Alcohol---High[2]
Borrowing HydrogenPd(TFA)₂, TPPMS5-(Trifluoromethyl)pyridin-2-amine, Benzyl AlcoholHeptane (B126788)1004~100[3]
Copper-Catalyzed
Ullmann CondensationCuI, 1,10-phenanthroline (B135089)2-Bromopyridine, 2-Chlorobenzoic AcidsK₂CO₃ / DMF--High[4][5]
AminationCu₂O, DMEDA2-Bromopyridine, Aqueous AmmoniaK₂CO₃ / Ethylene Glycol6016Good[6]
AminationCuNPs on Charcoal (Cu/C) (2 mol%)Ketone, Aldehyde, Malononitrile (B47326), Ammonium (B1175870) Acetate (B1210297)---86-94[7][8][9]
AminationCuI / this compound 1-oxide(Hetero)aryl chlorides, Aliphatic amines---Good-Exc.[10]
Nickel-Catalyzed
Polymerization(2-PyCH₂NAr)NiBr₂ (Ar = various aryl groups)EthyleneMAO---[11]
CycloadditionNi(COD)₂ / SIPrDiynes, Nitriles-RT-Excellent[10]
Multicomponent Reaction
One-pot SynthesisNanostructured Na₂CaP₂O₇Aromatic Aldehydes, Malononitrile, Ketones, NH₄OAcSolvent-free80-84-94[12]
From Pyridine N-Oxides
AminationPyBroP (activator)Pyridine-N-oxides, Amines----[13]
AminationTMSOTf (activator)Pyridine N-oxide, Benzyl isocyanideMeCN/DMF1054up to 84[14]

Note: This table is a summary of representative examples and yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Bromopyridine

This protocol is adapted from a procedure for the amination of 2-bromopyridines with volatile amines.[1]

  • Materials: 2-bromopyridine, the desired volatile amine, Palladium(II) acetate (Pd(OAc)₂), 1,3-bis(diphenylphosphino)propane (dppp), sodium tert-butoxide (NaOtBu), and anhydrous toluene.

  • Procedure:

    • In a glovebox, a sealed tube is charged with Pd(OAc)₂ (e.g., 2 mol%), dppp (B1165662) (e.g., 3 mol%), and NaOtBu (e.g., 1.4 equiv).

    • The tube is removed from the glovebox, and 2-bromopyridine (1.0 equiv), the volatile amine (1.2 equiv), and anhydrous toluene are added under an inert atmosphere (e.g., argon or nitrogen).

    • The tube is sealed, and the reaction mixture is heated to 80 °C with vigorous stirring.

    • The reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of Celite.

    • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)

This protocol is a general representation of a copper-catalyzed N-arylation of 2-aminopyridines.[5][15]

  • Materials: this compound, an aryl halide (e.g., 2-chlorobenzoic acid), Copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., K₂CO₃), and a high-boiling polar solvent (e.g., DMF).

  • Procedure:

    • A reaction flask is charged with this compound (1.0 equiv), the aryl halide (1.1 equiv), CuI (e.g., 10 mol%), 1,10-phenanthroline (e.g., 20 mol%), and K₂CO₃ (2.0 equiv).

    • The flask is evacuated and backfilled with an inert gas.

    • Anhydrous DMF is added, and the reaction mixture is heated to a high temperature (e.g., 120-150 °C).

    • The reaction is monitored by TLC or LC-MS.

    • After completion, the mixture is cooled to room temperature and diluted with water.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography.

Multicomponent Synthesis of 2-Amino-3-cyanopyridines

This protocol is based on the use of a nanostructured catalyst for a one-pot synthesis.[12]

  • Materials: An aromatic aldehyde, malononitrile, a ketone (e.g., acetophenone), ammonium acetate, and the nanostructured Na₂CaP₂O₇ catalyst.

  • Procedure:

    • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), the ketone (1 mmol), ammonium acetate (1.5 mmol), and Na₂CaP₂O₇ catalyst (e.g., 10 mol%) is prepared.

    • The mixture is heated at 80 °C under solvent-free conditions with stirring.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature and the solid product is washed with cold ethanol (B145695) to remove the catalyst and any unreacted starting materials.

    • The product can be further purified by recrystallization.

Mandatory Visualization

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a typical workflow for the comparative study of different catalysts for this compound synthesis.

experimental_workflow start Start: Define Reaction (e.g., 2-halopyridine + Amine) catalyst_screening Catalyst Screening start->catalyst_screening pd_catalyst Palladium Catalyst (e.g., Pd(OAc)₂ + Ligand) catalyst_screening->pd_catalyst System 1 cu_catalyst Copper Catalyst (e.g., CuI + Ligand) catalyst_screening->cu_catalyst System 2 ni_catalyst Nickel Catalyst catalyst_screening->ni_catalyst System 3 reaction_setup Reaction Setup (Solvent, Base, Temp, Time) pd_catalyst->reaction_setup cu_catalyst->reaction_setup ni_catalyst->reaction_setup workup Reaction Work-up & Purification reaction_setup->workup analysis Analysis (Yield, Purity, TON/TOF) workup->analysis comparison Comparative Data Analysis analysis->comparison end End: Optimal Catalyst Identified comparison->end buchwald_hartwig_cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex Ar-Pd(II)-X Lₙ oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination RNH₂ -HX pdII_amine_complex [Ar-Pd(II)-NH₂R] Lₙ amine_coordination->pdII_amine_complex reductive_elimination Reductive Elimination pdII_amine_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NHR reductive_elimination->product

References

Unveiling the Antibacterial Potential of 2-Aminopyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various 2-aminopyridine (B139424) derivatives against different bacterial strains. The information is supported by experimental data, detailed protocols for key experiments, and visualizations of experimental workflows and proposed mechanisms of action.

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Among the promising candidates, this compound derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent antibacterial effects. This guide synthesizes recent findings on their efficacy, presenting a comparative analysis of their activity against various bacterial pathogens.

Comparative Efficacy of this compound Derivatives

Recent studies have demonstrated the antibacterial prowess of several this compound derivatives against both Gram-positive and Gram-negative bacteria. The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

One notable study highlighted the potent activity of a 2-amino-3-cyanopyridine (B104079) derivative, designated as compound 2c, particularly against Gram-positive bacteria. It exhibited remarkable MIC values of 0.039 µg/mL against Staphylococcus aureus and Bacillus subtilis.[1][2] In another investigation, a series of N-acylated this compound derivatives were synthesized and tested against multidrug-resistant (MDR) Staphylococcus aureus strains, showing significant inhibitory activity.

The antibacterial spectrum of these derivatives can be influenced by their structural modifications. For instance, some derivatives show selective activity against Gram-positive bacteria, which is attributed to the structural differences in the cell walls between Gram-positive and Gram-negative bacteria. The more complex outer membrane of Gram-negative bacteria can act as a barrier to the entry of certain compounds.

Below is a summary of the antibacterial activity of selected this compound derivatives from various studies.

DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 2c (a 2-amino-3-cyanopyridine derivative)Staphylococcus aureus0.039[1][2]
Bacillus subtilis0.039[1][2]
A series of N-acylated this compound derivativesMultidrug-resistant Staphylococcus aureus (EMRSA-17)Various, with some showing higher potency than vancomycin[3]
Multidrug-resistant Staphylococcus aureus (MRSA-252)Various, with some showing higher potency than vancomycin[3]
Schiff base derivatives of this compound (Compounds 3h and 3j)Staphylococcus aureusExhibited greater activity than the standard[4]
Escherichia coliExhibited greater activity than the standard[4]
This compound analogs (SB002 and SB023)Pseudomonas aeruginosaInhibited growth by targeting the glyoxylate (B1226380) shunt[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antibacterial efficacy of this compound derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[6][7]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound derivative stock solution

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: From a pure overnight culture of the test bacterium, suspend a few colonies in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first well of a row, add 100 µL of the this compound derivative stock solution (at twice the highest desired final concentration) and mix. Transfer 100 µL from the first well to the second well to create a two-fold serial dilution. Repeat this process across the row to the tenth well, discarding the final 100 µL from the tenth well.[7] Wells in column 11 serve as a growth control (broth and inoculum), and wells in column 12 serve as a sterility control (broth only).[6]

  • Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 100 µL of this diluted inoculum to each well (except the sterility control wells).[7]

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[8][9]

Materials:

  • Mueller-Hinton agar (B569324) plates

  • Sterile filter paper disks (6 mm in diameter)

  • This compound derivative solution of a known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a confluent lawn of growth.[8][10]

  • Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the this compound derivative onto the surface of the inoculated agar plate using sterile forceps. Gently press each disk to ensure complete contact with the agar.[11]

  • Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[11]

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The susceptibility of the bacterium to the compound is determined by comparing the zone diameter to standardized interpretive charts.[10]

Visualizing Workflows and Mechanisms

To further elucidate the experimental processes and potential modes of action of this compound derivatives, the following diagrams have been generated using the DOT language.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Standardize Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of this compound Derivative B->C D Incubate at 37°C for 18-24 hours C->D E Read Results (Visual or OD600) D->E F Determine MIC E->F

Caption: Workflow for MIC Determination by Broth Microdilution.

Mechanism_of_Action cluster_compound This compound Derivative cluster_mechanisms Proposed Mechanisms of Antibacterial Action cluster_outcome Outcome Compound This compound Derivative Membrane Disruption of Bacterial Cell Membrane Compound->Membrane Enzyme Inhibition of Essential Bacterial Enzymes (e.g., Glyoxylate Shunt) Compound->Enzyme Outcome Inhibition of Bacterial Growth and Cell Death Membrane->Outcome Enzyme->Outcome

Caption: Proposed Mechanisms of Action for this compound Derivatives.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of new antibacterial agents. Their efficacy against a range of bacteria, including multidrug-resistant strains, underscores their potential to address the urgent need for novel antibiotics. Further research into their structure-activity relationships and mechanisms of action will be crucial in optimizing their therapeutic potential and advancing the fight against bacterial infections.

References

A Comparative Guide to the Synthesis of 2-Aminopyridine: Benchmarking New and Established Routes

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminopyridine (B139424) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient and versatile synthesis of this privileged structure is therefore of paramount importance to researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of established and novel synthetic routes to this compound, supported by experimental data and detailed protocols to inform the selection of the most suitable method for a given application.

Overview of Synthetic Strategies

The synthesis of this compound has evolved from classical, often harsh, methods to more sophisticated and milder catalytic and multicomponent reactions. Key strategies include the historical Chichibabin reaction, modern transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Ullmann condensation, as well as innovative approaches starting from pyridine (B92270) N-oxides or employing catalyst-free conditions. The choice of a particular route is dictated by factors such as substrate scope, functional group tolerance, scalability, cost, and safety.

A general overview of the major synthetic pathways to this compound is depicted below:

G Pyridine Pyridine Halopyridine 2-Halopyridine Pyridine->Halopyridine Halogenation PyridineN_Oxide Pyridine N-Oxide Pyridine->PyridineN_Oxide Oxidation Aminopyridine This compound Pyridine->Aminopyridine Chichibabin Reaction Halopyridine->Aminopyridine Buchwald-Hartwig (Pd-catalyzed) Ullmann (Cu-catalyzed) PyridineN_Oxide->Aminopyridine Reaction with Isocyanides or Amines Acyclic Acyclic Precursors Acyclic->Aminopyridine Multicomponent Reactions Mercaptopyridine 2-Mercaptopyridine Mercaptopyridine->Aminopyridine Catalyst-free Route G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Pyridine, LiI, and THF B Add NaH under N₂ A->B C Add Primary Amine B->C D Seal and Heat (85 °C) C->D E Cool and Quench with Water D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 2-Halopyridine ArX->OxAdd PdII_complex LnP(Ar)(X)Pd(II) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine R₂NH Amine->Ligand_Exchange Base Base Base->Ligand_Exchange PdII_amine_complex LnP(Ar)(NR₂)Pd(II) Ligand_Exchange->PdII_amine_complex RedElim Reductive Elimination PdII_amine_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound RedElim->Product

Comparative Docking Studies of 2-Aminopyridine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent molecular docking studies on 2-aminopyridine (B139424) analogs, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and visual workflows to inform future research.

The this compound scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a remarkable breadth of biological activities. These compounds have been extensively investigated as potent inhibitors of various enzymes, particularly kinases, and as effective antibacterial agents. Molecular docking, a powerful computational technique, has been instrumental in the rational design and optimization of these analogs by predicting their binding modes and affinities to biological targets. This guide synthesizes findings from multiple comparative docking studies to provide a clear and objective overview of the current landscape.

Quantitative Performance of this compound Analogs in Docking Studies

The following table presents a consolidated summary of docking scores and experimentally determined inhibitory activities (IC50 or MIC values) for a range of this compound analogs against various protein targets. This data serves as a valuable reference for comparing the potential efficacy of different derivatives.

Target ProteinAnalog/CompoundDocking Score (kcal/mol)Binding Affinity (IC50/MIC)
c-Met KinaseNot Specified--
S. aureus (PDB ID: 4URM)Compound 2c-6.520.039 ± 0.000 µg·mL⁻¹ (MIC)[1][2][3][4][5]
B. subtilis (PDB ID: 2RHL)Compound 2c-0.039 ± 0.000 µg·mL⁻¹ (MIC)[2][3][4]
ROS1C01-Not Reported
ALKC01-Not Reported
KcsA K+ channel (PDB ID: 1J95)This compound3-7 (Estimated)-
KcsA K+ channel (PDB ID: 1J95)3-aminopyridine3-7 (Estimated)-
KcsA K+ channel (PDB ID: 1J95)4-aminopyridine3-7 (Estimated)-
KcsA K+ channel (PDB ID: 1J95)3,4-diaminopyridine3-7 (Estimated)-
PLK1 (PDB ID: 3FC2)Compound 17-12.04Not Reported
PI3KδMR3278-30 nM[6]
CDK9Compound 8e-88.4 nM[7]
HDAC1Compound 8e-168.9 nM[7]
FLT3Compound 9e-30.4 nM[7]
HDAC1Compound 9e-52.4 nM[7]
HDAC3Compound 9e-14.7 nM[7]
USP7Compound 7-7.6 ± 0.1 μM[8]
USP7Compound 14-17.0 ± 0.2 μM[8]
USP7Compound 21-11.6 ± 0.5 μM[8]

Detailed Experimental Protocols for Docking Studies

The reproducibility and advancement of docking studies rely on meticulous and well-documented methodologies. Below are summaries of the protocols employed in the referenced studies.

Docking Protocol for Antibacterial Activity Assessment
  • Software: Molecular Operating Environment (MOE) was utilized for the docking experiments.[1][2][3][4][5]

  • Protein Preparation: The three-dimensional crystal structures of the target proteins, such as S. aureus (PDB ID: 4URM) and B. subtilis (PDB ID: 2RHL), were obtained from the Protein Data Bank (PDB). Standard preparation procedures involved the removal of water molecules, the addition of hydrogen atoms, and energy minimization to optimize the protein structure for docking.

  • Ligand Preparation: The chemical structures of the this compound analogs were created within the MOE software, and their energies were minimized to obtain stable conformations.

  • Docking Parameters: The "Triangle Matcher" method was used for placing the ligand in the binding site, and the "London dG" scoring function was applied to estimate the binding affinity.[9]

Docking Protocol for Kinase Inhibitor Studies
  • General Approach: For kinase targets, docking studies are typically centered around the ATP-binding pocket. The crystal structure of the kinase domain is sourced from the PDB.

  • Software: Various software packages are employed. For instance, in the study of c-Met kinase inhibitors, a combination of 3D-QSAR, molecular docking, and molecular dynamics simulations was used.[10] For Polo-like kinase 1 (PLK1) inhibitors, an induced fit docking protocol was implemented to account for protein flexibility, generating multiple binding poses for analysis.[11]

  • Simulation Details: Key steps include preparing the protein by assigning protonation states to amino acid residues and preparing the ligands by generating 3D structures and assigning appropriate charges. A grid box is then defined around the active site to guide the docking simulation.

Docking Protocol for Ion Channel Blockers
  • Software: The AutoDock force field, in conjunction with a Lamarckian genetic algorithm, was used to study the binding of aminopyridines to potassium channels.[12]

  • Target and Ligand Preparation: The study focused on the KcsA K+ channel (PDB ID: 1J95).[12] A notable aspect of the ligand preparation was the calculation of atomic charges from the electrostatic potential at the B3LYP/cc-pVDZ level of theory.[12]

  • Binding Site Identification: The docking simulations identified a common binding site for several aminopyridines within a region spanning residues Thr107 to Ala111.[12]

Visualizing the Docking Workflow and a Key Signaling Pathway

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for a comparative docking study and a prominent signaling pathway targeted by this compound analogs.

Experimental_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Validation Protein_Preparation Protein Structure Preparation (e.g., PDB download, water removal, hydrogen addition) Grid_Box_Generation Grid Box Generation (Define binding site) Protein_Preparation->Grid_Box_Generation Ligand_Preparation Ligand Structure Preparation (e.g., 2D to 3D conversion, energy minimization) Molecular_Docking Molecular Docking (e.g., AutoDock, MOE) Ligand_Preparation->Molecular_Docking Grid_Box_Generation->Molecular_Docking Pose_Analysis Binding Pose Analysis Molecular_Docking->Pose_Analysis Scoring Scoring & Ranking Pose_Analysis->Scoring Experimental_Validation Experimental Validation (e.g., IC50 determination) Scoring->Experimental_Validation

A generalized workflow for comparative molecular docking studies.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation Cell_Effects Cell Proliferation, Survival, Growth AKT->Cell_Effects 2_AP_Analog This compound Analog (e.g., MR3278) 2_AP_Analog->PI3K Inhibition

The PI3K signaling pathway, a target for this compound analogs.

References

A Head-to-Head Comparison of 2-Aminopyridine and Aniline in Specific Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, 2-aminopyridine (B139424) and aniline (B41778) serve as fundamental building blocks for the synthesis of a vast array of complex molecules. While both possess an amino group attached to an aromatic ring, the presence of a nitrogen atom within the pyridine (B92270) ring of this compound drastically alters its electronic properties and reactivity compared to aniline. This guide provides an objective, data-driven comparison of their performance in key synthetic transformations, offering insights for reaction design and optimization. This compound is often considered a valuable pharmacophore in drug design as it can serve as a bioisosteric replacement for aniline, potentially mitigating toxicity issues associated with aniline's oxidation to reactive nitroso species.[1]

Fundamental Properties: Basicity

The most fundamental difference between this compound and aniline lies in their basicity, which is a critical determinant of their nucleophilicity and overall reactivity. The pKa of the conjugate acid of this compound is significantly higher than that of aniline, indicating that this compound is a substantially stronger base.[2][3][4]

This difference is attributed to the location of the most basic lone pair of electrons. In aniline, the nitrogen's lone pair is delocalized into the benzene (B151609) ring's π-system, making it less available for protonation.[3][5][6] Conversely, in this compound, the lone pair on the endocyclic pyridine nitrogen is localized in an sp² orbital in the plane of the ring and does not participate in aromaticity, making it readily available for protonation.[3][7][8] The exocyclic amino group in this compound donates electron density to the ring by resonance, further increasing the basicity of the ring nitrogen.[2]

G cluster_aniline Aniline Basicity cluster_2ap This compound Basicity Aniline Aniline (pKa = 4.6) LonePair_Aniline Exocyclic N Lone Pair Ring_Aniline Benzene Ring (π-system) LonePair_Aniline->Ring_Aniline Delocalization Result_Aniline Reduced Basicity Ring_Aniline->Result_Aniline Reduces availability for protonation AP This compound (pKa = 6.86) LonePair_Exo Exocyclic N Lone Pair LonePair_Endo Endocyclic N Lone Pair (Localized in sp² orbital) Ring_AP Pyridine Ring (π-system) LonePair_Exo->Ring_AP Donates density (+R effect) Result_AP Increased Basicity LonePair_Endo->Result_AP Readily available for protonation

Caption: Electronic effects influencing the basicity of aniline and this compound.

Table 1: Comparison of Basicity

Compound pKa of Conjugate Acid Reference
Aniline 4.6 [2][3]
Pyridine 5.5 [2][3]
This compound 6.86 [2][3]
3-Aminopyridine 6.0 [3]

| 4-Aminopyridine | 9.17 |[2][3] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[9] Both aniline and this compound are common substrates in this reaction. The choice of ligand and reaction conditions is crucial for achieving high yields, particularly with the potentially bidentate nature of this compound, which can interact with the palladium catalyst.

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process ArylHalide Aryl Halide (Ar-X) Mix 1. Assemble Reactants in Solvent (e.g., Toluene) under Inert Atmosphere ArylHalide->Mix Amine Amine (R-NH2) (e.g., Aniline or this compound) Amine->Mix Catalyst Pd Source (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) Catalyst->Mix Base Base (e.g., Cs₂CO₃) Base->Mix Heat 2. Heat Mixture (e.g., 100 °C) Mix->Heat Workup 3. Reaction Workup & Purification Heat->Workup Product Coupled Product (Ar-NH-R) Workup->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Table 2: Buchwald-Hartwig Amination Performance

Amine Aryl Halide Catalyst System (Pd Source / Ligand) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Aniline 3-Bromo-4-indolylmaleimide Pd₂(dba)₃ / Xantphos Cs₂CO₃ Toluene 100 12 94 [10]
This compound 3-Bromo-4-indolylmaleimide Pd₂(dba)₃ / Xantphos Cs₂CO₃ Toluene 100 12 89 [10]
Aniline 2-Bromopyridine Pd(OAc)₂ / XPhos NaOtBu Toluene 100 - 95 [11]

| Diethylamine | 2-Bromopyridine | Pd(OAc)₂ / dppp (B1165662) | NaOtBu | Toluene | 80 | - | 98 |[11][12] |

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-4-indolylmaleimide [10]

  • A mixture of 3-bromo-4-indolylmaleimide (0.3 mmol), the corresponding amine (aniline or this compound, 1.5 eq.), Cs₂CO₃ (1.5 eq.), Pd₂(dba)₃ (5 mol %), and Xantphos (10 mol %) is placed in a reaction tube.

  • Toluene (3 mL) is added to the tube.

  • The reaction vessel is sealed and stirred at 100 °C under a nitrogen atmosphere for 12 hours.

  • After completion, the reaction mixture is cooled to room temperature.

  • The mixture is then diluted with an appropriate solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-arylated product.

Amide Coupling Reactions

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. The nucleophilicity of the amine is a key factor for success. Anilines, being less basic and nucleophilic due to electron delocalization, can be challenging coupling partners, often requiring stronger coupling agents or more forcing conditions.[13] While this compound is more basic, the nucleophilic attack can occur at either the exocyclic amino group or the endocyclic pyridine nitrogen, though reaction at the amino group is typical for amide coupling. Electron-deficient amines can perform poorly with standard coupling protocols.[14]

G cluster_reactants Reactants cluster_process Reaction Process CarboxylicAcid Carboxylic Acid (R-COOH) Activation 1. Activate Acid with Coupling Agent CarboxylicAcid->Activation Amine Amine (R'-NH2) (e.g., Aniline) Addition 2. Add Amine and Base Amine->Addition CouplingAgent Coupling Agent (e.g., HATU, TBTU) CouplingAgent->Activation Base Base (e.g., DIPEA) Base->Addition Activation->Addition Stir 3. Stir at RT Addition->Stir Product Amide Product (R-CONH-R') Stir->Product

Caption: General workflow for a typical amide coupling reaction.

Table 3: Amide Coupling Performance

Amine Carboxylic Acid Coupling Agent / Method Base Solvent Conditions Yield (%) Reference
Aniline derivative Generic TBTU DIEA DMF RT, 4-5h - [13]
This compound (as part of a larger scaffold) 3-Cyanobenzoic Acid POCl₃ / Pyridine Pyridine - - - [15]
4-Aminopyridine Triphenylacetic Acid BTFFH / in situ Acyl Fluoride (B91410) DIPEA MeCN 80 °C, 16h 88 [14]

| Propargylamine | Triphenylacetic Acid | DCC | DMAP | CH₂Cl₂ | RT, 12h | 40 |[14] |

Note: Direct head-to-head data for aniline and this compound under identical amide coupling conditions is scarce in the provided results. The table illustrates typical conditions and highlights that specialized, often more robust, methods are needed for challenging substrates like electron-deficient or sterically hindered amines.

Experimental Protocol: Amide Coupling via Acyl Fluoride Formation [14]

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous acetonitrile (B52724) (MeCN), add N,N-diisopropylethylamine (DIPEA, 2.0 eq.).

  • Add the coupling reagent (e.g., BTFFH, 1.1 eq.) and stir the mixture at room temperature for 10 minutes to form the acyl fluoride in situ.

  • Add the amine (e.g., 4-aminopyridine, 1.2 eq.) to the reaction mixture.

  • Seal the reaction vessel and heat to the required temperature (e.g., 80 °C) for 16 hours.

  • After cooling, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography to isolate the pure amide product.

Compatibility in Suzuki-Miyaura Coupling

In the Suzuki-Miyaura coupling, the amino group of aniline or this compound is typically a spectator substituent on one of the coupling partners (e.g., 2-bromoaniline). The reaction's success demonstrates the functional group tolerance of the catalyst system. Unprotected anilines, particularly ortho-substituted ones, can be challenging substrates, but modern catalysts have expanded the scope significantly.[16] The reaction allows for the facile introduction of aryl, heteroaryl, or vinyl groups.

G cluster_reactants Reactants & Catalyst cluster_process Reaction Process Organohalide Organohalide (e.g., Bromoaniline) Mix 1. Combine Reactants in Solvent/Water Organohalide->Mix BoronicAcid Organoboron Reagent (e.g., Phenylboronic acid) BoronicAcid->Mix Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Mix Base Base (e.g., K₂CO₃) Base->Mix Heat 2. Heat Mixture Mix->Heat Workup 3. Workup and Purification Heat->Workup Product Cross-Coupled Product Workup->Product

References

Comparative Guide to the Structure-Activity Relationship of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminopyridine (B139424) scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form the basis of a multitude of pharmacologically active molecules.[1][2] As a "privileged structure," its simple, low molecular weight design allows for versatile functionalization, leading to the synthesis of diverse compounds with a wide array of biological activities.[1][3] These derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[4][5]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives against several key therapeutic targets, supported by quantitative experimental data. Detailed experimental protocols for the cited assays are also provided to aid researchers in their drug discovery efforts.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyridine (B92270) ring and the amino group. The following sections explore the SAR of these compounds as inhibitors of various enzymes implicated in disease.

Janus Kinase 2 (JAK2) Inhibitors

Abnormal activation of Janus Kinase 2 (JAK2), a non-receptor tyrosine kinase, is a critical factor in the pathogenesis of myeloproliferative neoplasms.[6][7] Consequently, the development of selective JAK2 inhibitors is a major focus in cancer therapy.[6] The this compound scaffold has been successfully utilized to develop potent JAK2 inhibitors.

Key SAR Insights:

  • Core Scaffold : The this compound core is crucial for interacting with the hinge region of the kinase domain.[8]

  • Substitutions at C3 : Modifications at this position significantly influence potency and selectivity.

  • Substitutions at C5 : Incorporating moieties like 2-pyridone at this position can enhance anti-proliferative potency.[9]

Compound Structure Target IC50 (nM) [6]Selectivity vs. JAK1 Selectivity vs. JAK3
CrizotinibLead CompoundJAK227--
12k This compound derivativeJAK26HighHigh
12l This compound derivativeJAK23HighHigh
21b This compound derivativeJAK29276-fold184-fold

Structures for specific compounds 12k, 12l, and 21b are detailed in the source literature and are represented here as generalized derivatives for brevity.

Anaplastic Lymphoma Kinase (ALK) and ROS1 Inhibitors

Anaplastic Lymphoma Kinase (ALK) and Proto-oncogene tyrosine-protein kinase ROS (ROS1) are key drivers in certain types of cancer. While inhibitors like Crizotinib are effective, the emergence of drug-resistant mutations (e.g., ALKG1202R and ROS1G2032R) necessitates the development of new inhibitors.[9][10]

Key SAR Insights:

  • Spiro Group Introduction : Incorporating a spiro group can reduce steric hindrance with bulky side chains in mutant kinase domains, thereby overcoming resistance.[10]

  • Pyridone Moiety at C5 : Adding a 2-pyridone moiety at the C-5 position of the this compound core has been shown to yield potent inhibitors against both wild-type and resistant ALK mutants.[9]

Compound Target Cell Line / Enzyme IC50 (nM) Reference Compound IC50 (nM)
C01 CD74-ROS1G2032R Cell42.3[10]Crizotinib~1270[10]
C01 ALKG1202R EnzymePotent (10-fold > Crizotinib)[10]Crizotinib-
18d Karpas-299 (ALK-positive) Cell~40[9]--
18d ALKL1196M Enzyme45[9]--
18d ALKG1202R Enzyme22[9]--
Ubiquitin-Specific Protease 7 (USP7) Inhibitors

USP7 is a deubiquitinating enzyme that regulates the stability of key proteins involved in cell cycle control and apoptosis, such as MDM2 and p53. Inhibiting USP7 can lead to the degradation of MDM2, stabilization of p53, and subsequent tumor suppression, making it an attractive target for cancer therapy.[11][12]

Key SAR Insights:

  • Structural modifications to a lead compound, GNE6640, resulted in a series of this compound derivatives with good USP7 inhibitory activity.[11][12]

  • Compounds with potent enzymatic inhibition were shown to effectively promote MDM2 degradation and stabilize p53 in cell-based assays.[11][12]

Compound IC50 (µM) [11][12]Cellular Effect [11][12]
7 7.6 ± 0.1Promotes MDM2 degradation, p53 stabilization, and p21 expression
14 17.0 ± 0.2-
21 11.6 ± 0.5Promotes MDM2 degradation, p53 stabilization, and p21 expression
Antimicrobial Agents

The this compound scaffold is also a building block for novel antimicrobial agents. The activity is highly dependent on the substituents, with some derivatives showing potent and selective activity against Gram-positive bacteria.[4]

Key SAR Insights:

  • Cyclohexylamine (B46788) Moiety : The presence of a cyclohexylamine group was found to be crucial for antimicrobial activity in one study.[4]

  • Substituents on the Pyridine Ring : The nature of substituents on the pyridine core dictates the spectrum of activity. For example, Schiff base derivatives of 2-amino-4-chloropyridine (B16104) showed varied activity against both bacteria and fungi.[13]

Compound Target Organism MIC (µg·mL⁻¹) [4]
2c S. aureus0.039 ± 0.000
2c B. subtilis0.039 ± 0.000

Note: Compound 2c showed no significant activity against the tested Gram-negative bacteria or yeasts.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for understanding the context of SAR studies.

JAK_STAT_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates (P) pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocates Gene Target Gene Transcription Inhibitor This compound JAK2 Inhibitor Inhibitor->JAK2 Inhibits IC50_Workflow A 1. Reagent Prep (Enzyme, Substrate, Buffer, ATP) C 3. Assay Plate Setup (Controls & Test Wells) A->C B 2. Inhibitor Dilution (Serial dilution of this compound derivative) B->C D 4. Kinase Reaction (Incubate at 30°C) C->D E 5. Signal Detection (e.g., Luminescence) D->E F 6. Data Analysis (Non-linear Regression) E->F G IC50 Value F->G SAR_Logic cluster_core This compound Core Core R1 R1 (N-substituent) - Modulates solubility - Can form H-bonds R2 R2 (C3-substituent) - Influences potency - Affects selectivity R3 R3 (C4-substituent) - Fine-tunes activity R4 R4 (C5-substituent) - Key for overcoming resistance (e.g., Pyridone) Activity Biological Activity (Potency & Selectivity) R1->Activity R2->Activity R3->Activity R4->Activity

References

A Comparative Guide to the Isomeric Purity Analysis of 2-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of 2-aminopyridine (B139424), a crucial starting material and intermediate in the pharmaceutical industry, is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. The presence of its structural isomers, 3-aminopyridine (B143674) and 4-aminopyridine, even in trace amounts, can lead to undesirable side effects and alter the pharmacological profile of the active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for the separation and quantification of these isomers are paramount.

This guide provides an objective comparison of the three principal analytical techniques employed for the isomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The performance of these methods is evaluated based on experimental data, with detailed protocols provided for each.

Comparison of Analytical Techniques

The choice of analytical technique for aminopyridine isomer analysis is often dictated by factors such as the required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis (e.g., routine quality control versus research and development). Each technique offers distinct advantages and disadvantages in terms of resolution, speed, and compatibility with different detection methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of ions based on their electrophoretic mobility in an electric field.
Primary Advantages Versatile with numerous column chemistries (reversed-phase, mixed-mode, HILIC), compatible with various detectors (UV, MS), and well-established in pharmaceutical analysis.[1][2][3]High resolution and sensitivity, especially with selective detectors like the Nitrogen-Phosphorous Detector (NPD).[4]High separation efficiency, short analysis times, and low sample and reagent consumption.[5][6]
Primary Disadvantages Can require ion-pairing reagents for hydrophilic compounds which may not be MS-compatible, method development can be time-consuming.[3][6]Requires volatile and thermally stable analytes, derivatization may be necessary for polar compounds.Sensitive to changes in buffer composition and capillary surface, lower concentration sensitivity with UV detection compared to other techniques.[5]
Typical Detectors UV-Vis, Mass Spectrometry (MS)[3][6]Nitrogen-Phosphorous Detector (NPD), Flame Ionization Detector (FID), Mass Spectrometry (MS)[4]UV-Vis, Laser-Induced Fluorescence (LIF)[5]

Quantitative Performance Data

The following table summarizes key performance metrics for the separation and quantification of aminopyridine isomers using HPLC, GC, and CE, based on published methods.

ParameterHPLC MethodGC-NPD Method[4]CE Method[5]
Resolution Baseline separation of all three isomers is achievable with various column chemistries.[7]Excellent resolution between 4-aminopyridine, 3-aminopyridine, and this compound (Resolutions of 30.0 and 8.4, respectively).Good separation of aminopyridine and diaminopyridine derivatives.
Limit of Detection (LOD) 0.0289 mg·L⁻¹ (4-aminopyridine), 0.0711 mg·L⁻¹ (3-aminopyridine), 0.0702 mg·L⁻¹ (this compound)[7]1.04 ppb (this compound), 1.57 ppb (3-aminopyridine), 2.74 ppb (4-aminopyridine)Allows detection and determination of other aminopyridine derivatives at the 0.1% level.
Limit of Quantitation (LOQ) Not explicitly stated in the provided HPLC reference.3.48 ppb (this compound), 5.23 ppb (3-aminopyridine), 9.13 ppb (4-aminopyridine)Allows quantitation of impurities at the 0.05% level.[6]
Analysis Time All compounds eluted within 6 minutes with isocratic conditions.[6]Not explicitly stated.Not explicitly stated.
Precision (RSD%) Repeatability: 1.5% (4-AP), 0.90% (3-AP), 0.70% (2-AP); Reproducibility: 6.2% (4-AP), 3.0% (3-AP), 2.2% (2-AP)[7]Not explicitly stated.Not explicitly stated.
Recovery (%) 101% (4-AP), 98.4% (3-AP), 97.2% (2-AP)[7]96.6% (this compound), 97.8% (3-aminopyridine), 95.4% (4-aminopyridine)Not explicitly stated.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a mixed-mode chromatography method that provides good peak shape and resolution for the separation of pyridine (B92270) and its aminopyridine isomers.[6]

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Amaze HD column (3.2 x 150 mm)

  • Separation Modes: Hydrogen-bonding and cation-exchange

  • Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL

  • Detection: UV at 275 nm

Sample Preparation:

  • Dissolve 0.3 mg of the this compound sample in 1 mL of the mobile phase.

Gas Chromatography (GC) Protocol

This protocol is adapted from the OSHA Method PV2143 for the analysis of aminopyridine isomers in air, and can be modified for the analysis of bulk samples.[4]

Instrumentation:

  • Gas chromatograph equipped with a Nitrogen-Phosphorous Detector (NPD)

Chromatographic Conditions:

  • Column: Capillary column suitable for amine analysis

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 min, then ramp to 180 °C at 10 °C/min, hold for 5 min.

Sample Preparation:

  • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol).

  • Dilute the sample to an appropriate concentration (e.g., in the ppb range).

  • For trace analysis, a derivatization step may be required to improve volatility and peak shape.

Capillary Electrophoresis (CE) Protocol

This protocol is based on a validated CE assay for the analysis of isomeric aminopyridines and diaminopyridines.[5]

Instrumentation:

  • Capillary electrophoresis system with a UV detector

Electrophoretic Conditions:

  • Capillary: Fused silica, 60 cm effective length

  • Background Electrolyte (BGE): 100 mM sodium acetate (B1210297) buffer, pH 5.15

  • Applied Voltage: 20 kV

  • Injection: Hydrodynamic or electrokinetic

  • Detection: UV at 240 nm

  • Internal Standard: N-(1-naphthyl)ethylenediamine can be used to compensate for injection errors.

Sample Preparation:

  • Dissolve the this compound sample in the background electrolyte to a suitable concentration.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on Amaze HD Column Inject->Separate Detect UV Detection at 275 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Isomers Chromatogram->Quantify GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Suitable Solvent Sample->Dissolve Inject Inject into GC System Dissolve->Inject Separate Separation in Capillary Column Inject->Separate Detect NPD Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Isomers Chromatogram->Quantify CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Background Electrolyte Sample->Dissolve Inject Inject into CE System Dissolve->Inject Separate Separation in Capillary Inject->Separate Detect UV Detection at 240 nm Separate->Detect Electropherogram Generate Electropherogram Detect->Electropherogram Quantify Quantify Isomers Electropherogram->Quantify

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Aminopyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-aminopyridine (B139424) is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks associated with this hazardous compound. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment. This compound is toxic if swallowed or in contact with skin, causes severe skin and eye damage, and is harmful to aquatic life with long-lasting effects[1][2][3].

Essential Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles[4].

  • Lab Coat: A standard laboratory coat is required to protect skin and clothing[4].

  • Respiratory Protection: When handling the solid form, which can generate dust, use respiratory protection[4]. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood[4][5].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[6][7].

  • Waste Identification and Segregation: All materials contaminated with this compound, including the chemical itself, contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), and cleanup materials from spills, must be treated as hazardous waste[1][5][8].

  • Waste Collection and Storage:

    • Collect solid waste in a clearly labeled, sealable, and chemically compatible container[5][8][9].

    • The container must be in good condition, free of leaks, and kept tightly closed[5].

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids[8][9].

  • Final Disposal:

    • The recommended method for final disposal is through a licensed hazardous waste disposal service[3][5]. These services are equipped to handle and dispose of toxic chemical waste in an environmentally sound manner.

    • An alternative disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[3]. This should only be performed by qualified professionals at a licensed facility.

Spill and Decontamination Procedures

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area[8].

  • Remove Ignition Sources: Eliminate all potential ignition sources as this compound is a combustible solid[8].

  • Contain and Absorb the Spill:

    • For small spills, absorb the material with an inert substance like vermiculite, dry sand, or earth[5].

    • For larger spills, carefully sweep or shovel the solid material into a suitable, labeled container for hazardous waste[8][9]. Avoid generating dust.

  • Decontaminate the Area: Wash the spill area thoroughly with soap and copious amounts of water[5].

  • Dispose of Cleanup Materials: All materials used for cleanup must be collected and disposed of as hazardous waste[5].

Quantitative Hazard Data for this compound

The following table summarizes key quantitative data related to the hazards of this compound.

Hazard MetricValueSpecies/ConditionsReference
Acute Oral Toxicity (LD50) 200 mg/kgRat[10]
Aquatic Toxicity (LC50) 11 mg/lOryzias latipes (Japanese rice fish), 96 hours
Aquatic Toxicity (EC50) 35 mg/lDaphnia magna (Water flea), 48 hours
Flash Point 68°C (154.4°F)Closed cup[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated ppe_check Is appropriate PPE being worn? start->ppe_check wear_ppe Wear chemical-resistant gloves, safety goggles, and lab coat. ppe_check->wear_ppe No waste_type Identify Waste Type ppe_check->waste_type Yes wear_ppe->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste Contaminated Liquid (e.g., rinsate) waste_type->liquid_waste Liquid collect_waste Collect in a labeled, sealed, chemically compatible hazardous waste container. solid_waste->collect_waste liquid_waste->collect_waste storage Store in a cool, dry, well-ventilated area away from incompatible materials. collect_waste->storage disposal Arrange for disposal by a licensed hazardous waste waste disposal service. storage->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the safe disposal of this compound.

References

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